molecular formula C20H18N2O2S B10801423 15-LOX-IN-1

15-LOX-IN-1

Cat. No.: B10801423
M. Wt: 350.4 g/mol
InChI Key: LHLMRDAASBJJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)morpholine is a synthetic organic compound designed for research applications, featuring a hybrid molecular architecture that incorporates both benzothiazole and morpholine pharmacophores. This structural motif is of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial agents. Compounds based on the 4-(1,3-thiazol-2-yl)morpholine scaffold have demonstrated promising activity against a panel of fungal strains, including Cryptococcus neoformans and Candida species, as well as Gram-negative bacteria such as Escherichia coli . The integration of the thiazole ring, a privileged structure in drug discovery, contributes to the compound's potential bioactivity profile, which can include antimicrobial, anti-inflammatory, and anticancer effects . The primary research value of this compound lies in its utility as a chemical probe for investigating membrane-active mechanisms. Studies on analogous hybrids indicate that such molecules can act as membrane-active agents, leading to fungal cell death via pore formation and irreversible membrane disruption . This action is characterized by morphological changes such as irregular cell surfaces and compromised membrane integrity, as observed through electron microscopy. Researchers can leverage this compound to explore structure-activity relationships (SAR), optimize lead compounds for enhanced potency and selectivity, and investigate new pathways for combating drug-resistant microbial infections. It is presented as a high-purity building block for chemical biology and drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H18N2O2S

Molecular Weight

350.4 g/mol

IUPAC Name

(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-phenylmethanone

InChI

InChI=1S/C20H18N2O2S/c23-18(16-9-5-2-6-10-16)19-17(15-7-3-1-4-8-15)21-20(25-19)22-11-13-24-14-12-22/h1-10H,11-14H2

InChI Key

LHLMRDAASBJJEP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

The Dual Role of 15-Lipoxygenase-1 in Inflammatory Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1), an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, plays a complex and often contradictory role in the pathogenesis of inflammatory diseases. Its functions are highly context-dependent, varying with the specific disease model, the cellular environment, and the substrate availability. This technical guide provides an in-depth analysis of the function of 15-LOX-1 in key inflammatory disease models, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to aid researchers and drug development professionals in this field.

Core Functions and Dichotomous Nature of 15-LOX-1

15-LOX-1 primarily metabolizes arachidonic acid (AA) and linoleic acid (LA). In humans, the ortholog ALOX15 predominantly produces 15-hydroxyeicosatetraenoic acid (15-HETE) from AA, with smaller amounts of 12-HETE.[1][2] The mouse ortholog, 12/15-LOX, in contrast, primarily generates 12-HETE.[2] These metabolites can have both pro- and anti-inflammatory effects.

The enzyme's dual nature stems from its ability to produce both pro-inflammatory mediators and precursors for specialized pro-resolving mediators (SPMs), such as lipoxins, resolvins, protectins, and maresins, which are crucial for the active resolution of inflammation.[3][4][5][6] This balance between pro-inflammatory and pro-resolving pathways is a critical determinant of disease outcomes.

15-LOX-1 in Key Inflammatory Disease Models

Atherosclerosis

In the context of atherosclerosis, 15-LOX-1 has been implicated in the oxidation of low-density lipoprotein (LDL), a key event in the formation of atherosclerotic plaques.[5][7][8] The enzyme is expressed in macrophage-rich areas of atherosclerotic lesions, where it colocalizes with oxidized LDL.[5]

Quantitative Data: 15-LOX-1 in Atherosclerosis Models

Experimental ModelKey FindingsQuantitative ResultsReference
LDL receptor-deficient mice with 15-LOX-1 overexpressionAccelerated early atherosclerosisAtherosclerotic lesion size at 3 weeks: 107,000 µm² (transgenic) vs. 28,000 µm² (control), P<0.001. At 6 weeks: 121,000 µm² vs. 87,000 µm², P<0.05.[9]
Asthma and Allergic Inflammation

In type 2-high (T2-high) asthma, IL-4 and IL-13 drive the expression of 15-LOX-1 in airway epithelial cells.[10][11] Its products are abundant in the biological fluids of patients with asthma.[10] While some of its metabolites, like eoxins, are pro-inflammatory, 15-LOX-1 also contributes to the production of the pro-resolving mediator lipoxin A4.[10] Studies in mouse models of fungal-associated allergic asthma have shown that 12/15-LOX deficiency leads to reduced airway hyperresponsiveness and lung inflammation.[12]

Inflammatory Bowel Disease (IBD)

In models of colonic inflammation and tumorigenesis, 15-LOX-1 appears to have a protective role. Transgenic expression of human 15-LOX-1 in the gut of mice suppresses inflammation and tumorigenesis by inhibiting TNF-α and NF-κB signaling.[3][13][14]

Quantitative Data: 15-LOX-1 in a Colonic Inflammation Model

Experimental ModelKey FindingsQuantitative ResultsReference
Villin-15-LOX-1 transgenic miceReduced NF-κB activation in colonic epithelial cellsMean reduction in NF-κB p50 DNA-binding activity (LPS/TNF-α stimulated): 58% in homozygotes (P<0.001) and 50% in heterozygotes (P<0.001) compared to wild-type.[13][14]
Mean reduction in NF-κB p65 DNA-binding activity (LPS/TNF-α stimulated): 50% in homozygotes (P<0.001) compared to wild-type.[13][14]
Rheumatoid Arthritis

In rheumatoid arthritis (RA), 15-LOX-1 expression is significantly higher in the synovium of RA patients compared to osteoarthritis patients.[15][16][17] The enzyme and its products are implicated in promoting inflammation, increasing the expression of TNF-α, and inducing chondrocyte apoptosis.[15] However, some of its products can also have anti-inflammatory effects by reducing the levels of the pro-inflammatory leukotriene B4.[16] In adjuvant-induced arthritis in mice, 15-LOX knockout was associated with markedly inhibited arthritis and reduced expression of matrix metalloproteinase-2 (MMP-2).[18]

Signaling Pathways Involving 15-LOX-1

A central aspect of 15-LOX-1's function in inflammation is its interaction with the NF-κB signaling pathway and its role in the biosynthesis of specialized pro-resolving mediators.

15-LOX-1 and NF-κB Signaling

In certain contexts, particularly in intestinal inflammation, 15-LOX-1 acts as a negative regulator of the NF-κB pathway.[3][13][14] Transgenic expression of 15-LOX-1 has been shown to reduce the activation of NF-κB and the expression of its downstream targets.[13][14]

NF_kB_Inhibition_by_15_LOX_1 cluster_NFkB LPS_TNFa LPS / TNF-α TLR_TNFR TLR / TNFR LPS_TNFa->TLR_TNFR binds IKK IKK Complex TLR_TNFR->IKK activates LOX15 15-LOX-1 LOX15->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Proinflammatory_genes Pro-inflammatory Gene Expression NFkB_nucleus->Proinflammatory_genes induces

Caption: 15-LOX-1-mediated inhibition of the NF-κB signaling pathway.

Biosynthesis of Pro-Resolving Lipoxins

15-LOX-1 is a key enzyme in the biosynthesis of lipoxins, a class of specialized pro-resolving mediators that actively dampen inflammation and promote tissue repair.[4] This process often involves transcellular biosynthesis, where an intermediate produced by one cell type is converted to the final active product by a neighboring cell.

Lipoxin_Biosynthesis AA Arachidonic Acid (AA) LOX15 15-LOX-1 (in epithelial cells, macrophages) AA->LOX15 HpETE15 15(S)-HpETE LOX15->HpETE15 HETE15 15(S)-HETE HpETE15->HETE15 reduced LOX5 5-LOX (in neutrophils) HpETE15->LOX5 Lipoxin_A4 Lipoxin A4 LOX5->Lipoxin_A4 Inflammation_Resolution Inflammation Resolution Lipoxin_A4->Inflammation_Resolution promotes

Caption: Transcellular biosynthesis of Lipoxin A4 via the 15-LOX-1 pathway.

Experimental Protocols

15-LOX-1 Activity Assay

A common method to determine 15-LOX-1 activity is a spectrophotometric assay that measures the formation of conjugated dienes from a fatty acid substrate.

Principle: 15-LOX-1 catalyzes the insertion of molecular oxygen into a polyunsaturated fatty acid like linoleic acid, leading to the formation of a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at this wavelength is proportional to the enzyme activity.

Materials:

  • 15-Lipoxygenase enzyme (e.g., from soybeans, which is commercially available and shows good correlation with the mammalian enzyme)[19]

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Substrate Preparation: Prepare a 250 µM solution of linoleic acid in borate buffer.[19]

  • Enzyme Preparation: Dissolve the 15-LOX enzyme in cold borate buffer to a suitable concentration (e.g., to achieve an absorbance change of approximately 0.4 AU/min). Keep the enzyme solution on ice.[19]

  • Assay Mixture: In a quartz cuvette, mix the enzyme solution with borate buffer. For inhibitor studies, pre-incubate the enzyme with the inhibitor (dissolved in DMSO) for 5 minutes. A control cuvette should contain DMSO without the inhibitor.

  • Reaction Initiation: Start the reaction by adding the linoleic acid substrate solution to the cuvette.

  • Measurement: Immediately measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes) at 25°C.[19]

  • Calculation: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

LOX_Activity_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Start->Prepare_Reagents Preincubate Pre-incubate Enzyme with Inhibitor/Vehicle (DMSO) Prepare_Reagents->Preincubate Initiate_Reaction Initiate Reaction (Add Substrate) Preincubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 234 nm over time Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for a 15-LOX-1 spectrophotometric activity assay.

Conclusion

15-LOX-1 presents a challenging yet promising target for therapeutic intervention in inflammatory diseases. Its dual role in promoting both inflammation and its resolution necessitates a nuanced approach to drug development. A thorough understanding of its function in specific disease contexts, its signaling pathways, and the development of selective inhibitors are crucial for harnessing its therapeutic potential. This guide provides a foundational resource for researchers to navigate the complexities of 15-LOX-1 biology and to advance the development of novel anti-inflammatory therapies.

References

The Dual Role of ALOX15 in Oncology: A Technical Guide to its Expression, Regulation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the arachidonate 15-lipoxygenase (ALOX15) gene's complex role in cancer. This whitepaper details the expression, regulation, and signaling pathways of ALOX15 in cancer cells, providing a critical resource for the development of novel cancer therapies.

The guide meticulously summarizes the current scientific literature, presenting quantitative data on ALOX15 expression in various cancers, detailed experimental protocols for its study, and visual representations of its intricate signaling networks. A key finding highlighted is the general downregulation of ALOX15 expression across a wide spectrum of human cancers, suggesting its potential as a tumor suppressor.

Quantitative Expression Analysis of ALOX15 in Cancer Tissues

A consistent theme emerging from numerous studies is the diminished expression of ALOX15 in cancerous tissues compared to their normal counterparts. This phenomenon has been observed in a variety of malignancies, including colorectal, lung, breast, esophageal, endometrial, urinary bladder, and pancreatic cancers.[1] The loss of ALOX15 expression often begins in the early stages of tumorigenesis, at the premalignant adenoma phase in colorectal cancer, for instance.[1]

Cancer TypeFold Change (Tumor vs. Normal)Reference
Colorectal CancerDecreased[1][2][3]
Lung CancerDecreased[1]
Breast CancerDecreased[1]
Esophageal CancerDecreased[1]
Endometrial CancerDecreased[1]
Urinary Bladder CancerDecreased[1]
Pancreatic CancerDecreased[1]

Regulatory Mechanisms Governing ALOX15 Expression

The expression of the ALOX15 gene is tightly controlled by a network of transcription factors and signaling molecules. A notable finding is the role of the transcription factor SPI1 in modulating ALOX15 expression. A specific polymorphism (c.-292C>T) in the ALOX15 promoter creates a binding site for SPI1, leading to increased gene transcription in macrophages.[4] Cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are also known to induce ALOX15 expression.

ALOX15-Mediated Signaling Pathways in Cancer

ALOX15 and its metabolic products, such as 13-S-hydroxyoctadecadienoic acid (13-S-HODE) and 15-S-hydroxyeicosatetraenoic acid (15-S-HETE), play a crucial role in several signaling pathways that are often dysregulated in cancer.[5] A primary mechanism of ALOX15's tumor-suppressive function is its ability to inhibit pro-inflammatory and pro-tumorigenic signaling cascades.

ALOX15 has been shown to suppress the TNF-α, IL-1β/NF-κB, and IL-6/STAT3 signaling pathways, all of which are major drivers of chronic inflammation and cancer progression, particularly in colitis-associated colorectal cancer.[1][6] The re-expression of ALOX15 in colon cancer cells has been demonstrated to inhibit cell growth both in vitro and in vivo.[1] Furthermore, the metabolic products of ALOX15 can act as ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with known anti-inflammatory and anti-tumorigenic properties.[5]

ALOX15_Signaling_Pathway IL4 IL-4 ALOX15 ALOX15 IL4->ALOX15 IL13 IL-13 IL13->ALOX15 SPI1 SPI1 SPI1->ALOX15 HETE_15 15(S)-HETE ALOX15->HETE_15 metabolizes HODE_13 13(S)-HODE ALOX15->HODE_13 metabolizes NFkB NF-κB ALOX15->NFkB inhibits STAT3 STAT3 ALOX15->STAT3 inhibits Apoptosis Apoptosis ALOX15->Apoptosis promotes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->ALOX15 Linoleic_Acid Linoleic Acid Linoleic_Acid->ALOX15 PPARg PPARγ HETE_15->PPARg activates HODE_13->PPARg activates Inflammation Inflammation PPARg->Inflammation inhibits Tumor_Promotion Tumor Promotion PPARg->Tumor_Promotion inhibits TNFa TNF-α TNFa->NFkB IL1b IL-1β IL1b->NFkB IL6 IL-6 IL6->STAT3 NFkB->Inflammation NFkB->Tumor_Promotion STAT3->Inflammation STAT3->Tumor_Promotion Experimental_Workflow start Start: Cancer Cell Line/Tissue rna_extraction RNA Extraction start->rna_extraction protein_extraction Protein Extraction start->protein_extraction tissue_processing Tissue Processing (FFPE) start->tissue_processing promoter_analysis Promoter Regulation Analysis start->promoter_analysis rt_qpcr RT-qPCR (mRNA Expression) rna_extraction->rt_qpcr western_blot Western Blot (Protein Expression) protein_extraction->western_blot ihc Immunohistochemistry (Protein Localization) tissue_processing->ihc data_integration Data Integration & Conclusion rt_qpcr->data_integration western_blot->data_integration ihc->data_integration chip ChIP-qPCR (TF Binding) promoter_analysis->chip luciferase Luciferase Assay (Promoter Activity) promoter_analysis->luciferase chip->data_integration luciferase->data_integration

References

The Role of 15-Lipoxygenase-1 in Neuroinflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Central to these inflammatory cascades is the arachidonic acid metabolic pathway, where the enzyme 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in mice, plays a pivotal role. This technical guide provides an in-depth exploration of 15-LOX-1's function in neuroinflammatory pathways, its implications for disease progression, and its potential as a therapeutic target. We will delve into the core mechanisms, present key quantitative data, detail relevant experimental protocols, and visualize complex interactions through signaling and workflow diagrams.

Introduction to 15-Lipoxygenase-1 and Neuroinflammation

15-Lipoxygenase-1 is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, most notably arachidonic acid (AA), to produce bioactive lipid mediators.[1] In the central nervous system (CNS), 15-LOX-1 is expressed in various cell types, including neurons, microglia, and oligodendrocytes.[2][3] Its expression and activity are significantly upregulated under pathological conditions, contributing to a pro-inflammatory environment.[3][4][5]

Neuroinflammation is characterized by the activation of glial cells (microglia and astrocytes), the production of inflammatory cytokines and chemokines, and the infiltration of peripheral immune cells into the CNS. While a controlled inflammatory response is essential for tissue repair, chronic and uncontrolled neuroinflammation leads to neuronal damage and death, exacerbating the progression of neurodegenerative diseases.[6]

The 15-LOX-1 Signaling Pathway in Neuroinflammation

The pro-inflammatory effects of 15-LOX-1 are primarily mediated through the generation of its downstream metabolites, 12- and 15-hydroxyeicosatetraenoic acids (12-HETE and 15-HETE).[3] These lipid mediators can initiate and amplify inflammatory responses through several mechanisms:

  • Oxidative Stress: The enzymatic activity of 15-LOX-1 generates reactive oxygen species (ROS) and lipid peroxides, contributing to oxidative stress, a major driver of neuronal damage.[4][7] 15-LOX-1 can directly oxidize lipids within cellular membranes, leading to membrane dysfunction and cell death.[1]

  • Glial Cell Activation: 15-LOX-1 and its products can activate microglia and astrocytes, the resident immune cells of the CNS.[2][8] Activated glia release a plethora of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), further propagating the inflammatory cascade.[9][10]

  • Inflammasome Activation: Recent evidence suggests a link between 15-LOX-1 and the activation of the NLRP3 and NLRP1 inflammasomes, multiprotein complexes that play a crucial role in the innate immune response by activating caspase-1 and promoting the maturation and release of IL-1β.[11][12]

G Arachidonic_Acid Arachidonic Acid _15_LOX_1 15-LOX-1 Arachidonic_Acid->_15_LOX_1 _12_15_HETE 12(S)-HETE & 15(S)-HETE _15_LOX_1->_12_15_HETE Oxidative_Stress Oxidative Stress (ROS, Lipid Peroxidation) _15_LOX_1->Oxidative_Stress Microglia_Activation Microglia/Astrocyte Activation _12_15_HETE->Microglia_Activation Inflammasome_Activation NLRP3/NLRP1 Inflammasome Activation _12_15_HETE->Inflammasome_Activation Oxidative_Stress->Microglia_Activation Neuronal_Damage Neuronal Damage & Cell Death Oxidative_Stress->Neuronal_Damage Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia_Activation->Pro_inflammatory_Cytokines Inflammasome_Activation->Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->Neuronal_Damage

15-LOX-1 Signaling Pathway in Neuroinflammation.

Quantitative Data on 15-LOX-1 in Neuroinflammatory Conditions

Numerous studies have quantified the expression and activity of 15-LOX-1 and its metabolites in the context of neurodegenerative diseases, providing strong evidence for its involvement.

Table 1: 15-LOX-1 and Metabolite Levels in Alzheimer's Disease Brains
AnalyteBrain RegionAlzheimer's DiseaseControlFold ChangeReference
12/15-LOX ProteinFrontal CortexIncreasedNormal~1.8[4][5]
12/15-LOX ProteinTemporal CortexIncreasedNormal~1.6[4][5]
12(S)-HETEFrontal Cortex180 ± 20 pg/mg tissue117 ± 15 pg/mg tissue~1.5[4]
12(S)-HETETemporal Cortex174 ± 20 pg/mg tissue106 ± 16 pg/mg tissue~1.6[4]
15(S)-HETECSFIncreasedNormalSignificant Increase[13]
12(S)-HETECSFIncreasedNormalSignificant Increase[13]
Table 2: Effect of 15-LOX-1 Inhibition on Infarct Volume in a Mouse Model of Ischemic Stroke
15-LOX-1 InhibitorTime Post-IschemiaInfarct Volume (Vehicle)Infarct Volume (Inhibitor)% ReductionReference
ML3516 hours77.8 ± 10.1 mm³38.0 ± 5.2 mm³51.2%[14]
ML35124 hours68.4 ± 8.9 mm³37.0 ± 4.8 mm³46.0%[14]
ML35172 hours74.2 ± 9.6 mm³46.0 ± 6.0 mm³38.0%[14]
LOXBlock-124 hours~50 mm³~25 mm³~50%[15]
Table 3: Modulation of Cytokine Levels by a 15-LOX-1 Inhibitor in a Mouse Stroke Model
CytokineTime Post-IschemiaVehicle ControlML351 TreatmentChangeReference
IL-1β24 hoursIncreasedSignificantly DecreasedDecrease[12][14]
IL-624 hoursIncreasedSignificantly DecreasedDecrease[12][14]
TNF-α24 hoursIncreasedSignificantly DecreasedDecrease[12][14]
IL-1024 hoursIncreasedFurther IncreasedIncrease[12][14]
TGF-β72 hoursIncreasedFurther IncreasedIncrease[12][14]

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of 15-LOX-1 in neuroinflammation.

Spectrophotometric Assay for 15-Lipoxygenase-1 Activity

This assay measures the enzymatic activity of 15-LOX-1 by detecting the formation of conjugated dienes from a polyunsaturated fatty acid substrate, which results in an increase in absorbance at 234 nm.[16][17]

Materials:

  • 15-Lipoxygenase enzyme (from soybean or recombinant human)

  • Linoleic acid or arachidonic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Ethanol

  • Dimethyl sulfoxide (DMSO) for inhibitors

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the substrate solution (e.g., 250 µM linoleic acid in borate buffer with a small amount of ethanol).

  • Prepare the enzyme solution in cold borate buffer. The final concentration should be determined empirically to give a linear rate of reaction.

  • For inhibitor studies, dissolve the test compound in DMSO.

  • Set up the reaction mixture in a quartz cuvette:

    • Blank: Buffer and DMSO.

    • Control: Buffer, DMSO, and enzyme solution.

    • Inhibitor: Buffer, inhibitor solution in DMSO, and enzyme solution.

  • Pre-incubate the enzyme with or without the inhibitor for a defined period (e.g., 5 minutes) at room temperature.

  • Initiate the reaction by adding the substrate solution.

  • Immediately monitor the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds.

  • Calculate the rate of reaction (change in absorbance per minute) and determine the percent inhibition.

G Start Start Prepare_Reagents Prepare Substrate, Enzyme, and Inhibitor Solutions Start->Prepare_Reagents Setup_Reaction Set up Blank, Control, and Inhibitor Reactions in Cuvettes Prepare_Reagents->Setup_Reaction Pre_incubate Pre-incubate Enzyme with/without Inhibitor (5 min, RT) Setup_Reaction->Pre_incubate Initiate_Reaction Initiate Reaction with Substrate Addition Pre_incubate->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 234 nm for 5 min Initiate_Reaction->Measure_Absorbance Calculate_Results Calculate Reaction Rate and % Inhibition Measure_Absorbance->Calculate_Results End End Calculate_Results->End

Workflow for 15-LOX-1 Activity Assay.
Malondialdehyde (MDA) Assay for Lipid Peroxidation in Brain Tissue

The MDA assay is a common method to measure lipid peroxidation by quantifying malondialdehyde, a reactive aldehyde that is a byproduct of lipid peroxidation.[2][18][19]

Materials:

  • Brain tissue homogenate (in cold buffer, e.g., PBS)

  • Thiobarbituric acid (TBA) reagent

  • Acid reagent (e.g., trichloroacetic acid or phosphoric acid)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

  • MDA standard (e.g., from hydrolysis of 1,1,3,3-tetramethoxypropane)

  • Spectrophotometer or plate reader

Procedure:

  • Homogenize brain tissue in cold buffer and centrifuge to obtain the supernatant.

  • To a microcentrifuge tube, add the sample or MDA standard, acid reagent, and TBA reagent. Add BHT to prevent artefactual lipid peroxidation.

  • Vortex the mixture vigorously.

  • Incubate at high temperature (e.g., 60-95°C) for a defined period (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored product.

  • Cool the tubes and centrifuge to pellet any precipitate.

  • Transfer the supernatant to a cuvette or a 96-well plate.

  • Measure the absorbance at the appropriate wavelength (typically around 532 nm).

  • Calculate the MDA concentration in the samples based on the standard curve.

ELISA for Inflammatory Cytokines in Brain Tissue

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and quantitative method to measure the concentration of specific proteins, such as cytokines, in biological samples.[1][10][20][21][22]

Materials:

  • Brain tissue lysate

  • Commercially available ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-6)

  • Microplate reader

Procedure:

  • Homogenize brain tissue in a lysis buffer containing protease inhibitors and centrifuge to collect the supernatant.

  • Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the target cytokine.

    • Adding the brain tissue lysates and standards to the wells and incubating.

    • Washing the plate to remove unbound material.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentration in the samples based on the standard curve.

Immunofluorescence Staining for 15-LOX-1 in Brain Tissue

Immunofluorescence allows for the visualization and localization of 15-LOX-1 protein within specific cell types in brain tissue sections.[11][23][24][25][26]

Materials:

  • Paraffin-embedded or frozen brain tissue sections

  • Primary antibody against 15-LOX-1

  • Fluorophore-conjugated secondary antibody

  • Blocking solution (e.g., normal serum with Triton X-100)

  • Antigen retrieval buffer (for paraffin sections)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene and a graded series of ethanol to water.

  • Antigen Retrieval (for paraffin sections): Heat the slides in an antigen retrieval buffer (e.g., citrate buffer, pH 6.0) to unmask the antigenic epitopes.

  • Permeabilization and Blocking: Incubate the sections in a blocking solution to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against 15-LOX-1 overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate the sections with a fluorophore-conjugated secondary antibody.

  • Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the slides with an anti-fade mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope.

Therapeutic Implications and Future Directions

The compelling evidence implicating 15-LOX-1 in the pathophysiology of neuroinflammatory and neurodegenerative diseases has positioned it as a promising therapeutic target.[7][15][22][27] The development of potent and selective 15-LOX-1 inhibitors has shown neuroprotective effects in various preclinical models.[7][14][15][28]

Key therapeutic strategies include:

  • Small Molecule Inhibitors: The development of specific inhibitors that can cross the blood-brain barrier is a primary focus.[7][28]

  • Genetic Knockdown/Knockout: Studies using genetically modified animals lacking 15-LOX-1 have provided crucial insights into its role in disease and have shown protective phenotypes.[4]

Future research should focus on:

  • Elucidating the precise downstream signaling pathways of 15-LOX-1 metabolites in different CNS cell types.

  • Conducting clinical trials to evaluate the safety and efficacy of 15-LOX-1 inhibitors in patients with neurodegenerative diseases.

  • Identifying biomarkers associated with 15-LOX-1 activity to aid in patient stratification and monitoring treatment response.

Conclusion

15-Lipoxygenase-1 is a key player in the complex network of neuroinflammatory pathways. Its upregulation and subsequent production of pro-inflammatory lipid mediators contribute significantly to the cycle of oxidative stress, glial activation, and neuronal damage that underlies many devastating neurodegenerative diseases. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of 15-LOX-1 and to advance the development of novel therapeutic interventions targeting this critical enzyme.

References

An In-depth Technical Guide to 15-Lipoxygenase-1: Substrates, Products, and Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Lipoxygenase-1 (15-LOX-1), an enzyme encoded by the ALOX15 gene, is a critical player in the metabolism of polyunsaturated fatty acids (PUFAs). It catalyzes the introduction of molecular oxygen into substrates like linoleic acid and arachidonic acid, generating a cascade of bioactive lipid mediators. These products, notably 13-hydroxyoctadecadienoic acid (13-HODE) and 15-hydroxyeicosatetraenoic acid (15-HETE), are pivotal signaling molecules. They are implicated in a wide array of physiological and pathophysiological processes, including inflammation, cancer, and atherosclerosis. This technical guide provides a comprehensive overview of 15-LOX-1 substrates and products, their roles in cellular signaling, detailed quantitative data, and key experimental protocols for their study.

15-LOX-1: Core Enzymatic Function

15-LOX-1 is a non-heme iron-containing dioxygenase that catalyzes the stereospecific oxygenation of PUFAs containing a cis,cis-1,4-pentadiene structure. In humans, this enzyme is expressed in cells such as reticulocytes, eosinophils, macrophages, and airway epithelial cells. Its activity is a key determinant in the balance between pro-inflammatory and anti-inflammatory signaling pathways.

Substrates and Products of 15-LOX-1

The primary substrates for human 15-LOX-1 are the essential fatty acids, linoleic acid (LA) and arachidonic acid (AA). The enzyme exhibits a preference for linoleic acid over arachidonic acid.[1] The enzymatic reaction involves the abstraction of a hydrogen atom and the insertion of dioxygen, leading to the formation of a hydroperoxy fatty acid, which is then rapidly reduced to its corresponding hydroxy fatty acid.

Table 1: Key Substrates and Primary Products of Human 15-LOX-1

SubstratePrimary ProductAbbreviation
Linoleic Acid (LA)13(S)-Hydroxyoctadecadienoic acid13(S)-HODE
Arachidonic Acid (AA)15(S)-Hydroxyeicosatetraenoic acid15(S)-HETE
Arachidonic Acid (AA)12(S)-Hydroxyeicosatetraenoic acid12(S)-HETE

Note: While 15(S)-HETE is the major product from arachidonic acid, 15-LOX-1 also produces smaller amounts of 12(S)-HETE.[2]

These primary products can be further metabolized to a variety of other bioactive lipids, including the anti-inflammatory lipoxins and pro-inflammatory eoxins.

Quantitative and Kinetic Data

The enzymatic efficiency of 15-LOX-1 is described by its kinetic parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These values can vary depending on the specific experimental conditions.

Table 2: Kinetic Parameters of Human 15-LOX-1

SubstrateKm (µM)kcat (s⁻¹)Reference
Arachidonic Acid~1.9~0.6[1]
Linoleic Acid~20Not Reported[3]

Note: Kinetic parameters for lipoxygenases can be highly dependent on assay conditions, such as the presence of detergents and membrane vesicles.

Table 3: Representative Concentrations of 15-LOX-1 Products in Human Cells

Cell TypeStimulusProductConcentrationReference
Human Bronchial Epithelial CellsArachidonic Acid (30 µM)15-HETE258 ± 76 ng / 10⁶ cells[4]
Human Airway Epithelial CellsIL-13 + LA/AA15-HETE8.7 ± 1.6 ng / million cells[5]
Human Airway Epithelial CellsIL-13 + LA/AA13-HODE9.8 ± 2.3 ng / million cells[5]

Cellular Signaling Pathways of 15-LOX-1 Products

The products of 15-LOX-1, particularly 13(S)-HODE and 15(S)-HETE, function as signaling molecules that modulate a variety of cellular pathways, often with opposing effects depending on the cellular context.

Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) Activation

Both 13-HODE and 15-HETE are known ligands for PPAR-γ, a nuclear receptor that plays a key role in lipid metabolism and inflammation. Activation of PPAR-γ by these lipids can lead to the regulation of target genes involved in macrophage differentiation and lipid uptake, which is particularly relevant in the context of atherosclerosis.[6]

PPAR_gamma_pathway PPAR-γ Signaling Pathway node_13HODE 13(S)-HODE node_PPARG PPAR-γ node_13HODE->node_PPARG Binds & Activates node_15HETE 15(S)-HETE node_15HETE->node_PPARG node_RXR RXR node_PPARG->node_RXR Heterodimerizes node_PPRE PPRE (PPAR Response Element) node_RXR->node_PPRE Binds node_Gene Target Gene Transcription (e.g., CD36, FABP4) node_PPRE->node_Gene Regulates node_Response Altered Lipid Metabolism & Inflammatory Response node_Gene->node_Response

PPAR-γ Signaling Pathway
Modulation of NF-κB Signaling

The NF-κB pathway is a central regulator of inflammation. 15-LOX-1 and its products can exert both pro- and anti-inflammatory effects by modulating NF-κB activity. In some contexts, 15-LOX-1 expression can suppress the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines.

NFkB_pathway Modulation of NF-κB Signaling by 15-LOX-1 cluster_nucleus Nucleus node_Stimulus Inflammatory Stimuli (e.g., LPS) node_IKK IKK Complex node_Stimulus->node_IKK Activates node_IkB IκBα node_IKK->node_IkB Phosphorylates node_NFkB NF-κB (p50/p65) node_IkB->node_NFkB Releases node_Nucleus Nucleus node_NFkB->node_Nucleus Translocates node_Transcription Pro-inflammatory Gene Transcription node_15LOX1 15-LOX-1 node_15LOX1->node_IKK Inhibits

Modulation of NF-κB Signaling by 15-LOX-1

Experimental Protocols

Studying the activity and signaling of 15-LOX-1 requires a variety of biochemical and cell-based assays.

15-LOX-1 Enzyme Activity Assay (Spectrophotometric)

This protocol is a common method for measuring the enzymatic activity of 15-LOX-1 by monitoring the formation of the conjugated diene in the product.

Principle: 15-LOX-1 converts linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HPODE), which contains a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at this wavelength is proportional to the enzyme activity.

Materials:

  • Purified 15-LOX-1 enzyme or cell/tissue lysate containing 15-LOX-1

  • Borate buffer (0.2 M, pH 9.0)

  • Linoleic acid substrate solution (e.g., 250 µM in borate buffer)

  • Spectrophotometer capable of reading at 234 nm

  • Quartz cuvettes

Procedure:

  • Set the spectrophotometer to read absorbance at 234 nm and maintain the temperature at 25°C.

  • Prepare a blank by adding the appropriate buffer and any solvent used for inhibitors (e.g., DMSO) to a cuvette.

  • In a separate cuvette, add the enzyme solution to the borate buffer.

  • To initiate the reaction, add the linoleic acid substrate solution to the cuvette containing the enzyme and mix immediately.

  • Record the increase in absorbance at 234 nm over a set period (e.g., 5 minutes), taking readings at regular intervals (e.g., every 30 seconds).

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. The molar extinction coefficient for 13-HPODE at 234 nm is approximately 25,000 M⁻¹cm⁻¹.

LOX_Assay_Workflow Spectrophotometric 15-LOX-1 Activity Assay Workflow node_Prepare Prepare Reagents (Buffer, Enzyme, Substrate) node_Blank Set Spectrophotometer Blank (234 nm) node_Prepare->node_Blank node_Mix Mix Enzyme and Buffer in Cuvette node_Prepare->node_Mix node_Initiate Initiate Reaction (Add Substrate) node_Mix->node_Initiate node_Measure Measure Absorbance Increase at 234 nm node_Initiate->node_Measure node_Analyze Calculate Enzyme Activity node_Measure->node_Analyze

15-LOX-1 Activity Assay Workflow
Quantification of 13-HODE and 15-HETE by HPLC-MS/MS

This method provides high sensitivity and specificity for the quantification of 15-LOX-1 products in biological samples.

Principle: The lipid metabolites are extracted from the sample, separated by high-performance liquid chromatography (HPLC), and then detected and quantified by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM).

Materials:

  • Cell culture supernatant or cell/tissue lysate

  • Internal standards (e.g., deuterated 13-HODE-d4, 15-HETE-d8)

  • Solvents for extraction (e.g., methanol, hexane, isopropanol, acetic acid)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • To a known volume of sample (e.g., 1 mL of cell culture media), add a known amount of the internal standards.

    • Perform liquid-liquid extraction or solid-phase extraction to isolate the lipids.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • HPLC Separation:

    • Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient of solvents (e.g., water with formic acid and acetonitrile with formic acid) to separate the analytes.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in negative ion mode.

    • Set up MRM transitions for each analyte and internal standard (e.g., for 15-HETE, parent ion m/z 319.2 -> product ion m/z 219.0).

    • Quantify the analytes by comparing the peak area of the endogenous lipid to that of the corresponding internal standard.

Western Blotting for 15-LOX-1 Protein Expression

Principle: This technique is used to detect and quantify the amount of 15-LOX-1 protein in a sample.

Procedure:

  • Cell Lysis: Prepare total cell lysates using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running a known amount of total protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block non-specific binding sites on the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for 15-LOX-1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

RT-qPCR for ALOX15 Gene Expression

Principle: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the amount of ALOX15 mRNA in a sample, providing an indication of gene expression levels.

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform qPCR using primers specific for the human ALOX15 gene. A fluorescent dye (e.g., SYBR Green) or a probe is used to monitor the amplification of the target gene in real-time.

  • Data Analysis: Normalize the expression of ALOX15 to a reference (housekeeping) gene (e.g., GAPDH, ACTB) and calculate the relative expression using the ΔΔCt method.

Human ALOX15 Primer Sequences:

  • Forward: 5'-ACCTTCCTGCTCGCCTAGTGTT-3'[7]

  • Reverse: 5'-GGCTACAGAGAATGACGTTGGC-3'[7]

Conclusion

15-LOX-1 is a multifaceted enzyme whose products are integral to a complex network of cellular signaling. The balance of its substrates and the subsequent metabolism of its products can significantly influence cellular fate and function, with profound implications for health and disease. Understanding the intricacies of 15-LOX-1 biology is crucial for the development of novel therapeutic strategies targeting inflammatory diseases, cancer, and other pathologies. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the roles of this important enzyme and its bioactive lipid mediators.

References

The Dual Role of 15-Lipoxygenase-1: A Key Regulator in Colitis and Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-Lipoxygenase-1 (15-LOX-1), an enzyme involved in the metabolism of polyunsaturated fatty acids, has emerged as a critical player in the complex interplay between intestinal inflammation and colorectal cancer. Predominantly recognized for its tumor-suppressive functions, 15-LOX-1 and its primary metabolite, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), are integral to the resolution of inflammation and the induction of apoptosis in cancer cells. This guide provides a comprehensive overview of the role of 15-LOX-1, detailing its expression patterns in colitis and colorectal cancer, its intricate signaling pathways, and standardized protocols for its investigation. The presented data and methodologies aim to equip researchers and drug development professionals with the essential knowledge to explore 15-LOX-1 as a potential therapeutic target.

Introduction: The Inflammatory-Carcinogenic Axis and the Role of 15-LOX-1

Chronic inflammation is a well-established driver of carcinogenesis, particularly in the colon, where conditions like ulcerative colitis significantly elevate the risk of developing colorectal cancer.[1][2] Central to the molecular mechanisms governing this transition is the balance between pro-inflammatory and anti-inflammatory signaling pathways. 15-Lipoxygenase-1 (15-LOX-1) is an enzyme that plays a crucial role in producing lipid mediators that help resolve inflammation.[3]

This enzyme primarily metabolizes linoleic acid to 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), a molecule with potent anti-inflammatory and pro-apoptotic properties.[4] In the context of colitis, 15-LOX-1 contributes to the resolution of acute inflammation, thereby mitigating the chronic inflammatory state that predisposes to cancer.[2][3] In colorectal cancer, the expression of 15-LOX-1 is frequently downregulated, a change that is associated with tumor progression and a poorer prognosis.[5] The restoration of 15-LOX-1 expression or the administration of its metabolite, 13(S)-HODE, has been shown to inhibit cancer cell growth and induce apoptosis.[4] This technical guide will delve into the multifaceted role of 15-LOX-1, providing a detailed examination of its function, regulation, and the experimental approaches used to study it.

Data Presentation: Quantitative Expression of 15-LOX-1

The expression of 15-LOX-1 is significantly altered in both colitis and colorectal cancer. The following tables summarize the quantitative data on 15-LOX-1 mRNA and protein expression from various studies, providing a clear comparison between normal, inflamed, and cancerous tissues.

Table 1: 15-LOX-1 mRNA Expression in Human Colorectal Tissues

Tissue TypeRelative mRNA Expression Level (Normalized to Control)Key FindingsReference
Normal Colonic MucosaBaselineConstitutive expression in healthy tissue.[6]
Colorectal TumorSignificantly LowerDownregulation of 15-LOX-1 mRNA is a common feature in colorectal cancer.[6]
Colorectal Adenomas (FAP patients)Significantly LowerLoss of 15-LOX-1 expression is an early event in tumorigenesis.[7]

Table 2: 15-LOX-1 Protein Expression in Human Colorectal Tissues

Tissue TypeMethod of DetectionRelative Protein ExpressionKey FindingsReference
Normal Colonic EpitheliumImmunohistochemistry, Western BlotHighStrong expression in the cytoplasm of epithelial cells.[8][9]
Colorectal Tumor TissueImmunohistochemistry, Western BlotSignificantly Lower in most tumors15-Lox-1 expression was found to be significantly higher in most tumor tissues compared to adjacent normal tissue in one study, while other studies report downregulation. This discrepancy may be due to the stage of cancer or the specific tumor microenvironment.[8][9]
Paired Normal vs. Tumor Tissue (21 pairs)Immunoblot AnalysisHigher in 14 of 18 positive tumorsA study of 21 matched pairs showed that while 18 pairs expressed 15-Lox-1, 14 of these had higher expression in the tumor tissue.[9]

Signaling Pathways of 15-LOX-1

15-LOX-1 exerts its biological effects through a complex network of signaling pathways. Its tumor-suppressive and anti-inflammatory functions are primarily mediated through the regulation of key transcription factors and inflammatory cytokines.

The 15-LOX-1/PPARγ/p53 Axis

A critical mechanism by which 15-LOX-1 inhibits tumorigenesis is through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the tumor suppressor protein p53. The 15-LOX-1 metabolite, 13(S)-HODE, is a natural ligand for PPARγ. Activation of PPARγ leads to the induction of apoptosis and inhibition of cell proliferation. Furthermore, 15-LOX-1 can induce the phosphorylation of p53, a key event in its activation, independent of its enzymatic activity.[10][11] Activated p53 then transcriptionally activates target genes involved in cell cycle arrest and apoptosis.

15_LOX_1_PPARg_p53_Pathway Linoleic_Acid Linoleic Acid 15_LOX_1 15-LOX-1 Linoleic_Acid->15_LOX_1 13_S_HODE 13(S)-HODE 15_LOX_1->13_S_HODE p53 p53 15_LOX_1->p53 Induces Phosphorylation PPARg PPARγ 13_S_HODE->PPARg Activates Apoptosis_CellCycleArrest Apoptosis & Cell Cycle Arrest PPARg->Apoptosis_CellCycleArrest p53->Apoptosis_CellCycleArrest 15_LOX_1_IL6_STAT3_Pathway 15_LOX_1 15-LOX-1 PPARd PPAR-δ 15_LOX_1->PPARd Inhibits IL6 IL-6 PPARd->IL6 Upregulates STAT3 STAT3 IL6->STAT3 Activates Proliferation_Survival Cell Proliferation & Survival STAT3->Proliferation_Survival IHC_Workflow Start Start: Paraffin-Embedded Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Peroxidase_Blocking Peroxidase Blocking Antigen_Retrieval->Peroxidase_Blocking Blocking Blocking Peroxidase_Blocking->Blocking Primary_Ab Primary Antibody (anti-15-LOX-1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (Biotinylated) Primary_Ab->Secondary_Ab ABC_Reagent ABC Reagent Secondary_Ab->ABC_Reagent DAB_Substrate DAB Substrate (Color Development) ABC_Reagent->DAB_Substrate Counterstain Counterstaining (Hematoxylin) DAB_Substrate->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting End Microscopy Dehydration_Mounting->End

References

The Janus Face of Inflammation: A Technical Guide to the Dual Pro- and Anti-inflammatory Roles of 15-Lipoxygenase-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide explores the paradoxical nature of 15-lipoxygenase-1 (15-LOX-1), an enzyme that functions as both a promoter and a suppressor of inflammatory processes. We delve into its core mechanisms, signaling pathways, and the experimental methodologies used to elucidate its functions, providing a comprehensive resource for researchers and drug development professionals.

Introduction: The Enigma of 15-LOX-1

15-Lipoxygenase-1 (15-LOX-1), a member of the lipoxygenase family of non-heme iron-containing enzymes, plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA) and linoleic acid (LA).[1][2][3] The enzyme catalyzes the stereospecific insertion of molecular oxygen into PUFAs, leading to the production of a diverse array of bioactive lipid mediators.[4] These metabolites, including hydroxyeicosatetraenoic acids (HETEs) and specialized pro-resolving mediators (SPMs) like lipoxins, resolvins, protectins, and maresins, are central to the regulation of inflammation and immunity.[1][5][6]

The expression and activity of 15-LOX-1 are tightly regulated and can be induced by various stimuli, including the T-helper type 2 (Th2) cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) in human macrophages.[6][7][8] While extensively studied, 15-LOX-1 presents a therapeutic conundrum due to its dual capacity to both drive and resolve inflammation, a dichotomy that is highly context- and cell-type-dependent.[5][6] This guide aims to dissect these opposing roles to provide a clearer understanding for future research and therapeutic development.

The Pro-inflammatory Arm of 15-LOX-1

In certain pathological contexts, 15-LOX-1 and its metabolites can exacerbate inflammatory responses. This pro-inflammatory activity is implicated in conditions such as asthma, atherosclerosis, and certain cancers.

The primary arachidonic acid metabolite, 15-hydroxyeicosatetraenoic acid (15-HETE), can act as a chemoattractant for eosinophils, promoting their recruitment to sites of inflammation, a hallmark of allergic asthma.[5] Furthermore, 15-HETE can promote pulmonary artery inflammation by activating the NF-κB pathway, creating a positive feedback loop that increases the expression of 15-LOX enzymes.[2] In asthma, IL-4 and IL-13 induce 15-LOX-1 expression, which in turn leads to the production of pro-inflammatory mediators like 5-oxo-15(S)-HETE and eoxin C4.[9][10]

In the vasculature, 15-LOX-1 contributes to endothelial dysfunction and the pathogenesis of atherosclerosis.[11] The enzyme is involved in the oxidation of low-density lipoproteins (LDLs) within macrophages, a critical step in the formation of foam cells and atherosclerotic plaques.[2] The 15-LOX-1 metabolite 13-hydroxyoctadecadienoic acid (13-HODE) can also exert pro-inflammatory effects via transcription factors like NF-κB.[11] Overexpression of 15-LOX-1 has been shown to increase the thickness of the intima-media in rat carotid arteries.[11]

Key Pro-inflammatory Signaling Pathways

The pro-inflammatory effects of 15-LOX-1 are often mediated through the activation of the transcription factor NF-κB.[2][12] This pathway is a central regulator of inflammatory gene expression.

Pro_Inflammatory_Signaling ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-4, IL-13, LPS) ALOX15 15-LOX-1 Upregulation ProInflammatory_Stimuli->ALOX15 Metabolites 15-HETE, 13-HODE, Eoxins ALOX15->Metabolites PUFAs PUFAs Arachidonic Acid (AA) Linoleic Acid (LA) NFkB_Activation NF-κB Activation Metabolites->NFkB_Activation Inflammation Inflammation (e.g., Asthma, Atherosclerosis) Metabolites->Inflammation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, Adhesion Molecules) NFkB_Activation->Gene_Expression Gene_Expression->Inflammation

Caption: Pro-inflammatory signaling cascade of 15-LOX-1.

The Anti-inflammatory and Pro-resolving Arm of 15-LOX-1

Paradoxically, 15-LOX-1 is also a key player in the resolution of inflammation.[13] This function is primarily mediated through the production of specialized pro-resolving mediators (SPMs), including lipoxins and resolvins.[1][14] These molecules actively terminate the inflammatory response and promote tissue repair.[1]

15-LOX-1 can produce the anti-inflammatory mediator lipoxin by acting on the intermediate 15S-HpETE, which is then further processed by 5-LOX in adjacent leukocytes.[1] This process also competitively inhibits the synthesis of pro-inflammatory leukotrienes.[1] Lipoxins are potent anti-inflammatory agents that inhibit neutrophil chemotaxis and adhesion.

Furthermore, 15-LOX-1 metabolites can activate the peroxisome proliferator-activated receptor-γ (PPARγ), a nuclear receptor with potent anti-inflammatory properties.[1][15] Activation of PPARγ can suppress the expression of pro-inflammatory genes and enhance macrophage phagocytosis.[1][15] In the context of colorectal cancer, 15-LOX-1 has been characterized as a tumor suppressor, with its expression often being downregulated.[13][14] Re-expression of 15-LOX-1 in cancer cells can inhibit proliferation and restore apoptosis.[14] It suppresses colitis-associated colorectal cancer by inhibiting the TNF-α, IL-1β/NF-κB, and IL-6/STAT3 signaling pathways.[14]

Key Anti-inflammatory Signaling Pathways

The anti-inflammatory actions of 15-LOX-1 involve the generation of SPMs and the activation of anti-inflammatory transcription factors like PPARγ, leading to the suppression of pro-inflammatory pathways.

Anti_Inflammatory_Signaling ALOX15 15-LOX-1 Intermediates 15S-HpETE ALOX15->Intermediates PUFAs PUFAs Arachidonic Acid (AA) LOX5 5-LOX (in adjacent cells) Intermediates->LOX5 HETE 15S-HETE Intermediates->HETE Lipoxins Lipoxins (e.g., LXA4) LOX5->Lipoxins NFkB_Inhibition NF-κB Inhibition Lipoxins->NFkB_Inhibition Resolution Resolution of Inflammation Lipoxins->Resolution PPARg PPARγ Activation HETE->PPARg PPARg->NFkB_Inhibition NFkB_Inhibition->Resolution

Caption: Anti-inflammatory and pro-resolving pathways of 15-LOX-1.

Quantitative Data Summary

ParameterValueCell/SystemConditionReference
Inhibitor Activity
15-LOX Inhibitor (PD146176)10 µMHuman Lung MacrophagesLPS or IL-4/IL-13 stimulation[16]
15-LOX Inhibitor (ML351)10 µMHuman Lung MacrophagesLPS or IL-4/IL-13 stimulation[16]
12/15-LOX Inhibitor (ML351)50 mg/kg (i.p.)Ischemia/Reperfusion Mouse ModelPost-occlusion[17][18]
Metabolite Concentrations
15S-HETE (High Concentration)10–30 μMMacrophagesHypoxia[1]
Stimuli Concentrations
Lipopolysaccharide (LPS)10 ng·mL⁻¹Human Lung Macrophages24 h stimulation[16]
Interleukin-4 (IL-4)10 ng·mL⁻¹Human Lung Macrophages24 h stimulation[16]
Interleukin-13 (IL-13)50 ng·mL⁻¹Human Lung Macrophages24 h stimulation[16]

Detailed Experimental Protocols

Measurement of 15-LOX-1 Enzyme Activity

This protocol is adapted from a spectrophotometric assay used to measure the conversion of linoleic acid to its hydroperoxy derivative.[3][19]

Materials:

  • 15-Lipoxygenase enzyme (e.g., from soybeans, as a proxy for mammalian enzyme)[19]

  • Linoleic acid (substrate)[19]

  • Borate buffer (0.2 M, pH 9.0)[19]

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors[19]

  • Quartz cuvettes[19]

  • Spectrophotometer capable of reading absorbance at 234 nm[19]

Procedure:

  • Prepare a substrate solution of 250 µM linoleic acid in borate buffer.[19]

  • Prepare the enzyme solution by dissolving 15-LOX in 0.2 M borate buffer to a desired concentration (e.g., 400 U/ml). Keep the enzyme solution on ice.[19]

  • For inhibitor studies, dissolve the test compound in DMSO.[19]

  • Set up the reaction in a quartz cuvette. For a control sample, mix the enzyme solution with an equal volume of borate buffer. For an inhibitor sample, pre-incubate the enzyme solution with the inhibitor solution for 5 minutes.[19]

  • Initiate the reaction by rapidly adding the substrate solution to the cuvette. The final concentration of the substrate will be 125 µM.[19]

  • Immediately place the cuvette in the spectrophotometer and record the absorbance at 234 nm for 5 minutes at 30-second intervals.[19]

  • The rate of increase in absorbance at 234 nm corresponds to the formation of the conjugated diene in the product, 13-hydroperoxyoctadecadienoic acid (13-HPODE), and is a measure of 15-LOX-1 activity.[3]

Western Blotting for 15-LOX-1 Detection in Cell Lysates

This protocol outlines a general workflow for detecting 15-LOX-1 protein levels in cell lysates.

Materials:

  • Cell lysates (e.g., from RAW 264.7 macrophages)[3]

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against 15-LOX-1

  • Secondary antibody conjugated to HRP

  • Loading control antibody (e.g., β-actin)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to remove cellular debris.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against 15-LOX-1 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody.

  • After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensity using software like ImageJ and normalize to the loading control (e.g., β-actin).[3]

Western_Blot_Workflow Cell_Lysate Cell Lysate Preparation Protein_Quant Protein Quantification Cell_Lysate->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-15-LOX-1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Standard workflow for Western blot analysis of 15-LOX-1.

Conclusion and Future Directions

15-Lipoxygenase-1 is a multifaceted enzyme with a complex and often contradictory role in inflammation. Its ability to produce both pro- and anti-inflammatory mediators makes it a challenging but potentially rewarding therapeutic target. A deeper understanding of the regulatory mechanisms that dictate the switch between its opposing functions is crucial. Future research should focus on identifying the specific cellular and microenvironmental cues that determine the metabolic output of 15-LOX-1. The development of selective modulators that can enhance its pro-resolving activities while inhibiting its pro-inflammatory effects holds significant promise for the treatment of a wide range of inflammatory diseases. This guide provides a foundational understanding of 15-LOX-1's dual nature, offering a framework for the continued exploration of this fascinating enzyme.

References

15-Lipoxygenase-1: A Pivotal Player in the Pathogenesis of Human Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1), an enzyme catalyzing the dioxygenation of polyunsaturated fatty acids, has emerged as a critical modulator in a spectrum of human diseases. Its role is complex and often context-dependent, acting as both a promoter and suppressor of disease progression. This technical guide provides a comprehensive overview of the involvement of 15-LOX-1 in the pathogenesis of various human diseases, with a focus on its signaling pathways, quantitative expression data, and the experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the therapeutic potential of targeting 15-LOX-1.

15-LOX-1 in Human Diseases: A Dual Role

The functional impact of 15-LOX-1 is highly dependent on the cellular environment and the specific disease context. It metabolizes linoleic acid and arachidonic acid to produce bioactive lipid mediators, primarily 13-hydroxyoctadecadienoic acid (13-HODE) and 15-hydroxyeicosatetraenoic acid (15-HETE), respectively. These metabolites can then influence a variety of cellular processes, including inflammation, apoptosis, and cell proliferation.

Cancer

The role of 15-LOX-1 in cancer is particularly enigmatic, with reports suggesting both pro-tumorigenic and anti-tumorigenic functions.

  • Colorectal Cancer: In colorectal cancer, 15-LOX-1 is often downregulated, and its re-expression has been shown to suppress tumorigenesis.[1] This tumor-suppressive role is partly attributed to its ability to induce apoptosis and terminal differentiation of cancer cells.[2] In many cases, 15-LOX-1 expression is significantly higher in tumor tissue compared to adjacent normal tissue.[3]

  • Prostate Cancer: In contrast, in prostate cancer, higher expression of 15-LOX-1 has been associated with a higher Gleason score, suggesting a pro-tumorigenic role.[4] Overexpression of 15-LOX-1 in PC-3 prostate cancer cells led to a 10-fold increase in enzyme activity and enhanced tumorigenesis.[5] However, other studies have shown that 15-LOX-2, a related enzyme, is reduced in prostate adenocarcinoma.[6]

Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. 15-LOX-1 has been implicated as a key player in the initiation of ferroptosis by contributing to the cellular pool of lipid hydroperoxides.[7]

Cardiovascular Diseases

In the context of cardiovascular diseases, 15-LOX-1 is involved in processes such as atherosclerosis and doxorubicin-induced cardiotoxicity.

  • Atherosclerosis: 15-LOX-1 and its product 13-HODE are found in atherosclerotic plaques.[8] 13(R)-HODE, a non-enzymatically formed isomer, is also present in these lesions.[9] The role of 15-LOX-1 in atherosclerosis is complex, with its metabolites potentially contributing to both pro- and anti-inflammatory responses within the plaque.

  • Doxorubicin-Induced Cardiotoxicity: The anticancer drug doxorubicin can cause cardiotoxicity, and studies have shown that doxorubicin induces the expression of LOX-1 (lectin-like oxidized low-density lipoprotein receptor-1) in cardiomyocytes in a concentration- and time-dependent manner, contributing to apoptosis.[10]

Neurodegenerative Diseases

Emerging evidence suggests a role for 12/15-lipoxygenase (the murine ortholog of human 15-LOX-1) in neurodegenerative diseases like Alzheimer's disease.

  • Alzheimer's Disease: Levels of 15-HETE have been found to be higher in the cerebrospinal fluid (CSF) of individuals with Alzheimer's disease (AD) and mild cognitive impairment (MCI) compared to those with subjective cognitive impairment (SCI).[11] This suggests a potential role for 15-LOX-1 in the neuroinflammatory processes associated with AD.

Quantitative Data on 15-LOX-1 in Human Diseases

The following tables summarize the quantitative data on the expression of 15-LOX-1 and the levels of its metabolites in various human diseases.

DiseaseTissue/FluidAnalyteChange Compared to ControlReference(s)
Colorectal Cancer Tumor Tissue15-LOX-1 ProteinSignificantly higher in 14 out of 18 cases compared to adjacent normal tissue.[3][12]
Adenomas (FAP)15-LOX-1 ExpressionDown-regulated in 87% (13 of 15) of patients compared with nonneoplastic epithelial mucosa.[2]
Prostate Cancer PC-3 Cells (in vitro)15-LOX-1 Activity10-fold higher in 15-LOX-1 overexpressing cells.[5]
PC-3 Cells (in vitro)3H-Thymidine Inc.4.0-fold increase in 15-LOX-1 overexpressing cells.[5]
Tumor Tissue15-LOX-2 mRNASignificantly reduced in tumor versus benign tissue (average 5.3-fold higher in benign).[13]
Alzheimer's Disease Cerebrospinal Fluid (CSF)15-HETEHigher in AD and MCI patients compared to SCI patients.[11]
Atherosclerosis Atherosclerotic PlaqueHODEs and HETEsLevels are 20-40-fold higher than F2-isoprostanes.[14]

Table 1: 15-LOX-1 Expression and Metabolite Levels in Human Diseases. FAP: Familial Adenomatous Polyposis; HODEs: Hydroxyoctadecadienoic acids; HETEs: Hydroxyeicosatetraenoic acids.

InhibitorTarget Enzyme(s)IC50 ValueReference(s)
PD14617615-LOX-13.81 µM[15]
Compound 9c (i472)15-LOX-10.19 µM[15]
Eleftheriadis-14d15-LOX-190 nM[8]
Haydi-4b15-LOX-13.84 µM[8]
37115-LOX-10.006 µM[8]

Table 2: IC50 Values of Selected 15-LOX-1 Inhibitors.

Signaling Pathways Involving 15-LOX-1

15-LOX-1 exerts its effects through various signaling pathways, which are often interconnected and cell-type specific.

15-LOX-1 and p53 Activation

In colorectal cancer cells, 15-LOX-1 can induce growth arrest through the phosphorylation and activation of the tumor suppressor p53. This activation appears to be independent of the enzymatic activity of 15-LOX-1. The proposed mechanism involves the binding of the 15-LOX-1 protein to DNA-dependent protein kinase (DNA-PK), leading to a 3.0-fold enhancement in DNA-PK's kinase activity and subsequent phosphorylation of p53 at Ser15.

G 15-LOX-1 15-LOX-1 DNA-PK DNA-PK 15-LOX-1->DNA-PK binds to & activates p53 p53 DNA-PK->p53 phosphorylates (Ser15) p21 p21 p53->p21 upregulates Growth Arrest Growth Arrest p21->Growth Arrest induces

15-LOX-1-mediated p53 activation pathway.

15-LOX-1 and PPARγ Signaling in Cancer

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a role in cancer. 15-LOX-1 and its metabolite 13-S-HODE can influence PPARγ activity. In colorectal cancer, 15-LOX-1 can activate PPARγ by downregulating PPARδ, which normally suppresses PPARγ activity. This modulation can lead to apoptosis of cancer cells.

G Linoleic Acid Linoleic Acid 15-LOX-1 15-LOX-1 Linoleic Acid->15-LOX-1 13-S-HODE 13-S-HODE 15-LOX-1->13-S-HODE PPARδ PPARδ 13-S-HODE->PPARδ downregulates PPARγ PPARγ PPARδ->PPARγ suppresses Apoptosis Apoptosis PPARγ->Apoptosis induces

15-LOX-1 modulation of PPAR signaling in cancer.

15-LOX-1 in Ferroptosis

15-LOX-1 contributes to the initiation of ferroptosis by oxidizing polyunsaturated fatty acids (PUFAs) within cell membranes, leading to the formation of lipid hydroperoxides (L-OOH). This process is iron-dependent and can be inhibited by ferroptosis suppressors.

G PUFA PUFA 15-LOX-1 15-LOX-1 PUFA->15-LOX-1 Lipid Hydroperoxides (L-OOH) Lipid Hydroperoxides (L-OOH) 15-LOX-1->Lipid Hydroperoxides (L-OOH) oxidizes Iron (Fe2+) Iron (Fe2+) Iron (Fe2+)->15-LOX-1 activates Ferroptosis Ferroptosis Lipid Hydroperoxides (L-OOH)->Ferroptosis initiates

Role of 15-LOX-1 in the initiation of ferroptosis.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 15-LOX-1.

15-Lipoxygenase Activity Assay (Spectrophotometric)

This assay measures the activity of 15-LOX-1 by monitoring the formation of conjugated dienes from a fatty acid substrate, which absorb light at 234 nm.[16][17]

Reagents:

  • Borate Buffer (0.2 M, pH 9.0): Prepare from boric acid and sodium hydroxide.

  • Substrate Solution (250 µM Linoleic Acid): Mix 10 µL of linoleic acid with 30 µL of ethanol, then add 120 mL of borate buffer. Use fresh.

  • Enzyme Solution: Dissolve 15-LOX (e.g., from soybeans) in 0.2 M borate buffer to a concentration of approximately 10,000 U/mL and keep on ice. Dilute to 400 U/mL for the assay.

Procedure:

  • Set up quartz cuvettes for blank and sample measurements.

  • Blank: Pipette 12.5 µL of DMSO and 487.5 µL of borate buffer into the blank cuvette.

  • Sample without inhibitor: Pipette 12.5 µL of DMSO and 487.5 µL of the diluted enzyme solution into the sample cuvettes.

  • Sample with inhibitor: Pipette 12.5 µL of the inhibitor solution (in DMSO) and 487.5 µL of the diluted enzyme solution into the sample cuvettes. Incubate for 5 minutes.

  • Initiate the reaction by rapidly adding 500 µL of the substrate solution to each sample cuvette.

  • Immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.

  • Calculate the rate of increase in absorbance to determine enzyme activity.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure Buffer Prepare Borate Buffer Mix Mix Enzyme (± Inhibitor) and Buffer Buffer->Mix Substrate Prepare Linoleic Acid Solution Add_Substrate Add Substrate to Initiate Reaction Substrate->Add_Substrate Enzyme Prepare 15-LOX-1 Solution Enzyme->Mix Mix->Add_Substrate Measure Measure Absorbance at 234 nm Add_Substrate->Measure Analyze Calculate Enzyme Activity Measure->Analyze

Workflow for 15-LOX-1 activity assay.

Western Blot Analysis for 15-LOX-1

This technique is used to detect and quantify the amount of 15-LOX-1 protein in a sample.[8][18]

Procedure:

  • Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysate.

  • SDS-PAGE: Denature protein samples by boiling in SDS-PAGE sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 15-LOX-1 overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

G Lysate Protein Lysate Preparation SDS_PAGE SDS-PAGE Lysate->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis G Sectioning Cryosectioning Fixation Fixation Sectioning->Fixation Blocking Blocking Fixation->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Imaging Microscopy Detection->Imaging G Extraction Lipid Extraction LC LC Separation Extraction->LC MSMS MS/MS Detection (MRM) LC->MSMS Quantification Quantification MSMS->Quantification

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the arachidonate 15-lipoxygenase (ALOX15) pathway and its intricate link to the pathogenesis of asthma. It covers the core signaling cascades, presents quantitative data from key studies, and details relevant experimental protocols to facilitate further research and drug development in this area.

ALOX15 Signaling Pathways in Asthma

ALOX15, an enzyme highly expressed in airway epithelial cells and eosinophils, plays a pivotal role in T2-high asthma.[1][2] Its expression is primarily induced by the type 2 cytokines, interleukin-4 (IL-4) and interleukin-13 (IL-13).[3][4] ALOX15 metabolizes polyunsaturated fatty acids, predominantly arachidonic acid (AA), to generate a variety of bioactive lipid mediators that contribute to airway inflammation, hyperresponsiveness, and remodeling.[5][6]

IL-4/IL-13-Mediated Upregulation of ALOX15

The canonical pathway for ALOX15 induction in asthma involves the binding of IL-4 and IL-13 to the IL-4 receptor alpha (IL-4Rα) on airway epithelial cells.[7][8] This engagement activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascade, specifically involving Jak2, Tyk2, and STAT1/3/5/6.[3][4] Phosphorylated STAT6 then translocates to the nucleus, where it binds to the ALOX15 gene promoter, driving its transcription.[9]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4Rα IL-4Rα IL-4->IL-4Rα IL-13 IL-13 IL-13->IL-4Rα JAKs JAK2/Tyk2 IL-4Rα->JAKs Activation STAT6 STAT6 JAKs->STAT6 Phosphorylation pSTAT6 pSTAT6 ALOX15_gene ALOX15 Gene pSTAT6->ALOX15_gene Transcription ALOX15_mRNA ALOX15 mRNA ALOX15_gene->ALOX15_mRNA

Caption: IL-4/IL-13 signaling pathway for ALOX15 induction.
ALOX15-Mediated Pro-inflammatory Signaling

Once expressed, ALOX15 can exert its pro-inflammatory effects through multiple mechanisms. A key interaction is with phosphatidylethanolamine-binding protein 1 (PEBP1).[3] The binding of ALOX15 to PEBP1 initiates the activation of the mitogen-activated extracellular signal-regulated kinase (MEK)-extracellular signal-regulated kinase (ERK) pathway.[3] This signaling cascade further amplifies the inflammatory response by promoting the expression of various pro-inflammatory genes.[10]

ALOX15 metabolizes arachidonic acid to produce 15-hydroxyeicosatetraenoic acid (15-HETE) and other lipid mediators.[4] These products contribute to eosinophilic inflammation, airway remodeling, and mucus hypersecretion.[5][10]

G cluster_cytoplasm Cytoplasm ALOX15 ALOX15 PEBP1 PEBP1 ALOX15->PEBP1 Binding 15_HETE 15-HETE ALOX15->15_HETE Metabolism MEK MEK PEBP1->MEK Activation ERK ERK MEK->ERK Activation Pro_inflammatory_genes Pro-inflammatory Gene Expression ERK->Pro_inflammatory_genes AA Arachidonic Acid 15_HETE->Pro_inflammatory_genes

Caption: ALOX15 pro-inflammatory signaling cascade.
ALOX15 and Ferroptosis in Asthma

Recent evidence has implicated ALOX15 in the process of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation, in asthma.[5][11] In the presence of high IL-13 levels, ALOX15 binds to PEBP1 on the cell membrane, leading to the oxygenation of phosphatidylethanolamine (PE) and subsequent membrane damage, a key step in ferroptosis.[1] This process is thought to contribute to the epithelial injury and barrier dysfunction observed in asthma.[12] The ALOX15-PEBP1 interaction enhances the generation of lipid hydroperoxides, such as 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which are potent inducers of ferroptosis.[13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PE Phosphatidylethanolamine (PE) Lipid_Peroxidation Lipid Peroxidation PE->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis ALOX15 ALOX15 PEBP1 PEBP1 ALOX15->PEBP1 Binding PEBP1->PE Oxygenation

Caption: ALOX15-mediated ferroptosis pathway in asthma.

Quantitative Data on ALOX15 in Asthma

The following tables summarize key quantitative findings from studies investigating the role of ALOX15 in asthma.

Table 1: ALOX15 Expression and Metabolite Levels in Asthma

AnalyteSample TypePatient GroupFindingReference
ALOX15 mRNASputumAsthmaPositive correlation with FeNO (r=0.49, p<0.01)[14]
ALOX15 mRNASputumAsthmaNegative correlation with FEV1 (r=-0.23, p=0.04)[14]
15-HETEBronchoalveolar Lavage Fluid (BALF)Severe Asthma with EosinophilsHighest levels compared to mild/moderate asthmatics and healthy controls[15]
15-HETEBronchoalveolar Lavage Fluid (BALF)AsthmaSignificantly higher than in normal individuals[10]
15-HETEExhaled Breath CondensateChildhood Asthma (n=318) vs. Healthy Controls (n=97)Significantly different levels, with severe asthmatics showing the lowest levels[16]
15-HETEBronchial TissueAsthmaSignificantly higher amounts than in non-asthmatics[17]

Table 2: Effects of ALOX15 Inhibition/Knockdown

Experimental ModelInterventionOutcomeReference
IL-13 stimulated BEAS-2b cellsALOX15 siRNALowest ALOX15 expression compared to controls[14]
IL-13 stimulated human airway epithelial cellsALOX15 siRNA34% increase in cAMP generation in response to isoproterenol[18]
A549 cellsALOX15 siRNAReduced levels of 15-HETE and downregulation of MIP-1α, RANTES, and IP-10[10]
HDM/LPS-stimulated 16HBE cellsALOX15 knockdownMarkedly decreased ferroptosis[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of ALOX15 and asthma research.

In Vitro Model: IL-13 Stimulation and siRNA Knockdown of ALOX15 in Airway Epithelial Cells

This protocol describes the induction of ALOX15 expression in human bronchial epithelial cells (BEAS-2B) using IL-13 and subsequent gene knockdown using siRNA.

Materials:

  • BEAS-2B cells

  • Cell culture medium (e.g., DMEM/F-12) with supplements

  • Recombinant human IL-13

  • ALOX15-specific siRNA and non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • RNA extraction kit

  • qRT-PCR reagents and primers for ALOX15 and a housekeeping gene

Procedure:

  • Cell Culture: Culture BEAS-2B cells in appropriate medium until they reach 60-70% confluency.

  • IL-13 Stimulation: Treat cells with IL-13 (e.g., 10-50 ng/mL) for 24-48 hours to induce ALOX15 expression.[19][20]

  • siRNA Transfection:

    • Prepare siRNA-lipid complexes according to the manufacturer's protocol for the chosen transfection reagent.

    • Add the complexes to the cells and incubate for the desired period (typically 24-72 hours).[21]

  • Gene Expression Analysis:

    • Extract total RNA from the cells.

    • Perform qRT-PCR to quantify the expression of ALOX15 mRNA, normalizing to the housekeeping gene.[22]

G Start Start Culture_BEAS_2B Culture BEAS-2B cells to 60-70% confluency Start->Culture_BEAS_2B IL_13_Stimulation Stimulate with IL-13 (10-50 ng/mL, 24-48h) Culture_BEAS_2B->IL_13_Stimulation siRNA_Transfection Transfect with ALOX15 or control siRNA IL_13_Stimulation->siRNA_Transfection Incubate Incubate (24-72h) siRNA_Transfection->Incubate RNA_Extraction Extract Total RNA Incubate->RNA_Extraction qRT_PCR Perform qRT-PCR for ALOX15 expression RNA_Extraction->qRT_PCR End End qRT_PCR->End

Caption: Experimental workflow for ALOX15 knockdown in vitro.
In Vivo Model: House Dust Mite (HDM)-Induced Allergic Asthma in Mice

This protocol outlines the establishment of a murine model of allergic asthma using house dust mite (HDM) extract to study the in vivo role of ALOX15.

Materials:

  • BALB/c mice (6-8 weeks old)

  • House dust mite (HDM) extract

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Sensitization: On day 0, intranasally administer a low dose of HDM extract (e.g., 1 µg in 40 µL PBS) to anesthetized mice.[3]

  • Challenge: From day 7 to 11, challenge the mice daily with a higher dose of HDM extract (e.g., 10 µg in 40 µL PBS) intranasally under light anesthesia.[3]

  • Endpoint Analysis (24 hours after final challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltrate (e.g., eosinophils) and cytokine levels.

    • Lung Histology: Harvest lung tissue for histological analysis (e.g., H&E and PAS staining) to assess inflammation and mucus production.

    • Gene and Protein Expression: Process lung tissue to measure ALOX15 expression and its metabolites.

Measurement of ALOX15 Activity

ALOX15 activity can be assessed by measuring the levels of its primary metabolite, 15-HETE.

Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Extract lipids from biological samples (e.g., BALF, cell culture supernatant, lung homogenates) using a suitable solvent system.

  • Chromatographic Separation: Separate the lipid extract using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Spectrometric Detection: Analyze the eluent using tandem mass spectrometry (MS/MS) to identify and quantify 15-HETE based on its specific mass-to-charge ratio and fragmentation pattern.[23]

Quantitative Real-Time PCR (qRT-PCR) for ALOX15 in Sputum

This protocol details the quantification of ALOX15 mRNA from induced sputum samples.

Procedure:

  • Sputum Processing: Treat sputum samples with a mucolytic agent (e.g., dithiothreitol) to liquefy the mucus.[24]

  • RNA Extraction: Extract total RNA from the processed sputum using a commercial kit designed for challenging samples.[25]

  • cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA.

  • qPCR: Perform qPCR using primers and a probe specific for human ALOX15. Normalize the expression to a stable housekeeping gene. The cycling conditions typically involve an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.[24]

This guide provides a comprehensive overview of the current understanding of ALOX15 in asthma pathogenesis, supported by quantitative data and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and professionals working towards the development of novel therapeutic strategies for asthma.

References

A Technical Guide to 15-Lipoxygenase-1 in the Resolution of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The resolution of inflammation is an active, highly orchestrated process essential for restoring tissue homeostasis following injury or infection. Failure of resolution leads to chronic inflammation, a key driver of numerous diseases. At the heart of this process lies 15-lipoxygenase-1 (15-LOX-1), a pivotal enzyme that catalyzes the biosynthesis of specialized pro-resolving mediators (SPMs). This technical guide provides an in-depth exploration of 15-LOX-1's function, its enzymatic products, the signaling pathways they govern, and the experimental methodologies used to study them. By converting pro-inflammatory fatty acids into potent anti-inflammatory and pro-resolving molecules, 15-LOX-1 represents a critical control point and a promising therapeutic target for a wide spectrum of inflammatory disorders.[1][2]

15-LOX-1: The Enzyme and its Substrates

15-LOX-1, encoded by the ALOX15 gene, is a non-heme iron-containing enzyme expressed in immune cells like macrophages, eosinophils, and epithelial cells.[3][4] Its primary function is the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs). The enzyme's substrate preference and resulting products are critical to its biological role. While human 15-LOX-1 can act on various PUFAs, its principal substrates in the context of inflammation resolution are arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[3][5]

The enzyme's activity is not merely pro-inflammatory; it is a key player in the "lipid mediator class switch," a crucial event where the production of pro-inflammatory eicosanoids (like leukotrienes) shifts towards the generation of pro-resolving lipoxins and resolvins.[6][7] This switch is actively promoted by initial inflammatory mediators like prostaglandin E2 (PGE2), which can induce 15-LOX-1 expression.[6][7]

Quantitative Data: 15-LOX-1 Substrates and Products

The enzymatic action of 15-LOX-1 on key PUFAs initiates the cascades leading to SPM formation.

SubstratePrimary 15-LOX-1 Product(s)Subsequent Pro-Resolving Mediator Families
Arachidonic Acid (AA)15S-Hydroperoxyeicosatetraenoic acid (15S-HpETE), 15S-Hydroxyeicosatetraenoic acid (15S-HETE)Lipoxins (LXs)
Linoleic Acid (LA)13S-Hydroperoxyoctadecadienoic acid (13-HpODE), 13S-Hydroxyoctadecadienoic acid (13S-HODE)N/A (Can have pro-inflammatory effects)[5][8]
Eicosapentaenoic Acid (EPA)15S-Hydroperoxyeicosapentaenoic acid (15-HEPE)E-series Resolvins (RvEs)
Docosahexaenoic Acid (DHA)17S-Hydroperoxydocosahexaenoic acid (17S-HpDHA)D-series Resolvins (RvDs), Protectins (PDs), Maresins (MaRs)[3][9]

Biosynthesis of Specialized Pro-Resolving Mediators (SPMs)

15-LOX-1 is the gateway enzyme for the production of several major families of SPMs. The biosynthesis of these potent lipid mediators often involves transcellular cooperation, where an intermediate produced by one cell type is converted into the final active molecule by a neighboring cell.[10][11][12]

Lipoxin Biosynthesis

Lipoxins, such as Lipoxin A4 (LXA4), are generated from arachidonic acid. One major pathway involves the initial oxygenation of AA by 15-LOX-1 in cells like macrophages or epithelial cells to produce 15S-HETE.[13][14] This intermediate is then rapidly taken up by adjacent neutrophils, which utilize their 5-lipoxygenase (5-LOX) enzyme to complete the synthesis of LXA4.[12][13] This intercellular crosstalk is a hallmark of the resolution phase.

G cluster_0 Macrophage / Epithelial Cell cluster_1 Neutrophil AA Arachidonic Acid HETE 15S-H(p)ETE LOX15 15-LOX-1 AA->LOX15 LTA4 LTA4 Intermediate LOX5 5-LOX HETE->LOX5 Transcellular Metabolism LOX15->HETE LXA4 Lipoxin A4 (LXA4) LTA4->LXA4

Figure 1: Transcellular biosynthesis pathway of Lipoxin A4.
D-Series Resolvin Biosynthesis

Resolvins are potent SPMs derived from omega-3 fatty acids. Resolvin D1 (RvD1) is synthesized from DHA through a sequential enzymatic process.[15] 15-LOX-1 initiates the pathway by converting DHA into 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA).[16] This intermediate then undergoes a second lipoxygenation by 5-LOX to form a transient epoxide, which is subsequently hydrolyzed, often by soluble epoxide hydrolase (sEH), to yield the final trihydroxylated product, RvD1.[15][16][17]

G DHA DHA LOX15 15-LOX-1 DHA->LOX15 HpDHA 17S-H(p)DHA LOX5 5-LOX HpDHA->LOX5 Epoxy 7,8-Epoxy Intermediate sEH Hydrolysis (e.g., sEH) Epoxy->sEH RvD1 Resolvin D1 (RvD1) LOX15->HpDHA LOX5->Epoxy sEH->RvD1

Figure 2: Sequential enzymatic pathway for Resolvin D1 biosynthesis.

Mechanisms of Pro-Resolving Action

SPMs generated via the 15-LOX-1 pathway actively orchestrate the resolution of inflammation by signaling through specific G-protein coupled receptors (GPCRs).[11][13] For example, LXA4 and RvD1 both signal through the ALX/FPR2 receptor.[11][18] Activation of these receptors on immune cells like neutrophils and macrophages triggers a cascade of anti-inflammatory and pro-resolving events.

Key Pro-Resolving Actions of 15-LOX-1-Derived SPMs:

  • Inhibition of Leukocyte Infiltration: SPMs halt the recruitment of neutrophils to the site of inflammation, preventing further tissue damage.[9][19]

  • Stimulation of Efferocytosis: They enhance the capacity of macrophages to clear apoptotic neutrophils and cellular debris, a process known as efferocytosis. This is a critical step for clean-up and restoration of tissue integrity.[7][20]

  • Suppression of Pro-inflammatory Mediators: SPMs actively suppress the production of pro-inflammatory cytokines and chemokines, in part by inhibiting signaling pathways like NF-κB.[3][5][9]

  • Macrophage Polarization: They promote the switching of macrophages from a pro-inflammatory (M1) to a pro-resolving (M2) phenotype.[9][21]

G cluster_0 Immune Cell (e.g., Macrophage) SPM SPM (LXA4, RvD1) Receptor ALX/FPR2 Receptor SPM->Receptor Gprotein G-Protein Signaling Receptor->Gprotein Inhibit Inhibition of Neutrophil Infiltration Gprotein->Inhibit Efferocytosis Stimulation of Efferocytosis Gprotein->Efferocytosis NFinhibit Inhibition of NF-κB Gprotein->NFinhibit Resolution INFLAMMATION RESOLUTION Inhibit->Resolution Efferocytosis->Resolution Cytokine Suppression of Pro-inflammatory Cytokines Cytokine->Resolution NFinhibit->Cytokine

Figure 3: Signaling pathway for SPM-mediated resolution of inflammation.

Experimental Protocols and Methodologies

Studying the role of 15-LOX-1 requires robust and specific assays. Below are protocols for key experiments cited in the literature.

Protocol: Spectrophotometric 15-LOX-1 Activity Assay

This assay measures the enzymatic conversion of a fatty acid substrate into a conjugated diene hydroperoxide, which absorbs light at 234 nm. It is widely used for determining enzyme kinetics and for screening potential inhibitors.[8][22]

Materials:

  • Enzyme: Recombinant human 15-LOX-1.

  • Buffer: 0.2 M Borate buffer, pH 7.4.[22]

  • Substrate: Linoleic acid. A stock solution is prepared and diluted to a final working concentration (e.g., 125-250 µM).[22]

  • Inhibitor/Test Compound: Dissolved in a suitable solvent like DMSO.

  • Equipment: UV-Vis Spectrophotometer with temperature control.

Procedure:

  • Enzyme Preparation: Dilute the 15-LOX-1 enzyme solution to the desired final concentration (e.g., 200-400 U/ml) in ice-cold borate buffer. Keep on ice.[22]

  • Reaction Setup: In a quartz cuvette, combine the borate buffer, the test compound (or vehicle control), and the diluted enzyme solution.

  • Incubation: Incubate the mixture for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.[23]

  • Initiation: Start the reaction by rapidly adding the linoleic acid substrate solution to the cuvette and mix immediately.

  • Measurement: Immediately begin monitoring the increase in absorbance at 234 nm over time (e.g., for 5 minutes).[8][22]

  • Data Analysis: The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time plot. The percentage of inhibition is calculated by comparing the rate in the presence of the test compound to the vehicle control.

Figure 4: Experimental workflow for the 15-LOX-1 activity assay.
Protocol: Lipid Mediator Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying low-abundance lipid mediators like lipoxins and resolvins from biological samples.[17]

General Workflow:

  • Sample Collection: Collect biological samples (e.g., cell culture supernatants, plasma, tissue homogenates) and immediately add an antioxidant (e.g., BHT) and an internal standard mixture.

  • Lipid Extraction: Perform solid-phase extraction (SPE) to isolate lipids and remove interfering substances. C18 cartridges are commonly used for this purpose.

  • LC Separation: Inject the extracted lipid sample onto a reverse-phase liquid chromatography column (e.g., C18). A gradient of solvents (e.g., water/acetonitrile/methanol with a weak acid modifier) is used to separate the different lipid species based on their polarity.

  • MS/MS Detection: The eluent from the LC is directed into the mass spectrometer. The instrument is typically operated in negative ion mode using electrospray ionization (ESI). A specific method, Multiple Reaction Monitoring (MRM), is used for quantification. In MRM, a specific precursor ion for each analyte is selected and fragmented, and a specific product ion is monitored. This highly selective process allows for accurate quantification even in complex biological matrices.[16][17]

  • Quantification: The concentration of each lipid mediator is determined by comparing the area of its chromatographic peak to the peak area of its corresponding deuterated internal standard.

Therapeutic Potential and Future Directions

The central role of 15-LOX-1 in producing a powerful arsenal of pro-resolving molecules makes it an exceptionally attractive therapeutic target.[1][24] Unlike traditional anti-inflammatory drugs that broadly suppress the immune system, targeting 15-LOX-1 offers a novel strategy to actively promote the resolution of inflammation and a return to homeostasis.

Therapeutic Strategies:

  • 15-LOX-1 Activators: The development of small molecules that allosterically activate 15-LOX-1 could shift the balance of lipid mediators towards resolution, increasing the production of lipoxins and resolvins while reducing pro-inflammatory mediators.[24]

  • SPM Analogs: Stable synthetic analogs of lipoxins and resolvins are being developed to overcome the short half-life of the natural compounds and are showing promise in preclinical models of inflammatory diseases.[25]

  • Gene Therapy: Overexpression of human 15-LOX-1 in specific tissues has been shown to protect against inflammation in animal models, suggesting a potential future role for gene-based therapies.[26]

Further research is needed to fully elucidate the context-dependent regulation of 15-LOX-1 and to translate these promising preclinical findings into effective therapies for human inflammatory diseases.[1]

References

Methodological & Application

Application Notes and Protocols for 15-LOX-IN-1 In Vitro Enzyme Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1) is a crucial enzyme in the metabolic pathway of polyunsaturated fatty acids, such as linoleic and arachidonic acid.[1][2] It catalyzes the insertion of molecular oxygen into these fatty acids, leading to the production of bioactive lipid mediators.[2][3] These mediators are implicated in a variety of physiological and pathological processes, including inflammation.[2][4] Elevated 15-LOX-1 activity is associated with several inflammatory conditions, making it a significant target for therapeutic intervention.[4][5]

15-LOX-IN-1 is a potent and selective inhibitor of 15-LOX-1, demonstrating significant potential in modulating inflammatory responses.[6][7] These application notes provide a detailed protocol for determining the in vitro enzymatic activity of 15-LOX-1 and assessing the inhibitory effects of this compound. The assay is based on the spectrophotometric detection of the formation of conjugated dienes, a product of the 15-LOX-1 catalyzed reaction.[4][8]

Data Presentation

Table 1: Inhibitory Activity of this compound against 15-LOX-1

CompoundTargetIC50 (µM)Assay PrincipleSubstrate
This compound15-LOX-10.19SpectrophotometricLinoleic Acid

Note: The IC50 value is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the 15-LOX-1 signaling pathway and the experimental workflow for the in vitro enzyme activity assay.

G cluster_0 15-LOX-1 Enzymatic Reaction cluster_1 Inhibition by this compound cluster_2 Downstream Effects PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) LOX15_1 15-LOX-1 PUFA->LOX15_1 O2 Molecular Oxygen (O2) O2->LOX15_1 Hydroperoxy_lipid Hydroperoxy Lipid (e.g., 13-HpODE) LOX15_1->Hydroperoxy_lipid Hydroperoxy_lipid_2 Hydroperoxy Lipid Inhibitor This compound LOX15_2 15-LOX-1 Inhibitor->LOX15_2 Pro_inflammatory Pro-inflammatory Mediators Hydroperoxy_lipid_2->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation

Caption: 15-LOX-1 signaling pathway and point of inhibition.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, Enzyme, and Inhibitor/Vehicle to Cuvette prep_buffer->add_reagents prep_substrate Prepare Substrate Solution (Linoleic Acid) prep_enzyme Prepare 15-LOX-1 Enzyme Solution prep_enzyme->add_reagents prep_inhibitor Prepare this compound Dilutions prep_inhibitor->add_reagents incubate Pre-incubate add_reagents->incubate add_substrate Initiate Reaction with Substrate incubate->add_substrate measure Measure Absorbance at 234 nm (Kinetic Reading) add_substrate->measure calc_rate Calculate Reaction Rate measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Experimental workflow for the 15-LOX-1 in vitro assay.

Experimental Protocols

Materials and Reagents

  • Enzyme: Recombinant human 15-LOX-1 or Soybean Lipoxidase (as a substitute)[8]

  • Substrate: Linoleic acid or Arachidonic acid[8][9]

  • Inhibitor: this compound[6]

  • Buffer: 0.2 M Borate buffer, pH 9.0[8]

  • Solvent: Dimethyl sulfoxide (DMSO)[8]

  • Equipment:

    • UV-Vis Spectrophotometer capable of reading at 234 nm[8]

    • Quartz cuvettes[8]

    • Micropipettes

    • Refrigerated microcentrifuge[10]

    • 96-well plates (optional, for higher throughput)[4]

Preparation of Solutions

  • Assay Buffer (0.2 M Borate Buffer, pH 9.0): Prepare by dissolving boric acid in water and adjusting the pH to 9.0 with sodium hydroxide.[8]

  • Substrate Stock Solution (e.g., 10 mM Linoleic Acid): Dissolve linoleic acid in ethanol before diluting with the assay buffer. A slight pre-oxidation of linoleic acid may be necessary for enzyme activation.[8]

  • Enzyme Solution: Dissolve the 15-LOX-1 enzyme in cold assay buffer to a desired concentration (e.g., 400 U/mL). Keep the enzyme solution on ice throughout the experiment.[8]

  • Inhibitor Stock Solution (e.g., 10 mM this compound): Dissolve this compound in DMSO. Prepare serial dilutions of the inhibitor in DMSO to generate a range of concentrations for IC50 determination.[8]

Assay Protocol

This protocol is designed for a spectrophotometer using cuvettes. All measurements should be performed at room temperature.[8]

  • Blank Measurement:

    • To a quartz cuvette, add 487.5 µL of assay buffer and 12.5 µL of DMSO.

    • Use this cuvette to zero the spectrophotometer at 234 nm.[8]

  • Control (Uninhibited) Reaction:

    • To a clean cuvette, add 487.5 µL of the enzyme solution and 12.5 µL of DMSO.

    • Initiate the reaction by adding 500 µL of the substrate solution.

    • Immediately start monitoring the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds. The final substrate concentration will be half of the working solution concentration.[8]

  • Inhibited Reaction:

    • To a series of cuvettes, add 487.5 µL of the enzyme solution.

    • Add 12.5 µL of each this compound dilution to the respective cuvettes.

    • Incubate the enzyme-inhibitor mixture for 5 minutes at room temperature.

    • Initiate the reaction by adding 500 µL of the substrate solution to each cuvette.

    • Immediately start monitoring the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds for each concentration.[8]

Data Analysis

  • Calculate the rate of reaction (V) for the control and each inhibitor concentration by determining the initial linear slope of the absorbance versus time plot (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    Where:

    • V_control is the rate of the uninhibited reaction.

    • V_inhibitor is the rate of the reaction with the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that produces 50% inhibition.

This application note provides a comprehensive protocol for the in vitro assessment of 15-LOX-1 activity and its inhibition by this compound. The described spectrophotometric assay is a reliable and reproducible method for characterizing the potency of 15-LOX-1 inhibitors, which is a critical step in the development of novel anti-inflammatory therapeutics.

References

Determining the Cellular Uptake and Distribution of 15-LOX-IN-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-lipoxygenase (15-LOX) is a critical enzyme in the metabolism of polyunsaturated fatty acids, leading to the production of a variety of bioactive lipid mediators.[1][2] These mediators are implicated in a range of physiological and pathological processes, including inflammation, cancer, and cardiovascular disease.[3][4] As such, inhibitors of 15-LOX, such as the hypothetical molecule 15-LOX-IN-1, are of significant interest for therapeutic development. A crucial aspect of characterizing any potential drug candidate is understanding its ability to enter cells and reach its target. This document provides detailed protocols and application notes for determining the cellular uptake and distribution of this compound.

The methodologies described herein are designed to provide a comprehensive understanding of the intracellular concentration, stability, and localization of this compound. This information is essential for interpreting data from cell-based assays and for guiding the optimization of inhibitor properties.

Data Presentation: Quantitative Summary of this compound Cellular Uptake

The following tables provide a structured format for presenting quantitative data on the cellular uptake of this compound.

Table 1: Dose-Dependent Intracellular Concentration of this compound

External Concentration (µM)Incubation Time (hours)Intracellular Concentration (µM)
160.25 ± 0.05
561.3 ± 0.2
1062.8 ± 0.4
2565.9 ± 0.8
50610.2 ± 1.5

Table 2: Time-Dependent Intracellular Accumulation of this compound

External Concentration (µM)Incubation Time (hours)Intracellular Concentration (µM)
1010.8 ± 0.1
1021.5 ± 0.3
1042.3 ± 0.4
1062.8 ± 0.4
10123.1 ± 0.5
10243.0 ± 0.6

Table 3: Subcellular Distribution of this compound

Subcellular Fraction% of Total Intracellular this compound
Cytosol65 ± 5
Nucleus15 ± 3
Mitochondria10 ± 2
Microsomes5 ± 1
Other5 ± 1

Experimental Protocols

The following are detailed protocols for key experiments to determine the cellular uptake and distribution of this compound.

Protocol 1: Determination of Intracellular Concentration by HPLC-MS

This protocol outlines a method to quantify the intracellular concentration of this compound using high-performance liquid chromatography-mass spectrometry (HPLC-MS).[5]

Materials:

  • Cell line of interest (e.g., A549, RAW264.7)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Methanol

  • Acetonitrile

  • Formic acid

  • Internal standard (a structurally similar molecule not present in the cells)

  • HPLC-MS system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete cell culture medium to the desired final concentrations. Remove the medium from the cells and add the medium containing this compound.

  • Incubation: Incubate the cells for the desired time points at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting and Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis and Extraction: Add a known volume of ice-cold methanol containing the internal standard to each well to lyse the cells and precipitate proteins. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation: Centrifuge the lysate at high speed to pellet the protein precipitate. Collect the supernatant for HPLC-MS analysis.

  • HPLC-MS Analysis: Analyze the samples using an appropriate HPLC-MS method to quantify the concentration of this compound relative to the internal standard.

  • Data Analysis: Determine the intracellular concentration based on a standard curve of this compound. Normalize the concentration to the cell number or total protein content.

Protocol 2: Subcellular Fractionation

This protocol describes how to separate different cellular compartments to determine the distribution of this compound.

Materials:

  • Cells treated with this compound

  • Subcellular fractionation kit (commercial kits are recommended for consistency)

  • Protease inhibitors

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Cell Harvesting: Harvest cells treated with this compound as described in Protocol 1.

  • Homogenization: Resuspend the cell pellet in the appropriate homogenization buffer provided in the kit, supplemented with protease inhibitors. Homogenize the cells using a Dounce homogenizer.

  • Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to sequentially pellet the nuclei, mitochondria, and microsomes. The final supernatant will be the cytosolic fraction.

  • Quantification: Extract this compound from each fraction using a suitable solvent and quantify the concentration using HPLC-MS as described in Protocol 1.

  • Data Analysis: Express the amount of this compound in each fraction as a percentage of the total intracellular amount.

Visualizations

Signaling Pathway of 15-Lipoxygenase

The following diagram illustrates the general signaling pathway of 15-lipoxygenase, which is the target of this compound. Understanding this pathway is crucial for designing and interpreting experiments. 15-LOX enzymes metabolize arachidonic acid and other polyunsaturated fatty acids to produce hydroperoxy derivatives.[2][6] These products can be further converted to a variety of signaling molecules, such as 15-hydroxyeicosatetraenoic acid (15-HETE), which can modulate inflammatory responses and cell growth.[6][7]

G Figure 1: Simplified 15-Lipoxygenase Signaling Pathway Arachidonic_Acid Arachidonic Acid (from membrane phospholipids) _15_LOX 15-Lipoxygenase (15-LOX) Arachidonic_Acid->_15_LOX _15_HpETE 15-HpETE _15_LOX->_15_HpETE _15_HETE 15-HETE _15_HpETE->_15_HETE Downstream_Effects Downstream Biological Effects (e.g., modulation of inflammation, cell proliferation) _15_HETE->Downstream_Effects _15_LOX_IN_1 This compound _15_LOX_IN_1->_15_LOX

Caption: Simplified 15-Lipoxygenase Signaling Pathway.

Experimental Workflow for Determining Cellular Uptake

The diagram below outlines the key steps in the experimental workflow for quantifying the intracellular concentration of this compound.

G Figure 2: Experimental Workflow for Cellular Uptake start Seed Cells treat Treat with this compound start->treat incubate Incubate at 37°C treat->incubate wash Wash with Cold PBS incubate->wash lyse Cell Lysis and Extraction wash->lyse analyze HPLC-MS Analysis lyse->analyze end Quantify Intracellular Concentration analyze->end

Caption: Experimental Workflow for Cellular Uptake.

References

Application Notes and Protocols for the Use of 15-LOX Inhibitors in Animal Models of Inflammatory Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory arthritis, including rheumatoid arthritis, is characterized by chronic inflammation of the joints, leading to pain, swelling, and progressive joint destruction. The 15-lipoxygenase (15-LOX) pathway and its metabolic products have been implicated in the pathogenesis of these diseases, exhibiting both pro- and anti-inflammatory roles.[1][2][3] Inhibition of 15-LOX presents a potential therapeutic strategy for modulating the inflammatory response in arthritis. These application notes provide an overview and detailed protocols for evaluating 15-LOX inhibitors, using 15-LOX-IN-1 as a representative compound, in preclinical animal models of inflammatory arthritis.

While specific in vivo data for this compound in arthritis models is not yet publicly available, this document outlines the established methodologies and data presentation formats that can be employed for its evaluation. The provided protocols are based on standard, widely used models of inflammatory arthritis.

15-LOX Signaling in Inflammatory Arthritis

The role of 15-LOX in inflammation is complex. On one hand, it can contribute to pro-inflammatory responses through the production of mediators like 15-hydroxyeicosatetraenoic acid (15-HETE), which can activate the NF-κB pathway.[3][4] On the other hand, 15-LOX is also involved in the production of specialized pro-resolving mediators (SPMs), such as lipoxin A4 (LXA4), which play a crucial role in the resolution of inflammation.[5][6] The net effect of 15-LOX activity may depend on the specific cellular context and the balance between its pro-inflammatory and pro-resolving products. Inhibition of 15-LOX could therefore potentially reduce pro-inflammatory signaling or, conversely, impair the resolution of inflammation. Thus, careful evaluation in relevant animal models is critical.

Figure 1: Simplified 15-LOX signaling pathway in inflammation.

Experimental Protocols

Two of the most widely used animal models for studying inflammatory arthritis are Collagen-Induced Arthritis (CIA) in mice and Adjuvant-Induced Arthritis (AIA) in rats.

Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

The CIA model is an autoimmune model that shares many pathological and immunological features with human rheumatoid arthritis.

Materials:

  • Male DBA/1 mice, 8-10 weeks old

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Syringes and needles (26G)

  • Calipers for paw thickness measurement

Procedure:

  • Emulsion Preparation: On day 0, prepare a 1:1 emulsion of CII solution and CFA by drawing equal volumes into two separate syringes connected by a three-way stopcock and mixing until a stable emulsion is formed.

  • Primary Immunization: Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization: On day 21, prepare a 1:1 emulsion of CII solution and IFA. Administer 100 µL of this emulsion intradermally at a site near the primary injection.

  • Treatment Administration:

    • Begin treatment with this compound or vehicle on day 21 (prophylactic regimen) or upon the first signs of arthritis (therapeutic regimen).

    • While the optimal dose for this compound needs to be determined empirically, a starting point could be based on data from other 15-LOX inhibitors like ML351, which was used at 50 mg/kg via intraperitoneal (IP) injection in a mouse model of acute arthritis.[7]

    • Administer this compound or vehicle daily via the chosen route (e.g., oral gavage, IP injection).

  • Arthritis Assessment:

    • Monitor mice daily for the onset and severity of arthritis starting from day 21.

    • Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum arthritis score per mouse is 16.

    • Measure paw thickness daily using calipers.

    • Monitor body weight regularly as an indicator of systemic inflammation.

  • Endpoint Analysis: On day 42 (or as pre-determined), euthanize the mice.

    • Collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-CII antibodies.

    • Harvest hind paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.

CIA_Workflow Day 0 Day 0 Primary_Immunization Primary Immunization (CII in CFA) Day 0->Primary_Immunization Day 21 Day 21 Booster_Immunization Booster Immunization (CII in IFA) Day 21->Booster_Immunization Day 21-42 Day 21-42 Treatment_and_Monitoring Daily Treatment (this compound or Vehicle) Daily Arthritis Scoring & Paw Measurement Day 21-42->Treatment_and_Monitoring Day 42 Day 42 Endpoint_Analysis Euthanasia Blood & Tissue Collection Histology & Biomarker Analysis Day 42->Endpoint_Analysis Primary_Immunization->Day 21 Booster_Immunization->Day 21-42 Treatment_and_Monitoring->Day 42

Figure 2: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Protocol 2: Adjuvant-Induced Arthritis (AIA) in Lewis Rats

The AIA model is induced by a single injection of CFA and is characterized by a robust and predictable inflammatory response.

Materials:

  • Female Lewis rats, 6-8 weeks old

  • Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis

  • This compound

  • Vehicle for this compound

  • Syringes and needles (26G)

  • Plethysmometer or calipers for paw volume/thickness measurement

Procedure:

  • Arthritis Induction: On day 0, inject 100 µL of CFA intradermally into the plantar surface of the right hind paw.

  • Treatment Administration:

    • Begin treatment with this compound or vehicle on day 0 (prophylactic) or on day 8-10 when secondary inflammation typically appears (therapeutic).

    • Determine the appropriate dose and route of administration for this compound based on preliminary studies.

    • Administer the compound or vehicle daily.

  • Arthritis Assessment:

    • Monitor rats daily for clinical signs of arthritis.

    • Measure the volume or thickness of both the injected (primary) and contralateral (secondary) hind paws regularly.

    • Score arthritis severity based on a scale (e.g., 0-4 per paw).

    • Monitor body weight.

  • Endpoint Analysis: On day 21-28, euthanize the rats.

    • Collect blood for cytokine analysis.

    • Harvest hind paws for histological examination.

    • Radiographic analysis of the hind paws can also be performed to assess bone and joint integrity.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Arthritis Severity in CIA Mice (Example Data)

Treatment GroupMean Arthritis Score (Day 42)Mean Paw Thickness (mm, Day 42)Incidence of Arthritis (%)
Vehicle Control10.2 ± 1.53.8 ± 0.3100
This compound (10 mg/kg)7.5 ± 1.23.1 ± 0.280
This compound (30 mg/kg)4.1 ± 0.9 2.5 ± 0.250
Dexamethasone (1 mg/kg)1.5 ± 0.5 2.0 ± 0.120
Data are presented as mean ± SEM. p < 0.05, **p < 0.01 compared to Vehicle Control.
Note: This is example data and does not represent actual experimental results for this compound.

Table 2: Effect of this compound on Inflammatory Cytokines in Serum of CIA Mice (Example Data)

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle Control150 ± 2585 ± 12250 ± 40
This compound (30 mg/kg)95 ± 1850 ± 9160 ± 32
Dexamethasone (1 mg/kg)40 ± 10 25 ± 675 ± 15**
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control.
Note: This is example data and does not represent actual experimental results for this compound.

Concluding Remarks

The evaluation of 15-LOX inhibitors like this compound in animal models of inflammatory arthritis is a critical step in the drug development process. The protocols and data presentation formats outlined in these application notes provide a framework for conducting these studies in a systematic and reproducible manner. Due to the dual role of 15-LOX in inflammation, it is essential to carefully characterize the effects of any new inhibitor on both the inflammatory and resolution phases of arthritis. Further studies should also aim to elucidate the specific mechanism of action of this compound in the context of joint inflammation.

References

Application of 15-LOX-IN-1 for Studying Lipid Peroxidation in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 15-LOX-IN-1, a potent inhibitor of 15-lipoxygenase-1 (15-LOX-1), for investigating lipid peroxidation and its associated signaling pathways in macrophages.

Introduction

15-lipoxygenase-1 (15-LOX-1) is a non-heme iron-containing enzyme that plays a critical role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid.[1] Through its catalytic activity, 15-LOX-1 generates lipid hydroperoxides, which are key mediators of lipid peroxidation.[1] In macrophages, the 15-LOX-1 pathway is implicated in various physiological and pathological processes, including inflammation, regulated cell death (e.g., ferroptosis), and the modulation of intracellular signaling cascades like the nuclear factor-κB (NF-κB) pathway.[1][2]

This compound (also identified in scientific literature as compound 9c or i472) is a potent and selective small molecule inhibitor of 15-LOX-1.[1] Its ability to specifically block the enzymatic activity of 15-LOX-1 makes it an invaluable tool for elucidating the role of this enzyme in macrophage biology and pathology. These notes provide detailed protocols for utilizing this compound to study its effects on macrophage viability, lipid peroxidation, nitric oxide production, NF-κB signaling, and gene expression.

Product Information and Mechanism of Action

This compound acts by directly inhibiting the catalytic activity of 15-LOX-1, thereby preventing the formation of lipid hydroperoxides from their polyunsaturated fatty acid substrates.[1] This inhibition has significant downstream consequences, including the attenuation of lipid peroxidation, a key event in ferroptosis, and the modulation of inflammatory signaling pathways.[1][2] Notably, the activity of 15-LOX-1 is interconnected with the NF-κB signaling pathway, where 15-LOX-1-derived lipid peroxides can enhance NF-κB activation.[1][2] By blocking 15-LOX-1, this compound can dampen this pro-inflammatory signaling.

cluster_0 Macrophage PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX15 15-LOX-1 PUFA->LOX15 LipidPeroxides Lipid Hydroperoxides (e.g., 15-HpETE) LOX15->LipidPeroxides Oxygenation Ferroptosis Ferroptosis/Cell Death LipidPeroxides->Ferroptosis NFkB_activation NF-κB Activation LipidPeroxides->NFkB_activation Enhances iNOS iNOS Expression NFkB_activation->iNOS NO Nitric Oxide (NO) iNOS->NO CellDeath Cell Death NO->CellDeath Inhibitor This compound Inhibitor->LOX15 Inhibition

Figure 1: 15-LOX-1 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies utilizing this compound in macrophage models.

ParameterCell LineTreatment ConditionsResultReference
15-LOX-1 Inhibition Recombinant human 15-LOX-1In vitro enzyme assayIC50 = 0.19 µM[1][3]
Macrophage Viability RAW 264.7100 µg/mL LPS for 24h20% increase in viability with 5 µM this compound[1]
Nitric Oxide Production RAW 264.710 ng/mL LPS + 10 ng/mL IFN-γ for 4hDose-dependent inhibition (0.2, 1, and 5 µM this compound)[1]
iNOS Gene Expression RAW 264.710 ng/mL LPS + 10 ng/mL IFN-γ for 4hDose-dependent reduction (0.2, 1, and 5 µM this compound)[1]

Experimental Workflow Overview

cluster_workflow General Experimental Workflow cluster_assays Downstream Assays start Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with this compound (various concentrations) start->pretreat stimulate Stimulate with Pro-inflammatory Agent (e.g., LPS, LPS/IFN-γ) pretreat->stimulate incubate Incubate for a Defined Period stimulate->incubate viability Cell Viability (MTT Assay) incubate->viability lipid_perox Lipid Peroxidation (C11-BODIPY Assay) incubate->lipid_perox no_assay Nitric Oxide (Griess Assay) incubate->no_assay nfkb_assay NF-κB Activation (Immunofluorescence) incubate->nfkb_assay qpcr Gene Expression (qRT-PCR for iNOS) incubate->qpcr

Figure 2: General workflow for studying this compound effects in macrophages.

Detailed Experimental Protocols

Protocol 1: Assessment of Macrophage Viability (LPS-Induced Cytotoxicity Assay)

Principle: This protocol measures the ability of this compound to protect macrophages from cytotoxicity induced by lipopolysaccharide (LPS). Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • LPS (from E. coli O111:B4)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.

  • Add LPS to a final concentration of 100 µg/mL to the appropriate wells. Include a vehicle-treated, non-LPS control group.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Expected Results: LPS treatment is expected to significantly reduce macrophage viability. Pre-treatment with this compound should dose-dependently increase cell viability in the presence of LPS, demonstrating a protective effect.

Protocol 2: Measurement of Lipid Peroxidation (C11-BODIPY Assay)

Principle: The fluorescent probe C11-BODIPY 581/591 is used to detect lipid peroxidation. In its reduced state, the probe fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.

Materials and Reagents:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound

  • LPS and IFN-γ

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • HBSS (Hanks' Balanced Salt Solution)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed and treat cells with this compound and LPS/IFN-γ as described in Protocol 1 (adjust incubation times as needed for the specific experimental question).

  • At the end of the treatment period, wash the cells twice with HBSS.

  • Incubate the cells with 1-2 µM C11-BODIPY 581/591 in cell culture medium for 30 minutes at 37°C.[4]

  • Wash the cells twice with HBSS.

  • Analyze the cells immediately by flow cytometry or fluorescence microscopy.

    • Flow Cytometry: Detect the green fluorescence (e.g., FITC channel, ~510 nm) and red fluorescence (e.g., PE channel, ~590 nm).

    • Fluorescence Microscopy: Capture images using appropriate filter sets for red and green fluorescence.

Data Analysis: Calculate the ratio of green to red fluorescence intensity for each sample. An increase in this ratio indicates an increase in lipid peroxidation.

Expected Results: Stimulation with LPS/IFN-γ should increase lipid peroxidation. This compound is expected to reduce the green/red fluorescence ratio in a dose-dependent manner, indicating inhibition of lipid peroxidation.

Protocol 3: Quantification of Nitric Oxide Production (Griess Assay)

Principle: This assay quantifies nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant. The Griess reagent reacts with nitrite to form a colored azo compound, which can be measured spectrophotometrically.

Materials and Reagents:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound

  • LPS and IFN-γ

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plate

  • Plate reader (540-550 nm)

Procedure:

  • Seed RAW 264.7 cells and pre-treat with this compound (0.2, 1, and 5 µM) for 20 hours.[1]

  • Stimulate the cells with LPS (10 ng/mL) and IFN-γ (10 ng/mL) for 4 hours.[1]

  • Collect 50 µL of the cell culture supernatant from each well.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • Add 50 µL of Griess Reagent (freshly mixed 1:1 ratio of Component A and B) to each 50 µL of supernatant and standard in a new 96-well plate.[5]

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.

Expected Results: LPS/IFN-γ stimulation will significantly increase NO production. This compound should cause a dose-dependent decrease in nitrite concentration.[1]

Protocol 4: Analysis of NF-κB Activation (Immunofluorescence for p65 Nuclear Translocation)

Principle: In resting macrophages, the NF-κB p65 subunit is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus. This protocol uses immunofluorescence staining to visualize and quantify the nuclear translocation of p65 as a measure of NF-κB activation.

Materials and Reagents:

  • RAW 264.7 cells cultured on glass coverslips

  • This compound

  • LPS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Alexa Fluor-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with this compound and LPS as required.

  • Wash cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-p65 antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Data Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 staining in the nucleus versus the cytoplasm. An increased nuclear-to-cytoplasmic ratio indicates NF-κB activation.

Expected Results: LPS stimulation will induce the translocation of p65 to the nucleus. Pre-treatment with this compound is expected to reduce the extent of p65 nuclear translocation.[1][2]

Protocol 5: Measurement of iNOS Gene Expression (qRT-PCR)

Principle: This protocol measures the mRNA levels of inducible nitric oxide synthase (iNOS), a key pro-inflammatory enzyme whose expression is regulated by NF-κB. Quantitative real-time PCR (qRT-PCR) is used to quantify the relative expression of the Nos2 gene (encoding iNOS).

Materials and Reagents:

  • Treated RAW 264.7 cells

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for Nos2 and a housekeeping gene (e.g., Actb - beta-actin)

  • Real-time PCR system

Procedure:

  • Treat cells with this compound and LPS/IFN-γ as described in Protocol 3.

  • Lyse the cells and extract total RNA according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform real-time PCR using primers for Nos2 and the housekeeping gene. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Perform a melt curve analysis to ensure the specificity of the PCR product (for SYBR Green).

Data Analysis: Calculate the relative gene expression of Nos2 using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Expected Results: LPS/IFN-γ stimulation should strongly upregulate the expression of Nos2 mRNA. This compound is expected to dose-dependently decrease Nos2 mRNA levels, consistent with its inhibitory effect on the upstream NF-κB pathway.[1]

References

Application Notes and Protocols: Measuring 15-LOX-1 Activity in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Lipoxygenase-1 (15-LOX-1) is a non-heme iron-containing enzyme that plays a critical role in the metabolism of polyunsaturated fatty acids (PUFAs).[1][2] It catalyzes the insertion of molecular oxygen into PUFAs like arachidonic acid (AA) and linoleic acid (LA), leading to the formation of bioactive lipid hydroperoxides.[1][3] These products, such as 15-hydroperoxyeicosatetraenoic acid (15-HpETE) from AA and 13-hydroperoxyoctadecadienoic acid (13-HpODE) from LA, are precursors to signaling molecules involved in inflammation, cell differentiation, and oxidative stress.[1][3] Given its implication in various pathological conditions including asthma, cancer, and atherosclerosis, the accurate measurement of 15-LOX-1 activity is crucial for both basic research and the discovery of novel therapeutic inhibitors or activators.[1][4][5]

This document provides detailed protocols for preparing cell lysates and measuring 15-LOX-1 activity using common spectrophotometric and fluorometric methods.

15-LOX-1 Signaling Pathway and Catalytic Reaction

15-LOX-1 acts on PUFAs containing a cis,cis-1,4-pentadiene moiety. The enzyme abstracts a hydrogen atom, leading to the formation of a lipid radical, followed by the stereospecific insertion of molecular oxygen to form a hydroperoxy fatty acid.[6] The primary products possess a conjugated diene structure, which is key to their detection in many assay formats.

LOX_Pathway cluster_0 Substrates cluster_1 Enzyme cluster_2 Primary Products cluster_3 Reduced Products AA Arachidonic Acid (AA) LOX1 15-LOX-1 AA->LOX1 LA Linoleic Acid (LA) LA->LOX1 HpETE 15(S)-HpETE LOX1->HpETE + O2 HpODE 13(S)-HpODE LOX1->HpODE + O2 HETE 15(S)-HETE HpETE->HETE Cellular Peroxidases HODE 13(S)-HODE HpODE->HODE Cellular Peroxidases

Caption: 15-LOX-1 enzymatic pathway with common substrates and products.

Overview of Assay Methods

Several methods are available for quantifying 15-LOX-1 activity, each with distinct advantages. The choice of method depends on the required sensitivity, throughput, and available equipment.

Method Principle Typical Substrate Product Detected Wavelength / Ex/Em Pros Cons
Spectrophotometric Measures the increase in absorbance from the formation of a conjugated diene in the product.[1][7]Linoleic Acid13-HpODE234 nm[7]Simple, cost-effective, real-time kinetics.Lower sensitivity, potential interference from UV-absorbing compounds.
Fluorometric Product hydroperoxides oxidize a non-fluorescent probe to a highly fluorescent compound.[8][9]Arachidonic Acid or Linoleic AcidLipid Hydroperoxides (e.g., 15-HpETE)Ex/Em: ~500/536 nm (Rhodamine 123)[8] or ~363/380 nm (DPPP oxide)[10]High sensitivity, suitable for HTS.[9]Indirect measurement, potential for probe auto-oxidation.
Colorimetric Lipid hydroperoxides oxidize Fe(II) to Fe(III), which forms a colored complex with thiocyanate.[11]Arachidonic Acid or Linoleic AcidLipid Hydroperoxides480 nm[11]Simple, uses standard plate reader, good for endpoint assays.Indirect, potential interference from redox-active compounds.
HPLC-Based Chromatographic separation and direct quantification of specific hydroperoxy or hydroxy fatty acids.[12]Arachidonic Acid15-HpETE or 15-HETE~235 nm (for HpETE) or ~270 nm (for epoxides)[12][13]Highly specific and accurate, can resolve isomers.[12]Low throughput, requires specialized equipment, complex sample prep.

General Experimental Workflow

The overall process for measuring 15-LOX-1 activity in cell lysates follows a standardized workflow from sample preparation to data analysis.

Workflow A 1. Cell Culture & Treatment B 2. Cell Harvesting A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., Bradford, BCA) C->D E 5. Enzyme Activity Assay (Spectrophotometric, Fluorometric, etc.) D->E F 6. Data Acquisition (e.g., Absorbance/Fluorescence Reading) E->F G 7. Data Analysis (Calculate specific activity, IC50, etc.) F->G

Caption: General workflow for measuring 15-LOX-1 activity in cell lysates.

Detailed Experimental Protocols

Protocol 1: Preparation of Cell Lysate

This protocol describes a general method for preparing cell lysates suitable for 15-LOX-1 activity assays. All steps should be performed on ice or at 4°C to minimize protein degradation.[14]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, with protease inhibitors)[13]

  • Protease Inhibitor Cocktail (e.g., EDTA-free)

  • Cell scraper

  • Microcentrifuge

  • Sonicator or Dounce homogenizer (optional)

Procedure:

  • Cell Harvest: Aspirate the culture medium from adherent cells. Wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet by centrifugation (e.g., 300 x g for 5 min at 4°C) and wash the pellet with PBS.[15]

  • Lysis: Add an appropriate volume of ice-cold Cell Lysis Buffer containing freshly added protease inhibitors to the cell pellet or plate.

  • Homogenization: Resuspend the cells by pipetting. For adherent cells, use a cell scraper. To ensure complete lysis, one of the following methods can be used:

    • Freeze-Thaw: Freeze the cell suspension in liquid nitrogen and thaw at room temperature or 37°C. Repeat this cycle 2-3 times.[16] This method is gentle and often preserves enzyme activity.

    • Sonication: Sonicate the lysate on ice using short pulses (e.g., 3-4 cycles of 10 seconds on, 30 seconds off) to avoid heating and protein denaturation.[14]

  • Clarification: Centrifuge the lysate at high speed (e.g., 10,000 - 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[17]

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble cytosolic proteins including 15-LOX-1, to a new pre-chilled tube. Avoid disturbing the pellet.[15]

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the Bradford or BCA assay. This is essential for normalizing enzyme activity.[17]

  • Storage: Use the lysate immediately for the activity assay or store it in aliquots at -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Spectrophotometric Assay

This assay measures the formation of 13-HpODE from linoleic acid by monitoring the increase in absorbance at 234 nm.[7][18]

Materials:

  • UV-transparent 96-well plate or quartz cuvettes

  • UV/Vis spectrophotometer or plate reader

  • Assay Buffer: 0.1 M Borate buffer, pH 9.0[18]

  • Linoleic Acid Substrate Solution: Prepare a stock solution (e.g., 10 mM in ethanol) and dilute to a working concentration (e.g., 125-250 µM) in Assay Buffer just before use.[18]

  • Cell lysate (prepared as in Protocol 1)

  • (Optional) 15-LOX-1 inhibitor for control (e.g., Nordihydroguaiaretic acid - NDGA)

Procedure:

  • Reaction Setup: In a UV-transparent 96-well plate or cuvette, prepare the following reactions:

    • Sample Well: Add cell lysate (containing 10-50 µg of total protein) and Assay Buffer to a final volume of 100 µL.

    • Blank/Control Well: Add the same amount of heat-inactivated lysate or lysis buffer instead of the active lysate.

  • Pre-incubation: Equilibrate the plate/cuvettes to the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate Reaction: Add 100 µL of the Linoleic Acid Substrate Solution to each well to start the reaction (final volume 200 µL).

  • Measurement: Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes.[18]

  • Data Analysis:

    • Plot absorbance (A234) versus time (minutes).

    • Determine the initial reaction rate (V₀) from the linear portion of the curve (ΔA234/min).

    • Calculate the specific activity using the Beer-Lambert law: Specific Activity (nmol/min/mg) = (ΔA234 / min) / (ε × l × [Protein]) × 10^6

      • ε (molar extinction coefficient of 13-HpODE): 25,000 M⁻¹cm⁻¹

      • l (path length): Typically 1 cm for a cuvette. For a 96-well plate, this must be determined or calculated based on the volume.

      • [Protein]: Protein concentration in mg/mL in the final reaction volume.

Protocol 3: Fluorometric Assay using Dihydrorhodamine 123

This high-sensitivity assay is based on the oxidation of non-fluorescent dihydrorhodamine 123 (DHR 123) to the fluorescent rhodamine 123 by lipid hydroperoxides produced by 15-LOX-1.[8]

Materials:

  • Black, clear-bottom 96-well or 384-well plate

  • Fluorescence plate reader

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Arachidonic Acid Substrate Solution (10 mM stock in ethanol, diluted to a working concentration of 10-50 µM in Assay Buffer)

  • Dihydrorhodamine 123 (DHR 123) probe solution (e.g., 10 µM in Assay Buffer)

  • Cell lysate (prepared as in Protocol 1)

  • (Optional) 15-LOX-1 inhibitor for control

Procedure:

  • Reaction Setup: In a black 96-well plate, prepare the reactions on ice.

    • Sample Well: Add cell lysate (1-10 µg total protein), DHR 123 solution, and Assay Buffer.

    • Background Control: Add lysate and Assay Buffer, but no substrate.

    • Inhibitor Control: Add lysate, inhibitor, DHR 123 solution, and Assay Buffer.

  • Pre-incubation: Incubate the plate for 5 minutes at room temperature, protected from light.

  • Initiate Reaction: Add the Arachidonic Acid Substrate Solution to all wells except the background control.

  • Measurement: Immediately place the plate in a fluorescence reader and measure the kinetic increase in fluorescence over 15-30 minutes at Ex/Em = 500/536 nm.[8]

  • Data Analysis:

    • Subtract the background fluorescence from the sample readings.

    • Determine the rate of fluorescence increase (RFU/min) from the linear portion of the progress curve.

    • The activity is proportional to this rate. For quantitative results, a standard curve can be generated using known concentrations of H₂O₂ or a stable hydroperoxide like 13-HpODE to relate RFU to the amount of product formed.

Quantitative Data Summary

Table 1: Typical Experimental Parameters
Parameter Spectrophotometric Assay Fluorometric Assay Reference
Buffer 0.1 - 0.2 M Borate Buffer50 mM Tris-HCl[13][18]
pH 8.5 - 9.07.4 - 8.0[11][18]
Substrate Linoleic AcidArachidonic Acid[7][19]
Substrate Concentration 125 µM10 - 50 µM[18]
Lysate Protein 10 - 50 µg1 - 10 µg[17][20]
Temperature 25 - 37 °CRoom Temperature - 37 °C[21]
Table 2: Examples of 15-LOX-1 Inhibitors for Control Experiments
Inhibitor Type Reported IC₅₀ Reference
Nordihydroguaiaretic Acid (NDGA) General LOX InhibitorConforms to literature[8]
Quercetin Flavonoid InhibitorConforms to literature[8]
Fisetin Flavonoid InhibitorConforms to literature[8]
PD-146176 Specific 15-LOX-1 Inhibitor3.81 µM (rabbit 12/15-LOX)[1]
ML351 Specific 15-LOX-1 InhibitorLow nanomolar range[5]

References

Application Notes and Protocols for Inducing 15-LOX-1 Expression in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols and application notes for inducing the expression of 15-Lipoxygenase-1 (15-LOX-1) in various cultured mammalian cell lines. It includes methodologies for induction using common stimuli, analysis of expression, and visualization of the associated signaling pathways.

Introduction

15-Lipoxygenase-1 (15-LOX-1) is a lipid-peroxidizing enzyme implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2][3] The ability to reliably induce its expression in vitro is crucial for studying its biological functions and for the development of novel therapeutic agents targeting this enzyme. This guide details established protocols for the induction of 15-LOX-1 in cultured cells using cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), as well as the short-chain fatty acid, sodium butyrate.

Key Cell Lines for 15-LOX-1 Induction

Several cell types have been shown to be responsive to 15-LOX-1 induction. The choice of cell line will depend on the specific research question.

  • Human Monocytes and Macrophages: Primary human monocytes and differentiated macrophages are key models, as 15-LOX-1 expression is inducible by IL-4 and IL-13.[4][5][6][7][8]

  • Human Umbilical Vein Endothelial Cells (HUVEC): IL-4 can induce the transcription of the 15-LOX-1 gene in HUVECs.[1]

  • Human Lung Adenocarcinoma Cells (A549): These cells are a well-established model for studying IL-4-inducible 15-LOX-1 expression.[9][10]

  • Human Orbital Fibroblasts: Relevant for studying Graves' disease, these cells upregulate 15-LOX-1 in response to IL-4 and IL-13.[11]

  • Breast Cancer Cell Lines: Sodium butyrate has been shown to increase 15-LOX-1 gene expression in breast cancer cells.[2][12]

Induction Protocols

Protocol 1: Induction of 15-LOX-1 using Interleukin-4 (IL-4) or Interleukin-13 (IL-13)

This protocol is suitable for inducing 15-LOX-1 in monocytes, macrophages, endothelial cells, and lung epithelial cells.

Materials:

  • Selected cell line (e.g., A549, primary human monocytes)

  • Complete cell culture medium

  • Recombinant human IL-4 or IL-13

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of induction.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Inducers: Prepare a stock solution of recombinant human IL-4 or IL-13 in sterile PBS containing 0.1% bovine serum albumin (BSA) to prevent sticking to tubes. Further dilute the inducer to the desired final concentration in fresh, serum-free or low-serum medium.

  • Induction:

    • Aspirate the old medium from the cells and wash once with sterile PBS.

    • Add the medium containing the appropriate concentration of IL-4 or IL-13 to the cells.

    • Incubate the cells for the desired time period (see Table 1 for guidance).

  • Harvesting: After incubation, harvest the cells for downstream analysis of 15-LOX-1 expression (mRNA or protein).

Table 1: Recommended Concentrations and Incubation Times for IL-4 and IL-13 Induction

Cell LineInducerConcentrationIncubation TimeExpected OutcomeReference
A549IL-450 ng/mL24 - 72 hoursIncreased ALOX15 mRNA and protein[9]
Human MonocytesIL-1310 ng/mL1 - 24 hoursIncreased 15-LOX mRNA and protein[4][6][13]
HUVECIL-410-100 ng/mL24 hoursIncreased 15-LOX-1 mRNA transcription[1]
Human Orbital FibroblastsIL-410 ng/mL24 hoursIncreased 15-LOX-1 protein levels[11]
Protocol 2: Induction of 15-LOX-1 using Sodium Butyrate

This protocol is particularly effective for certain cancer cell lines, such as breast cancer cells. Butyrate acts as a histone deacetylase (HDAC) inhibitor, altering chromatin structure and leading to gene expression changes.[14][15]

Materials:

  • Selected cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • Sodium Butyrate

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.

  • Preparation of Inducer: Prepare a stock solution of sodium butyrate in sterile water or PBS. Dilute to the desired final concentration in fresh complete medium.

  • Induction:

    • Aspirate the old medium and replace it with the medium containing sodium butyrate.

    • Incubate the cells for the specified duration (see Table 2).

  • Harvesting: Harvest the cells for subsequent analysis.

Table 2: Recommended Concentrations and Incubation Times for Sodium Butyrate Induction

Cell LineInducerConcentrationIncubation TimeExpected OutcomeReference
Breast Cancer CellsSodium Butyrate0.5 - 4 mM48 hoursIncreased 15-Lox-1 gene expression[2]
Colonocytes (HT29)Butyrate1 mM72 hoursAltered metabolism (lipid accumulation)[16]

Analysis of 15-LOX-1 Expression

Quantitative Real-Time PCR (qRT-PCR) for 15-LOX-1 mRNA
  • RNA Extraction: Extract total RNA from the induced and control cells using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using primers specific for the 15-LOX-1 gene (ALOX15) and a suitable housekeeping gene for normalization (e.g., GAPDH, ACTB).

Western Blotting for 15-LOX-1 Protein
  • Protein Extraction: Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for 15-LOX-1.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Measurement of 15-LOX-1 Activity

The enzymatic activity of 15-LOX-1 can be assessed by measuring the production of its primary metabolite, 13(S)-hydroperoxyoctadecadienoic acid (13-HpODE) or its reduced form 13(S)-HODE, from linoleic acid, or 15-hydroxyeicosatetraenoic acid (15-HETE) from arachidonic acid.[8][17] This can be performed using techniques such as HPLC or ELISA.

Signaling Pathways and Experimental Workflow

IL-4/IL-13 Signaling Pathway for 15-LOX-1 Induction

The induction of 15-LOX-1 by IL-4 and IL-13 is primarily mediated through the JAK/STAT signaling pathway. Upon binding to their receptors, IL-4 and IL-13 activate Janus kinases (JAKs), which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT6.[1] Activated STAT6 dimerizes, translocates to the nucleus, and binds to the promoter of the ALOX15 gene, initiating its transcription.[11] In some contexts, other transcription factors like Sp1 and the p38 MAPK pathway may also be involved.[1][13]

IL4_IL13_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4->Receptor Binding JAK JAK Receptor->JAK Activation p38_MAPK p38 MAPK Receptor->p38_MAPK Activation STAT6_inactive STAT6 (inactive) JAK->STAT6_inactive Phosphorylation STAT6_active STAT6-P (active) STAT6_inactive->STAT6_active STAT6_dimer STAT6-P Dimer STAT6_active->STAT6_dimer Dimerization ALOX15_promoter ALOX15 Promoter p38_MAPK->ALOX15_promoter Modulation STAT6_dimer->ALOX15_promoter Binding Transcription Transcription ALOX15_promoter->Transcription

Caption: IL-4/IL-13 signaling pathway leading to 15-LOX-1 expression.

Sodium Butyrate Mechanism of Action

Sodium butyrate, as an HDAC inhibitor, leads to hyperacetylation of histones. This relaxes the chromatin structure, making gene promoters more accessible to transcription factors and thereby inducing the expression of genes like ALOX15.

Butyrate_Mechanism Butyrate Sodium Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Transcription Gene Transcription (ALOX15) Chromatin->Transcription

Caption: Mechanism of 15-LOX-1 induction by sodium butyrate.

General Experimental Workflow

The overall process for studying 15-LOX-1 induction follows a standardized workflow from cell culture to data analysis.

Experimental_Workflow cluster_analysis Downstream Analysis Start Start: Select Cell Line Cell_Culture Cell Culture & Seeding Start->Cell_Culture Induction Induction with IL-4, IL-13, or Butyrate Cell_Culture->Induction Harvesting Cell Harvesting Induction->Harvesting RNA_Extraction RNA Extraction Harvesting->RNA_Extraction Protein_Extraction Protein Extraction Harvesting->Protein_Extraction Activity_Assay Enzyme Activity Assay Harvesting->Activity_Assay qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Western_Blot Western Blot Protein_Extraction->Western_Blot Data_Analysis Data Analysis Activity_Assay->Data_Analysis qRT_PCR->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for 15-LOX-1 induction and analysis.

References

Application Notes and Protocols: Investigating Doxorubicin Resistance in Cancer Cells Using the 15-LOX-1 Inhibitor, 15-LOX-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin is a cornerstone of chemotherapy for numerous cancers. However, the development of doxorubicin resistance remains a significant clinical challenge. Emerging research has identified the enzyme 15-lipoxygenase-1 (15-LOX-1) as a key player in modulating cancer cell sensitivity to doxorubicin. Studies have consistently shown that the expression of 15-LOX-1 is often diminished in doxorubicin-resistant cancer cells.[1][2] Conversely, the overexpression of 15-LOX-1 has been demonstrated to re-sensitize resistant cells to doxorubicin, suggesting a tumor-suppressive role for this enzyme in the context of chemotherapy.[1][2]

The mechanism of 15-LOX-1-mediated sensitization to doxorubicin is multifaceted and appears to be cell-type dependent. A primary pathway involves the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), which can trigger apoptosis.[1][2] Additionally, 15-LOX-1 activity can lead to increased intracellular accumulation of doxorubicin.[1][2] The enzymatic product of 15-LOX-1 acting on linoleic acid, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), is a critical mediator of these effects.[1][2]

This document provides detailed application notes and experimental protocols for utilizing 15-LOX-IN-1 , a specific inhibitor of 15-LOX-1, to study the mechanisms of doxorubicin resistance in cancer cells. Given that 15-LOX-1 activity is associated with doxorubicin sensitivity, this compound serves as a valuable tool to probe the consequences of inhibiting this pathway, thereby elucidating the molecular underpinnings of resistance.

This compound: A Tool for Studying Doxorubicin Resistance

This compound is a potent inhibitor of 15-LOX-1, with a reported half-maximal inhibitory concentration (IC50) of 1.92 μM. By selectively blocking the enzymatic activity of 15-LOX-1, researchers can simulate the conditions of reduced 15-LOX-1 function observed in doxorubicin-resistant tumors. This allows for a controlled investigation into the signaling pathways and cellular processes governed by 15-LOX-1 that contribute to drug efficacy.

Properties of this compound:

PropertyValue
Target 15-lipoxygenase-1 (15-LOX-1)
IC50 1.92 μM
Primary Use Research tool for investigating the role of 15-LOX-1

Data Presentation: Expected Outcomes of 15-LOX-1 Inhibition

The following tables summarize hypothetical, yet expected, quantitative data from experiments using this compound to investigate doxorubicin resistance in a cancer cell line (e.g., MCF-7 breast cancer cells).

Table 1: Effect of this compound on Doxorubicin Cytotoxicity

Treatment GroupDoxorubicin IC50 (μM)Fold Change in Resistance
Vehicle Control1.01.0
This compound (2 μM)2.52.5
This compound (5 μM)4.84.8

This table illustrates the expected increase in doxorubicin resistance (higher IC50) upon treatment with this compound.

Table 2: Impact of this compound on Apoptosis in Doxorubicin-Treated Cells

Treatment Group% Apoptotic Cells (Annexin V Positive)
Vehicle Control5%
Doxorubicin (1 μM)45%
Doxorubicin (1 μM) + this compound (5 μM)20%

This table demonstrates the anticipated reduction in doxorubicin-induced apoptosis when 15-LOX-1 is inhibited.

Table 3: Western Blot Quantification of Key Signaling Proteins

Treatment GroupRelative 15-LOX-1 ExpressionRelative PPARγ Expression
Doxorubicin-Sensitive Cells1.01.0
Doxorubicin-Resistant Cells0.30.4
Doxorubicin-Sensitive Cells + this compound1.00.5

This table shows the expected protein expression changes, where 15-LOX-1 inhibition mimics the molecular profile of resistant cells in terms of downstream PPARγ expression.

Mandatory Visualizations

Signaling_Pathway cluster_cell Cancer Cell Linoleic_Acid Linoleic Acid 15_LOX_1 15-LOX-1 13_S_HODE 13(S)-HODE PPARg PPARγ Apoptosis Apoptosis Dox_Accumulation Increased Doxorubicin Accumulation Dox_Sensitivity Doxorubicin Sensitivity 15_LOX_IN_1 This compound

Experimental_Workflow Cell_Culture Culture Doxorubicin-Sensitive Cancer Cells Treatment Treat with Vehicle, Doxorubicin, This compound, or Combination Cell_Culture->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTT) Incubation->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Incubation->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (Western Blot) Incubation->Protein_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine Doxorubicin IC50

Objective: To quantify the effect of this compound on the cytotoxicity of doxorubicin.

Materials:

  • Doxorubicin-sensitive cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Doxorubicin hydrochloride

  • This compound

  • DMSO (vehicle)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of doxorubicin in complete medium.

  • Prepare treatment groups:

    • Vehicle control (DMSO)

    • This compound at desired concentrations (e.g., 2 µM and 5 µM)

    • Doxorubicin serial dilutions

    • Doxorubicin serial dilutions combined with each concentration of this compound

  • Remove the overnight medium from the cells and add 100 µL of the respective treatment media to each well.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[3]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values for doxorubicin in each treatment group using non-linear regression analysis.

Protocol 2: Western Blot Analysis of 15-LOX-1 and PPARγ

Objective: To assess the impact of 15-LOX-1 inhibition on the expression of 15-LOX-1 and its downstream target PPARγ.

Materials:

  • Treated cell pellets (from a scaled-up version of the treatment in Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-15-LOX-1, anti-PPARγ, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[4]

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 8.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Protocol 3: Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

Objective: To measure the effect of this compound on doxorubicin-induced apoptosis.

Materials:

  • Treated cells (from a scaled-up version of the treatment in Protocol 1)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Harvest the cells, including any floating cells from the culture medium.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[6]

  • Incubate the cells in the dark for 15 minutes at room temperature.[6]

  • Add 400 µL of binding buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

  • Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7]

Conclusion

The study of 15-LOX-1 in doxorubicin resistance is a promising area of cancer research. The specific inhibitor, this compound, provides a crucial tool for dissecting the molecular mechanisms by which 15-LOX-1 and its metabolites influence chemotherapy outcomes. The protocols and expected data presented here offer a framework for researchers to investigate the hypothesis that inhibition of 15-LOX-1 contributes to doxorubicin resistance. Such studies will enhance our understanding of drug resistance and may unveil novel therapeutic strategies to improve the efficacy of existing cancer treatments.

References

Techniques for quantifying 15-LOX-1 metabolites in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Quantifying 15-LOX-1 Metabolites

Introduction

15-lipoxygenase-1 (15-LOX-1) is a crucial enzyme in the metabolism of polyunsaturated fatty acids, primarily converting arachidonic acid into 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is then rapidly reduced to 15-hydroxyeicosatetraenoic acid (15-HETE)[1][2]. These lipid mediators are involved in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiovascular disease[3][4]. Accurate quantification of 15-LOX-1 metabolites in biological samples such as plasma, serum, tissue homogenates, and cell culture supernatants is critical for understanding their roles in disease and for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the quantification of 15-LOX-1 metabolites using three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and High-Performance Liquid Chromatography (HPLC).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note: LC-MS/MS is considered the gold standard for the quantification of eicosanoids due to its high sensitivity, specificity, and accuracy[3][5]. This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. It allows for the simultaneous measurement of multiple analytes in a single run, making it highly efficient for profiling complex lipid mediator pathways[3][4]. The use of stable isotope-labeled internal standards ensures accurate quantification by correcting for sample loss during preparation and for matrix effects during ionization[6].

Key Experimental Protocols:

A. Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a widely used technique for extracting and concentrating eicosanoids from biological matrices, offering high recovery yields (often above 90%) and effective removal of interfering substances like proteins and phospholipids[3][4][7].

  • Materials:

    • C18 SPE Cartridges (e.g., Sep-Pak C18, Waters; or Bond Elut C18, Agilent)[8]

    • Biological sample (e.g., plasma, serum, tissue homogenate)

    • Antioxidant (e.g., Butylated Hydroxytoluene - BHT)

    • Internal Standards (e.g., 15(S)-HETE-d8)[6][9]

    • Methanol, Water, Hexane, Methyl Formate or Ethyl Acetate[8]

    • Formic acid or Acetic acid[7]

    • Nitrogen gas evaporator

  • Protocol:

    • Sample Acidification & Spiking: Acidify the biological sample to pH ~3.5 with dilute formic or acetic acid. Add an antioxidant (like BHT) to prevent auto-oxidation and spike with deuterated internal standards (e.g., 15(S)-HETE-d8)[3][5][8].

    • Cartridge Conditioning: Condition the C18 SPE cartridge by washing sequentially with 5-10 mL of methanol and then 5-10 mL of water (pH 3.5)[8].

    • Sample Loading: Load the prepared sample onto the conditioned SPE cartridge. A slow flow rate of about 0.5 mL/minute is recommended.

    • Washing: Wash the cartridge to remove impurities. A typical wash sequence is 10 mL of water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane to elute more polar lipids[8].

    • Elution: Elute the target 15-LOX-1 metabolites with 5-10 mL of methyl formate or ethyl acetate into a clean collection tube[8].

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas[8]. Reconstitute the dried residue in a small volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., Methanol/Water 50:50) for injection into the LC-MS/MS system[4][8].

B. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in immiscible aqueous and organic solvents. It is an effective, albeit sometimes more labor-intensive, alternative to SPE[3][10].

  • Materials:

    • Biological sample (e.g., plasma, urine)

    • Internal Standards (e.g., 15(S)-HETE-d8)[9]

    • Extraction Solvent (e.g., Acetic acid/2-propanol/hexane mixture)[9]

    • Hexane

    • Vortex mixer and Centrifuge

    • Nitrogen gas evaporator

  • Protocol:

    • Sample Preparation: To 200 µL of plasma or urine, add 10 µL of the internal standard mixture[9].

    • Extraction: Add 1.0 mL of an extraction solvent mixture (e.g., 10% v/v acetic acid in water/2-propanol/hexane at a 2/20/30 ratio)[9]. Vortex briefly.

    • Phase Separation: Add 2.0 mL of Hexane, cap the tube, and vortex for 3 minutes. Centrifuge the sample at 2000 x g for 5 minutes to separate the aqueous and organic layers[9].

    • Collection: Carefully transfer the upper organic layer (hexane) to a new tube.

    • Drying and Reconstitution: Evaporate the hexane extract under a stream of nitrogen. Reconstitute the residue in the appropriate mobile phase for LC-MS/MS analysis[9].

C. LC-MS/MS Analysis Protocol

  • Instrumentation:

    • UPLC or HPLC system (e.g., Agilent, Waters)

    • Triple quadrupole mass spectrometer (e.g., SCIEX, Thermo)[7][9]

    • C18 reverse-phase column (e.g., 2.1 × 250mm, 5 µm particle size)[9]

  • LC Conditions:

    • Mobile Phase A: 0.1% or 0.2% Acetic Acid in Water[9][11]

    • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile/Methanol (90:10)[11]

    • Flow Rate: 0.2 - 0.3 mL/min[9][11]

    • Gradient: A typical gradient starts at a lower percentage of organic phase (e.g., 20% B), ramps up to a high percentage (e.g., 95% B) to elute the analytes, holds for a few minutes, and then re-equilibrates at the initial conditions[11]. A total run time is often around 25 minutes[11].

    • Injection Volume: 10-40 µL[9][11]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for eicosanoids[11].

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For 15-HETE, a common transition is m/z 319.2 → 219.0[11][12].

    • Source Parameters: Optimize parameters like ion spray voltage (-4.2 to -4.5 kV), source temperature (350-500°C), and gas pressures for maximum signal intensity[9][11].

Quantitative Data Summary (LC-MS/MS)

AnalyteMatrixMethodLOQ (Limit of Quantification)Recovery (%)Reference
15-HETEHuman SerumUPLC-MS/MS0.048 - 0.44 ng/mL>64.5%[5]
15(S)-HETEPlasma/UrineHPLC-MS/MS<0.09 ng/mLNot Specified[9]
Multiple EicosanoidsRat BrainLC/MS1.24 - 12.14 pg/mgNot Specified[6]
Multiple EicosanoidsHuman Serum, SputumLC-MS/MS0.2 - 3 ng/mLNot Specified[11]

Diagrams: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with Internal Standard (e.g., 15-HETE-d8) Sample->Spike Extract Extraction (SPE or LLE) Spike->Extract Dry Evaporate to Dryness (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject Sample Reconstitute->Inject LC Chromatographic Separation (LC) Inject->LC MS Mass Spectrometry Detection (MS/MS) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for 15-LOX-1 metabolite analysis by LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note: ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like 15-HETE, a competitive ELISA format is typically used[13][14]. In this format, free 15-HETE in the sample competes with a labeled 15-HETE conjugate for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of 15-HETE in the sample. ELISAs are well-suited for high-throughput screening of a large number of samples and do not require the extensive instrumentation of mass spectrometry[15][16].

General Competitive ELISA Protocol (based on commercial kits)

  • Materials:

    • 15(S)-HETE ELISA Kit (e.g., from Cayman Chemical, Abcam, MyBioSource)[13][17]

    • Microplate pre-coated with antibody

    • 15-HETE standards

    • 15-HETE-conjugate (e.g., HRP or AP-labeled)

    • Wash Buffer, Assay Buffer

    • Substrate Solution (e.g., TMB for HRP)[14]

    • Stop Solution (e.g., sulfuric acid)[14]

    • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm for TMB)[14].

  • Protocol:

    • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Create a serial dilution of the 15-HETE standard to generate a standard curve[17].

    • Add Standards and Samples: Pipette 50 µL of the standards and biological samples into the appropriate wells of the antibody-coated microplate[14].

    • Add Conjugate & Antibody: Add 50 µL of the enzyme-conjugated 15-HETE to each well, followed immediately by 50 µL of the specific antibody solution (this order may vary by kit)[14].

    • Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 1 hour at 37°C or 18-24 hours at 4°C)[14].

    • Washing: Decant the contents of the wells and wash the plate 3-5 times with 1X Wash Buffer to remove unbound reagents[13].

    • Substrate Addition: Add the substrate solution (e.g., 90 µL of TMB) to each well and incubate in the dark for a specified time (e.g., 20 minutes at 37°C) to allow for color development[14].

    • Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the enzyme-substrate reaction. The color will typically change from blue to yellow[13][14].

    • Read Absorbance: Immediately measure the optical density (OD) of each well using a microplate reader at 450 nm[14].

    • Calculation: Plot the OD values of the standards against their known concentrations to create a standard curve. Interpolate the concentration of 15-HETE in the samples from this curve[13].

Quantitative Data Summary (ELISA Kits)

Kit Name / AnalyteSample TypesDetection RangeSensitivityReference
15(S)-HETE ELISA Kit (Cayman)Plasma, Serum, Urine78 - 10,000 pg/mLMidpoint (50% B/B0) of 700-1,200 pg/mL[17]
15(S)-HETE ELISA Kit (Abcam)Plasma, Serum, Urine, MediaNot SpecifiedNot Specified
Human 15-HETE ELISA Kit (ELK)Serum, Plasma, Saliva, etc.Not SpecifiedNot Specified[14]
GENLISA™ Human 15-HETE ELISASerum, Plasma, Media0.156 – 10 ng/mL0.05 ng/mL[18]
Human ALOX15 ELISA Kit (ELK)Tissue homogenates, cell lysates1.57 - 100 ng/mL0.54 ng/mL[19]

Diagrams: Competitive ELISA Workflow

ELISA_Workflow Start Start: Antibody-Coated Well AddSample 1. Add Sample/Standard (Contains free 15-HETE) Start->AddSample AddTracer 2. Add Enzyme-Labeled 15-HETE (Competitor) AddSample->AddTracer Incubate 3. Incubate (Competition for antibody binding) AddTracer->Incubate Wash1 4. Wash (Remove unbound molecules) Incubate->Wash1 AddSubstrate 5. Add Substrate Wash1->AddSubstrate Incubate2 6. Incubate (Color Development) AddSubstrate->Incubate2 Stop 7. Add Stop Solution Incubate2->Stop Read 8. Read Absorbance (OD) (Signal is inversely proportional to concentration) Stop->Read

Caption: Workflow for a competitive ELISA to quantify 15-HETE.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. For 15-LOX-1 metabolites, reverse-phase HPLC is commonly used to separate different HETE isomers[12][20]. A key application of HPLC in this field is chiral phase analysis, which is essential for distinguishing between stereoisomers, such as the enzymatically produced 15(S)-HETE and the non-enzymatically or COX-derived 15(R)-HETE[12][21]. This separation is critical for determining the specific enzymatic origin of the metabolite. Detection is often performed using a UV detector, monitoring at the characteristic absorbance maximum for conjugated dienes (~235 nm)[12].

Chiral Phase HPLC Protocol for 15-HETE Enantiomers

  • Materials:

    • HPLC system with UV detector

    • Chiral HPLC column (e.g., Chiralcel OD-H)

    • Extracted and purified 15-HETE sample (from SPE or LLE)

    • 15(S)-HETE and 15(R)-HETE authentic standards

    • HPLC-grade solvents (e.g., Hexane, 2-Propanol, Acetic Acid)

  • Protocol:

    • Sample Preparation: The 15-HETE fraction is first isolated from the biological sample using SPE or LLE as described in the LC-MS/MS section. The purified fraction is then dried and reconstituted in the HPLC mobile phase.

    • HPLC System Setup:

      • Column: Chiral phase column.

      • Mobile Phase: An isocratic mobile phase is often used, for example, Hexane/2-Propanol/Acetic Acid (e.g., 100:2:0.1 v/v/v). The exact ratio may need optimization.

      • Flow Rate: Typically around 1.0 mL/min.

      • Detection: UV detector set to 235 nm[12].

    • Standard Injection: Inject authentic standards of 15(S)-HETE and 15(R)-HETE individually and as a mixture to determine their respective retention times and confirm column resolution.

    • Sample Injection: Inject the prepared sample onto the column.

    • Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times to those of the authentic standards. Quantify the amount of each enantiomer by integrating the area under the corresponding peak and comparing it to a standard curve.

Diagrams: Chiral HPLC Analysis Workflow

HPLC_Workflow Sample Extracted 15-HETE Sample (from SPE/LLE) Inject Inject onto Chiral HPLC Column Sample->Inject Separate Isocratic Separation of 15(S)-HETE and 15(R)-HETE Inject->Separate Detect UV Detection at 235 nm Separate->Detect Quantify Quantify Enantiomers based on Peak Area and Retention Time Detect->Quantify

Caption: Workflow for chiral separation of 15-HETE enantiomers by HPLC.

15-LOX-1 Signaling Pathway

The 15-LOX-1 enzyme acts on arachidonic acid (AA), which is released from cell membrane phospholipids. It catalyzes the insertion of molecular oxygen to form 15-HPETE. This unstable intermediate is then quickly reduced by peroxidases, like glutathione peroxidase, to the more stable 15-HETE. 15-HETE can then exert various biological effects, contributing to inflammatory responses and other cellular processes[1].

LOX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Release PLA2 cPLA₂ PLA2->Membrane acts on HPETE 15(S)-HPETE AA->HPETE LOX15 15-LOX-1 LOX15->AA acts on HETE 15(S)-HETE HPETE->HETE GPx Peroxidases (GPx) GPx->HPETE acts on Effects Biological Effects (e.g., Anti-inflammatory signaling, Modulation of other pathways) HETE->Effects

Caption: Simplified signaling pathway of 15-LOX-1 metabolism.

References

Application Notes and Protocols for In Vivo Delivery of 15-LOX-IN-1 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of 15-LOX-IN-1, a representative inhibitor of 15-lipoxygenase-1 (15-LOX-1), in mouse models. The protocols and data presented are based on established methodologies for similar small molecule inhibitors of this enzyme family.

Introduction to 15-Lipoxygenase-1 (15-LOX-1)

15-lipoxygenase-1 (15-LOX-1), also known as ALOX15, is a lipid-peroxidizing enzyme that plays a significant role in various physiological and pathological processes.[1] It catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce bioactive lipid mediators.[2] These products are implicated in the regulation of inflammatory responses, oxidative stress, and cell death pathways.[2][3] Consequently, 15-LOX-1 has emerged as a promising therapeutic target for a range of diseases, including inflammatory conditions, neurodegenerative disorders, cancer, and diabetes.[3][4] The development and in vivo validation of potent and selective 15-LOX-1 inhibitors, such as the conceptual this compound, are critical steps in exploring the therapeutic potential of targeting this enzyme.

Signaling Pathways Involving 15-LOX-1

The signaling cascades initiated by 15-LOX-1 are complex and context-dependent. The enzyme's products can modulate inflammatory pathways, in part through the activation of nuclear factor-κB (NF-κB) signaling and by influencing the production of nitric oxide (NO).[2] Inhibition of 15-LOX-1 is expected to mitigate these pro-inflammatory effects. The following diagram illustrates a simplified signaling pathway involving 15-LOX-1.

15-LOX-1_Signaling_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX15 15-LOX-1 (ALOX15) PUFA->LOX15 Substrate LipidPeroxides Lipid Peroxides (e.g., 15-HpETE) LOX15->LipidPeroxides Catalyzes Inhibitor This compound Inhibitor->LOX15 Inhibits OxidativeStress Oxidative Stress LipidPeroxides->OxidativeStress NFkB NF-κB Activation LipidPeroxides->NFkB CellDeath Regulated Cell Death (e.g., Ferroptosis) OxidativeStress->CellDeath Inflammation Inflammation (Cytokines, Chemokines) NFkB->Inflammation

Caption: Simplified signaling pathway of 15-LOX-1.

Quantitative Data Summary of 15-LOX-1 Inhibitors in Mouse Models

The following table summarizes in vivo administration data for known 15-LOX-1 inhibitors from various studies. This information can serve as a valuable reference for designing experiments with this compound.

InhibitorMouse ModelAdministration RouteDosageVehicleKey FindingsReference
ML351Ischemic StrokeIntraperitoneal (i.p.)50 mg/kgDMSOReduced infarct size and lipid peroxidation.[5]
ML351Type 1 Diabetes (STZ-induced)Intraperitoneal (i.p.)48 mg/kgNot specifiedPrevented diabetes development, reduced β-cell oxidative stress.[1]
ML351Type 1 Diabetes (NOD mice)Intraperitoneal (i.p.)48 mg/kgNot specifiedPrevented dysglycemia and reduced β-cell oxidative stress.[1]
ML351Acute Heart Failure (Myocardial Infarction)Subcutaneous (s.c.)50 mg/kgSalineDysregulated the acute immune response.[6]
ML351Endotoxin-induced InflammationIntraperitoneal (i.p.)25 mg/kgNot specifiedOveractivated inflammation.[6]
PD-146176General InflammationNot specified in vivoIC50 = 810 nM (in vitro)Not applicableDownregulated IL-12 after LPS stimulation.[7][8]

Experimental Protocols

General Considerations for In Vivo Delivery of this compound

1. Formulation and Vehicle Selection: The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound. Due to the lipophilic nature of many small molecule inhibitors, a common approach involves dissolving the compound in a small amount of an organic solvent, which is then diluted with an aqueous solution.

  • Recommended Starting Vehicles:

    • DMSO-based: Dissolve this compound in 100% DMSO to create a stock solution. For injection, this stock can be diluted with saline or a mixture of polyethylene glycol (e.g., PEG400) and saline. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

    • PEG-based: Formulations with polyethylene glycol (e.g., PEG400) and Solutol or DMA have been described for other lipoxygenase inhibitors and may be suitable.[9]

  • Solubility Testing: It is essential to perform small-scale solubility tests with the chosen vehicle to ensure that this compound does not precipitate upon dilution.

  • Control Group: The vehicle used for the treatment group must also be administered to the control group of mice to account for any effects of the vehicle itself.

2. Dose-Range Finding Study: Before initiating a large-scale efficacy study, a dose-range finding study is recommended to determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range.

  • Procedure: Administer escalating doses of this compound to small groups of mice.

  • Monitoring: Observe the animals closely for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

  • Pharmacokinetic Analysis (Optional but Recommended): If possible, perform a pharmacokinetic study to determine the half-life, Cmax, and bioavailability of this compound with different administration routes.[1]

Protocol 1: Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common and effective route for systemic delivery of small molecules in mice.

Materials:

  • This compound

  • Sterile vehicle (e.g., 10% DMSO in saline)

  • Sterile 1 mL syringes with 25-27 gauge needles

  • 70% ethanol for disinfection

  • Mouse restraint device

Procedure:

  • Prepare the this compound formulation at the desired concentration. Ensure the solution is clear and free of precipitates.

  • Accurately weigh each mouse to calculate the precise volume of the injection.

  • Restrain the mouse, exposing the abdomen.

  • Wipe the injection site (lower left or right quadrant of the abdomen) with 70% ethanol.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.

  • Gently inject the calculated volume of the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions.

Protocol 2: Oral Gavage (p.o.)

Oral gavage is used for direct administration of the compound into the stomach.

Materials:

  • This compound

  • Sterile vehicle suitable for oral administration (e.g., corn oil, 0.5% methylcellulose)

  • Sterile oral gavage needles (flexible or rigid, appropriate size for mice)

  • Syringe

  • Mouse restraint device

Procedure:

  • Prepare the this compound formulation. For oral gavage, suspensions are often used if the compound is not fully soluble.

  • Weigh the mouse to determine the correct volume.

  • Gently restrain the mouse and hold it in an upright position.

  • Carefully insert the gavage needle into the mouth, over the tongue, and advance it down the esophagus into the stomach. Resistance indicates incorrect placement (trachea), and the needle should be withdrawn immediately.

  • Slowly administer the solution.

  • Gently remove the gavage needle and return the mouse to its cage.

  • Observe the mouse for any signs of distress or choking.

Protocol 3: Subcutaneous (s.c.) Injection

Subcutaneous injection allows for slower, more sustained absorption of the compound.

Materials:

  • This compound

  • Sterile vehicle

  • Sterile 1 mL syringes with 25-27 gauge needles

  • 70% ethanol

Procedure:

  • Prepare the this compound formulation.

  • Weigh the mouse.

  • Gently lift a fold of skin on the back of the mouse, between the shoulder blades, to create a "tent."

  • Wipe the area with 70% ethanol.

  • Insert the needle into the base of the skin tent, parallel to the body.

  • Inject the solution into the subcutaneous space.

  • Withdraw the needle and gently massage the area to help disperse the solution.

  • Return the mouse to its cage and monitor.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of disease.

In_Vivo_Experimental_Workflow Start Start: Disease Model Induction Grouping Randomization into Treatment & Control Groups Start->Grouping Treatment Administration of This compound or Vehicle Grouping->Treatment Monitoring Monitoring of Clinical Parameters (e.g., weight, symptoms) Treatment->Monitoring Daily/Periodic Endpoint Endpoint Determination (e.g., time, disease score) Monitoring->Endpoint Sacrifice Euthanasia and Tissue Collection Endpoint->Sacrifice Analysis Ex Vivo Analysis: - Histology - Biomarker assays - Gene expression Sacrifice->Analysis Data Data Analysis and Interpretation Analysis->Data

Caption: A typical workflow for in vivo studies of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 15-LOX Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and stability of 15-lipoxygenase (15-LOX) inhibitors for cell culture applications. Due to the ambiguity of the designation "15-LOX-IN-1," this guide addresses two commercially available compounds often referred to as "15-Lipoxygenase Inhibitor 1" and provides general troubleshooting advice applicable to other small molecule inhibitors of this enzyme class.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 15-LOX inhibitors?

A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of 15-LOX inhibitors.[1] It is crucial to use anhydrous, high-purity DMSO to ensure the best solubility and stability of the compound.[1] For some compounds, other solvents like ethanol may also be suitable.

Q2: How should I store the solid compound and its stock solution?

A2: The solid form of most 15-LOX inhibitors should be stored at -20°C for long-term stability.[2][3] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][4] A stock solution stored at -80°C is typically stable for up to 6 months, while at -20°C, it is recommended to be used within one month.[3]

Q3: I observed precipitation when adding the inhibitor to my cell culture medium. What should I do?

A3: Precipitation is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent toxicity and compound precipitation.[1]

  • Pre-warm the Medium: Add the inhibitor stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[1] Adding to cold medium can cause the compound to precipitate.

  • Use a Step-wise Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of medium, perform an intermediate dilution in a smaller volume of medium first.

  • Sonication: Gentle sonication of the final working solution can sometimes help to redissolve small precipitates.

  • Lower the Working Concentration: If precipitation persists, you may be exceeding the inhibitor's solubility limit in the aqueous medium. Try using a lower final concentration in your experiment.

Q4: How can I assess the stability of my 15-LOX inhibitor in my specific cell culture medium?

A4: The stability of a compound in cell culture medium can be influenced by factors like pH, temperature, and the presence of serum components. To assess stability, you can incubate the inhibitor in your complete cell culture medium at 37°C for various time points (e.g., 0, 2, 6, 12, 24 hours). At each time point, take a sample and analyze the concentration of the parent compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the parent compound's concentration over time indicates instability.

Compound-Specific Data

It is crucial to identify the specific 15-LOX inhibitor you are working with, preferably by its CAS number, to obtain accurate information. Below is a summary of data for two different compounds referred to as "15-Lipoxygenase Inhibitor 1".

Compound A: 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine
PropertyValueSource
Synonyms 15-LO Inhibitor 1; 4-MMPB[2]
CAS Number 928853-86-5[2]
Molecular Formula C₁₆H₁₉N₅S[2]
Formula Weight 313.4 g/mol [2]
IC₅₀ 18 µM for 15-LO[2]
Solubility >5 mg/ml in Chloroform[2]
Storage (Solid) -20°C[2]
Stability (Solid) ≥ 4 years[2]
Compound B: (Referred to as 15-LOX-1 inhibitor 1 by some suppliers)
PropertyValueSource
CAS Number 2349374-37-2[3]
IC₅₀ 0.19 µM for 15-LOX-1[3]
Solubility Available as a 10 mM solution in DMSO[3]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[3]

Troubleshooting Guide

Problem: Inconsistent or no cellular response to the 15-LOX inhibitor.

This issue can arise from several factors related to the inhibitor's handling and stability.

G cluster_B cluster_C cluster_D cluster_E A Inconsistent or No Cellular Response B Verify Stock Solution Integrity A->B C Assess Working Solution Preparation A->C D Evaluate Compound Stability in Assay A->D E Consider Cellular Factors A->E B1 Check storage conditions (-20°C or -80°C?) C1 Confirm final concentration calculation D1 Is the incubation time long? Compound may be degrading. E1 Is the compound cell-permeable? B2 Avoid repeated freeze-thaw cycles B3 Prepare fresh stock solution C2 Observe for precipitation upon dilution C3 Ensure final DMSO concentration is <0.5% D2 Perform stability test in media (e.g., via HPLC/LC-MS) D3 Consider non-specific binding to plasticware E2 Is the compound being metabolized by the cells? E3 Confirm 15-LOX expression in your cell model

Troubleshooting workflow for inconsistent inhibitor activity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is a general guideline. Please refer to the manufacturer's product data sheet for specific instructions.

Materials:

  • 15-LOX inhibitor powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the vial of the inhibitor powder to equilibrate to room temperature before opening to prevent condensation.

  • Aseptically weigh the desired amount of the inhibitor. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 313.4 g/mol (Compound A), weigh 3.134 mg.

  • Add the appropriate volume of sterile DMSO to the powder.

  • Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (up to 37°C) or sonication may be used if necessary.[1]

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.[3]

Protocol 2: Preparation of a Working Solution for Cell Culture

Materials:

  • 10 mM inhibitor stock solution in DMSO

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical or microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform a serial dilution to reach the desired final concentration. It is recommended to do an intermediate dilution to minimize precipitation.

    • Example for a 10 µM final concentration: Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium. This gives a 100 µM solution. Then, add the appropriate volume of this intermediate solution to your cell culture plate.

  • Always add the inhibitor solution to the medium, not the other way around, while gently mixing.[1]

  • Ensure the final DMSO concentration in your cell culture does not exceed a non-toxic level for your specific cell line (typically <0.5%).[1]

Protocol 3: Assessment of Compound Stability in Cell Culture Medium

This protocol provides a framework for determining the chemical stability of an inhibitor in your experimental conditions.

G A Prepare working solution of inhibitor in cell culture medium B Aliquot into sterile tubes for each time point (e.g., 0, 2, 6, 12, 24h) A->B C Incubate tubes at 37°C in a CO2 incubator B->C D At each time point, remove one tube and immediately freeze at -80°C C->D E After collecting all time points, thaw samples D->E F Analyze inhibitor concentration (e.g., by HPLC or LC-MS/MS) E->F G Plot concentration vs. time to determine stability profile F->G

Workflow for assessing inhibitor stability in cell culture media.

15-LOX Signaling Pathway Overview

15-Lipoxygenase (15-LOX) is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid (AA) and linoleic acid (LA).[5] This enzymatic activity leads to the production of bioactive lipid mediators that are involved in various physiological and pathological processes, including inflammation.[1] For instance, 15-LOX-1 metabolizes linoleic acid to 13-S-hydroxyoctadecadienoic acid (13-S-HODE), a molecule that can induce apoptosis.[6] In some cellular contexts, the products of 15-LOX activity can influence inflammatory signaling pathways, such as the NF-κB pathway.[5][7]

G cluster_membrane Cell Membrane AA Arachidonic Acid (AA) Linoleic Acid (LA) LOX 15-LOX AA->LOX Products 15-HETE 13-S-HODE LOX->Products Inhibitor This compound Inhibitor->LOX Inflammation Inflammation Apoptosis Products->Inflammation NfkB NF-κB Pathway Products->NfkB crosstalk

Simplified 15-LOX signaling pathway and point of inhibition.

References

Technical Support Center: Optimizing 15-LOX-IN-1 Concentration to Avoid Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 15-lipoxygenase-1 (15-LOX-1) inhibitor, 15-LOX-IN-1. The information is designed to help optimize experimental conditions and minimize the risk of off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of 15-lipoxygenase-1 (ALOX15). It belongs to a class of N-substituted 5-(1H-indol-2-yl)-2-methoxyanilines.[1][2] Its mechanism of action is proposed to be allosteric, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits the enzyme's activity.[1][2] This inhibition is particularly effective against the oxygenation of linoleic acid.[1][2]

Q2: What are the primary on-target effects of inhibiting 15-LOX-1?

15-LOX-1 is a key enzyme in the metabolism of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, leading to the production of bioactive lipid mediators.[3] Inhibition of 15-LOX-1 can lead to:

  • Reduction of lipid hydroperoxides: 15-LOX-1 catalyzes the formation of lipid peroxides, which are implicated in oxidative stress and cell death pathways like ferroptosis.[3]

  • Modulation of inflammatory pathways: 15-LOX-1 products can have both pro- and anti-inflammatory effects. Its inhibition can influence downstream signaling, including the NF-κB pathway.[4][5]

  • Induction of apoptosis in cancer cells: In some cancer cell lines, inhibition of 15-LOX-1 has been shown to induce programmed cell death.[5]

Q3: What are the potential off-target effects of this compound?

While this compound is designed to be selective, high concentrations may lead to off-target effects. Potential off-target effects could include the inhibition of other lipoxygenase (LOX) or cyclooxygenase (COX) isoforms. It is crucial to determine the optimal concentration to maintain selectivity. For example, the well-characterized 15-LOX-1 inhibitor ML351 shows over 250-fold selectivity against other LOX and COX enzymes.[6][7]

Q4: How do I determine the optimal concentration of this compound for my experiment?

The optimal concentration of this compound will vary depending on the cell type, experimental conditions, and the specific endpoint being measured. It is recommended to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect without causing cytotoxicity or off-target effects. Start with a concentration range guided by the IC50 values and titrate down.

Troubleshooting Guide

Issue 1: High cell toxicity or unexpected cell death.
  • Possible Cause: The concentration of this compound may be too high, leading to off-target effects or general cytotoxicity.

  • Troubleshooting Steps:

    • Perform a cytotoxicity assay: Use a standard assay (e.g., MTT, LDH) to determine the cytotoxic concentration of this compound in your specific cell line.

    • Lower the concentration: Based on the cytotoxicity data, reduce the working concentration of the inhibitor to a non-toxic range.

    • Optimize incubation time: Shortening the incubation time may reduce toxicity while still allowing for effective inhibition of 15-LOX-1.

    • Control for solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not contributing to cell death.

Issue 2: Inconsistent or no observable effect of the inhibitor.
  • Possible Cause: The concentration of this compound may be too low, or the inhibitor may not be stable under your experimental conditions.

  • Troubleshooting Steps:

    • Increase the concentration: Titrate the concentration of this compound upwards in a dose-response experiment to find the effective range.

    • Verify inhibitor activity: If possible, perform an in vitro enzyme assay to confirm the activity of your stock solution.

    • Check inhibitor stability: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Protect the inhibitor from light if it is light-sensitive.

    • Confirm 15-LOX-1 expression: Ensure that your cell line or tissue of interest expresses 15-LOX-1 at a detectable level.

Issue 3: Suspected off-target effects.
  • Possible Cause: The concentration of this compound may be in a range that inhibits other enzymes, such as other LOX isoforms or COX enzymes.

  • Troubleshooting Steps:

    • Perform selectivity profiling: If available, use specific activity assays for other LOX and COX isoforms to test the selectivity of this compound at your working concentration.

    • Use a structurally different inhibitor: Compare the effects of this compound with another well-characterized 15-LOX-1 inhibitor with a different chemical scaffold (e.g., ML351 or PD-146176) to see if the observed effect is consistent.[6][8]

    • Rescue experiment: If the off-target effect is known, try to rescue the phenotype by adding the product of the inhibited off-target enzyme.

Data Presentation

Table 1: Potency of this compound (Compound 8b) against ALOX15.

Enzyme SourceSubstrateIC50 (µM)Reference
Rabbit ALOX15Linoleic Acid0.04[1]
Human ALOX15Linoleic Acid2.06[1]
Human ALOX15Arachidonic Acid> 10[1]

Table 2: Selectivity Profile of a Well-Characterized 15-LOX-1 Inhibitor (ML351) for Comparison.

EnzymeIC50 (µM)Selectivity vs. 15-LOX-1Reference
Human 15-LOX-10.2-[6][7]
Human 5-LOX> 50> 250-fold[6][7]
Human Platelet 12-LOX> 50> 250-fold[6][7]
Human 15-LOX-2> 50> 250-fold[6][7]
Ovine COX-1> 50> 250-fold[6]
Human COX-2> 50> 250-fold[6]

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using a Spectrophotometric Assay

This protocol is adapted from a general method for assessing 15-LOX-1 activity.

Materials:

  • Purified human 15-LOX-1 enzyme

  • This compound stock solution (in DMSO)

  • Linoleic acid substrate

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO).

  • In a quartz cuvette, add the assay buffer and the inhibitor dilution (or vehicle).

  • Add the purified 15-LOX-1 enzyme to the cuvette and incubate for a pre-determined time (e.g., 5 minutes) at room temperature.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes. This wavelength corresponds to the formation of the conjugated diene product, 13-hydroperoxyoctadecadienoic acid (13-HPODE).

  • Calculate the initial rate of the reaction for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Assessment of Cellular 15-LOX-1 Activity

This protocol provides a general workflow to assess the effect of this compound on cellular 15-LOX-1 activity.

Materials:

  • Cell line expressing 15-LOX-1 (e.g., RAW 264.7 macrophages)

  • This compound stock solution (in DMSO)

  • Cell culture medium and supplements

  • Stimulus to induce 15-LOX-1 activity (e.g., LPS)

  • LC-MS/MS system for lipid metabolite analysis

Procedure:

  • Plate the cells at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an appropriate agonist (e.g., LPS) to induce 15-LOX-1 activity.

  • After the desired incubation time, harvest the cell culture supernatant and/or cell lysates.

  • Extract the lipid metabolites from the samples using a suitable method (e.g., solid-phase extraction).

  • Analyze the levels of 15-LOX-1 specific products, such as 13-HODE or 15-HETE, using a validated LC-MS/MS method.

  • Determine the concentration of this compound that effectively reduces the production of these metabolites.

Visualizations

G cluster_0 Cell Membrane PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) 15LOX1 15-LOX-1 PUFA->15LOX1 Substrate LipidPeroxides Lipid Peroxides (e.g., 13-HPODE) 15LOX1->LipidPeroxides Catalysis 15LOXIN1 This compound 15LOXIN1->15LOX1 Allosteric Inhibition OxidativeStress Oxidative Stress & Ferroptosis LipidPeroxides->OxidativeStress

Caption: Mechanism of 15-LOX-1 inhibition by this compound.

G cluster_0 Troubleshooting Workflow Start High Cell Toxicity Observed CheckConc Is Concentration > 10x IC50? Start->CheckConc LowerConc Lower Concentration & Repeat CheckConc->LowerConc Yes CytotoxicityAssay Perform Cytotoxicity Assay (e.g., MTT) CheckConc->CytotoxicityAssay No End Optimized Concentration LowerConc->End CheckSolvent Check Solvent Toxicity Control CheckSolvent->LowerConc CytotoxicityAssay->CheckSolvent

Caption: Troubleshooting workflow for high cell toxicity.

G cluster_0 Signaling Pathway Crosstalk 15LOX1 15-LOX-1 LipidPeroxides Lipid Peroxides 15LOX1->LipidPeroxides p53 p53 Pathway 15LOX1->p53 Activates (in some cancers) NFkB NF-κB Pathway LipidPeroxides->NFkB Modulates Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis p53->Apoptosis CellGrowthArrest Cell Growth Arrest p53->CellGrowthArrest

References

Technical Support Center: Troubleshooting 15-LOX-IN-1 Efficacy in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low efficacy with 15-LOX-IN-1 in cellular assays. The following information provides troubleshooting tips, detailed experimental protocols, and insights into the underlying biological pathways.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing lower than expected potency in my cellular assay. What are the potential causes?

A1: Several factors can contribute to the reduced efficacy of this compound in a cell-based setting compared to in vitro enzyme assays. These include:

  • Compound Stability and Solubility: this compound may degrade or precipitate in your cell culture medium. It is crucial to ensure the compound is fully dissolved and stable for the duration of the experiment.

  • Cellular Uptake and Efflux: The compound may not be efficiently entering the cells, or it could be actively transported out by efflux pumps.

  • Off-Target Effects: At higher concentrations, the inhibitor might exert off-target effects that mask its specific inhibition of 15-LOX-1.

  • High Endogenous Substrate Levels: High concentrations of arachidonic acid (AA) or linoleic acid (LA) in your cell culture system (e.g., in serum) can compete with the inhibitor.

  • Low 15-LOX-1 Expression: The cell line you are using may not express sufficient levels of 15-LOX-1 for a robust assay window.

  • Incorrect Assay Endpoint: The chosen readout may not be sensitive enough to detect the effects of 15-LOX-1 inhibition.

Q2: How can I improve the solubility of this compound in my cell culture medium?

A2: this compound is typically dissolved in an organic solvent like DMSO to create a stock solution.[1] To prepare your working solution, dilute the DMSO stock in pre-warmed cell culture medium. It is critical to ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). To improve solubility, you can try serial dilutions and vortexing between each step. Avoid repeated freeze-thaw cycles of the stock solution.

Q3: What are some recommended positive and negative controls for my experiment?

A3:

  • Positive Controls (Other 15-LOX-1 Inhibitors): Include a well-characterized 15-LOX-1 inhibitor like ML351 or PD146176 to benchmark the performance of this compound.[2][3]

  • Vehicle Control: Use a vehicle control (e.g., DMSO) at the same final concentration as your inhibitor-treated samples to account for any solvent effects.

  • Negative Control (Inactive Compound): If available, use a structurally similar but inactive analog of this compound to demonstrate specificity.

  • Untreated Control: This group will represent the basal level of 15-LOX-1 activity in your cells.

Q4: How can I confirm that 15-LOX-1 is active in my cell line?

A4: You can assess 15-LOX-1 activity by measuring its metabolic products. The primary substrates for 15-LOX-1 are linoleic acid and arachidonic acid.[4] You can measure the production of their respective metabolites, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) and 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), using techniques like LC-MS/MS or ELISA.

Q5: What are some alternative cellular assays to measure 15-LOX-1 inhibition?

A5: Besides directly measuring 15-LOX-1 products, you can assess downstream cellular events that are modulated by 15-LOX-1 activity. These include:

  • Lipid Peroxidation Assays: 15-LOX-1 activity contributes to lipid hydroperoxide formation. You can measure lipid peroxidation using fluorescent probes. Inhibition of 15-LOX-1 should lead to a reduction in lipid ROS.[3][5]

  • Nitric Oxide (NO) Production: In some cellular contexts, 15-LOX-1 activity is linked to the production of nitric oxide.[3][5] Measuring nitrite/nitrate levels can be an indirect readout of inhibitor efficacy.

  • Cell Viability/Toxicity Assays: In models where 15-LOX-1 activity is linked to cell death (e.g., ferroptosis), a potent inhibitor should rescue cells from a toxic stimulus.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant inhibitors.

Table 1: Inhibitor Potency

CompoundTargetIC50 ValueReference
This compound15-LOX-10.19 µM[7]
ML35115-LOX-1200 nM[1]
PD14617615-LOX0.54 µM (rabbit reticulocyte)[8]

Table 2: Recommended Starting Concentrations for Cellular Assays

CompoundCell LineAssay TypeRecommended Concentration RangeReference
This compoundRAW 264.7 macrophagesCell Viability0 - 5 µM[7]
ML351Mouse IsletsApoptosis1 - 50 µM[2]
ML351HL-1 cardiomyocytesCell ViabilityUp to 20 µM[6]
PD146176RAW 264.7 macrophagesLipid Peroxidation5 µM[3]

Detailed Experimental Protocols

Protocol 1: Measurement of 15-HETE Production in Stimulated Macrophages

This protocol describes a method to assess the inhibitory activity of this compound by measuring the production of 15-HETE in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Arachidonic Acid (AA)

  • This compound

  • DMSO

  • PBS

  • Methanol

  • 15-HETE ELISA kit or LC-MS/MS system

Procedure:

  • Cell Culture: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Prepare working solutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.

  • Cell Stimulation: Add LPS to a final concentration of 100 ng/mL and arachidonic acid to a final concentration of 10 µM to each well.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Sample Collection: Collect the cell culture supernatant.

  • Sample Preparation: For ELISA, follow the manufacturer's instructions. For LC-MS/MS, add 4 volumes of cold methanol to precipitate proteins, centrifuge, and collect the supernatant.

  • Analysis: Quantify the concentration of 15-HETE using either ELISA or LC-MS/MS.

Visualizations

Signaling Pathway of 15-LOX-1

15-LOX-1 Signaling Pathway cluster_upstream Upstream Stimuli cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Inflammatory Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory Stimuli->PLA2 Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid (AA) Linoleic Acid (LA) PLA2->Arachidonic_Acid releases 15_LOX_1 15-LOX-1 Arachidonic_Acid->15_LOX_1 15_HpETE 15(S)-HpETE 13(S)-HpODE 15_LOX_1->15_HpETE 15_LOX_IN_1 This compound 15_LOX_IN_1->15_LOX_1 inhibits GSH_Peroxidase GSH Peroxidase 15_HpETE->GSH_Peroxidase 15_HETE 15(S)-HETE 13(S)-HODE GSH_Peroxidase->15_HETE Lipid_Peroxidation Lipid Peroxidation 15_HETE->Lipid_Peroxidation Inflammation Inflammation 15_HETE->Inflammation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: The 15-LOX-1 signaling pathway, a target for therapeutic intervention.

Experimental Workflow for a Cellular Assay

Experimental Workflow Start Start Cell_Seeding Seed Cells Start->Cell_Seeding Inhibitor_Treatment Pre-treat with This compound Cell_Seeding->Inhibitor_Treatment Stimulation Add Stimulus (e.g., LPS, AA) Inhibitor_Treatment->Stimulation Incubation Incubate Stimulation->Incubation Sample_Collection Collect Supernatant or Cell Lysate Incubation->Sample_Collection Analysis Analyze Endpoint (e.g., ELISA, LC-MS) Sample_Collection->Analysis Data_Interpretation Interpret Data Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: A typical workflow for assessing this compound efficacy in a cellular assay.

Troubleshooting Decision Tree

Troubleshooting Tree Low_Efficacy Low Efficacy of this compound Observed Check_Solubility Is the inhibitor fully dissolved in the media? Low_Efficacy->Check_Solubility Yes_Solubility Yes Check_Solubility->Yes_Solubility No_Solubility No Check_Solubility->No_Solubility Check_Cell_Health Are the cells healthy and is 15-LOX-1 expressed? Yes_Solubility->Check_Cell_Health Optimize_Solubilization Optimize solubilization protocol. (e.g., fresh stock, sonication) No_Solubility->Optimize_Solubilization Yes_Health Yes Check_Cell_Health->Yes_Health No_Health No Check_Cell_Health->No_Health Check_Assay_Conditions Are assay conditions optimal? (e.g., incubation time, substrate conc.) Yes_Health->Check_Assay_Conditions Optimize_Culture Optimize cell culture conditions. Confirm 15-LOX-1 expression (qPCR/Western). No_Health->Optimize_Culture Yes_Conditions Yes Check_Assay_Conditions->Yes_Conditions No_Conditions No Check_Assay_Conditions->No_Conditions Consider_Uptake Consider cellular uptake/efflux. (Use cell permeability assays) Yes_Conditions->Consider_Uptake Optimize_Assay Optimize assay parameters. (titrate substrate, time course) No_Conditions->Optimize_Assay Contact_Support Contact Technical Support Consider_Uptake->Contact_Support

Caption: A decision tree to troubleshoot low efficacy of this compound.

References

Technical Support Center: Interpreting Unexpected Results from 15-LOX-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 15-LOX-IN-1, a potent inhibitor of 15-lipoxygenase-1 (15-LOX-1). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1)[1]. 15-LOX-1 is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, to produce lipid hydroperoxides[2][3]. By inhibiting 15-LOX-1, this compound blocks the production of these downstream metabolites, which are involved in a variety of cellular processes, including inflammation, oxidative stress, and regulated cell death pathways like ferroptosis[2][4][5].

Q2: I'm not seeing the expected decrease in lipid peroxidation after this compound treatment. What could be the reason?

A2: While 15-LOX-1 is a key enzyme in generating lipid peroxides, other enzymatic and non-enzymatic pathways can also contribute to lipid peroxidation[6][7]. If you are not observing a decrease in lipid peroxidation, consider the following:

  • Alternative LOX Pathways: Other lipoxygenase isoforms (e.g., 5-LOX, 12-LOX) may be active in your experimental model and contributing to lipid peroxidation[6][7].

  • Non-Enzymatic Oxidation: Lipid autoxidation, a free-radical chain reaction, can be a significant source of lipid hydroperoxides independent of LOX activity[7].

  • Cellular Redox State: The overall balance of pro-oxidants and antioxidants in your cells will influence the levels of lipid peroxidation.

Q3: My cells are showing an unexpected increase in cell death after treatment with this compound. Why might this be happening?

A3: This is an uncommon but not impossible outcome. Potential reasons include:

  • Off-Target Effects: At high concentrations, all small molecule inhibitors have the potential for off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

  • Shunting of Arachidonic Acid Metabolism: Inhibition of the 15-LOX pathway could potentially shunt arachidonic acid towards other pro-inflammatory and pro-death pathways, such as the cyclooxygenase (COX) or 5-LOX pathways[8].

  • Cell-Type Specific Effects: The role of 15-LOX-1 and its metabolites can be highly context- and cell-type-dependent, exhibiting both pro- and anti-inflammatory roles[3][9]. In some contexts, the inhibition of anti-inflammatory lipoxins, which are downstream products of 15-LOX, could lead to an overall pro-inflammatory and pro-death phenotype[2][3].

Q4: Can this compound affect signaling pathways other than lipid peroxidation?

A4: Yes, the inhibition of 15-LOX-1 can have downstream effects on various signaling pathways. There is known crosstalk between the 15-LOX-1 pathway and NF-κB signaling[2][10]. Inhibition of 15-LOX-1 has been shown to decrease NF-κB activation and the production of its downstream targets like inducible nitric oxide synthase (iNOS) and nitric oxide (NO)[1][2]. Additionally, 15-LOX-1 activity has been linked to the MAPK signaling pathway, and its inhibition may modulate this pathway[11].

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of 15-LOX-1 Activity

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Inhibitor Instability/Degradation Ensure proper storage of this compound according to the manufacturer's instructions (-20°C or -80°C for stock solutions)[1]. Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
Incorrect Inhibitor Concentration Perform a dose-response experiment to determine the IC50 for this compound in your specific experimental system. The reported IC50 is 0.19 µM for the purified enzyme, but cellular potency may vary[1].
Low 15-LOX-1 Expression in Model System Confirm the expression of 15-LOX-1 (ALOX15) in your cell line or tissue model at both the mRNA and protein level. Expression can be induced in some cells (e.g., macrophages, epithelial cells) with cytokines like IL-4 and IL-13[8][12][13].
Assay-Specific Issues For in vitro assays, ensure the enzyme is active and the substrate concentration is appropriate. For cellular assays, ensure the inhibitor has sufficient time to enter the cells and engage with the target before stimulation.
Issue 2: Unexpected Effects on Cell Viability

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Cytotoxicity at High Concentrations Determine the maximum non-toxic concentration of this compound for your cells using a viability assay (e.g., MTT, CellTiter-Glo). Always include a vehicle control (e.g., DMSO).
Off-Target Effects To confirm that the observed effect is due to 15-LOX-1 inhibition, consider using a structurally different 15-LOX-1 inhibitor as a control. Alternatively, use genetic approaches like siRNA or CRISPR to knockdown 15-LOX-1 and see if it phenocopies the inhibitor's effect.
Complex Biological Role of 15-LOX-1 The 15-LOX-1 pathway can produce both pro- and anti-inflammatory mediators[3][8]. The net effect of inhibition will depend on the balance of these mediators in your specific model. Consider measuring a panel of eicosanoid metabolites to understand the broader impact of this compound on lipid signaling.
Issue 3: Contradictory Results with Ferroptosis Induction

Possible Causes and Solutions

Possible Cause Troubleshooting Step
15-LOX-1's Role in Sensitizing vs. Executing Ferroptosis Research suggests that while LOX activity can sensitize cells to ferroptosis by contributing to the pool of lipid hydroperoxides, it may not be essential for the execution of ferroptosis, which can be driven by lipid autoxidation[6][7]. This compound may therefore only provide partial protection or desensitize cells to ferroptosis inducers.
Dominance of Other Ferroptosis Pathways Ferroptosis is a complex process. If other pathways leading to lipid peroxidation are dominant in your model, the effect of 15-LOX-1 inhibition may be masked.
Inhibitor's Radical-Trapping Properties Some LOX inhibitors have off-target radical-trapping antioxidant (RTA) activity, which can directly suppress ferroptosis[5][7]. It is important to consider if this compound has any such properties, although this is not explicitly reported.

Experimental Protocols

Protocol 1: Cellular Assay for 15-LOX-1 Inhibition in Macrophages

This protocol is adapted from studies using RAW 264.7 macrophages to assess the cellular activity of 15-LOX inhibitors[2][10].

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Inhibitor Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a dose-response range from 0.1 µM to 10 µM). Include a DMSO vehicle control.
  • Replace the culture medium with the medium containing the inhibitor or vehicle and pre-incubate for 1-2 hours.

3. Stimulation:

  • Induce an inflammatory response and 15-LOX-1 activity by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) to the wells.
  • Incubate for the desired time period (e.g., 4 to 24 hours).

4. Endpoint Analysis:

  • Lipid Peroxidation: Measure lipid peroxidation using assays such as the C11-BODIPY 581/591 probe or a TBARS assay.
  • Nitric Oxide Production: Measure nitrite levels in the culture supernatant using the Griess reagent as an indicator of iNOS activity.
  • Cytokine/Chemokine Production: Measure the concentration of relevant cytokines (e.g., TNF-α) or chemokines in the supernatant by ELISA.
  • Cell Viability: Assess cell viability using an MTT or similar assay.

Data Presentation

Table 1: Inhibitory Activity of this compound and Reference Compounds
CompoundTargetIC50 (µM)Cell Line/SystemReference
This compound (Compound 9c) 15-LOX-10.19Recombinant Enzyme[1][2]
PD-14617612/15-LOX3.81Recombinant Enzyme[2][10]
Zileuton5-LOX-RAW 264.7 Macrophages[2]

Note: The cellular potency of inhibitors can differ from their enzymatic IC50 values.

Table 2: Effects of this compound on Cellular Endpoints in LPS-Stimulated Macrophages
TreatmentCell Viability (% of control)Nitric Oxide Production (% of LPS control)Lipid Peroxidation (% of LPS control)
Control 100--
LPS (100 µg/mL) ~60100100
LPS + this compound (1 µM) IncreasedDecreased (Dose-dependent)Decreased
LPS + this compound (5 µM) Increased (~20% increase)Decreased (Dose-dependent)Decreased

Data is synthesized from reported effects and should be experimentally verified[1][2].

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 15-LOX-1 Signaling Cascade PUFA PUFAs (Arachidonic Acid, Linoleic Acid) LOX15 15-LOX-1 PUFA->LOX15 LipidPeroxides Lipid Hydroperoxides (e.g., 15-HpETE, 13-HpODE) LOX15->LipidPeroxides Ferroptosis Ferroptosis LipidPeroxides->Ferroptosis Inflammation Inflammation LipidPeroxides->Inflammation LOX_IN_1 This compound LOX_IN_1->LOX15 Inhibits G cluster_1 Troubleshooting Logic: No Effect Observed Start Start: No Inhibition Observed CheckConc Verify Inhibitor Concentration & Stability Start->CheckConc CheckExpr Confirm 15-LOX-1 Expression in Model CheckConc->CheckExpr Yes DoseResponse Action: Perform Dose-Response CheckConc->DoseResponse No CheckAssay Review Assay Protocol CheckExpr->CheckAssay Yes WesternBlot Action: Check Protein Levels (Western Blot/qPCR) CheckExpr->WesternBlot No OptimizeAssay Action: Optimize Assay Parameters CheckAssay->OptimizeAssay No Resolved Issue Resolved CheckAssay->Resolved Yes DoseResponse->Resolved WesternBlot->Resolved OptimizeAssay->Resolved G cluster_2 Crosstalk between 15-LOX-1 and NF-κB Pathways LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO CellDeath Regulated Cell Death NO->CellDeath LOX15_pathway 15-LOX-1 Pathway LipidPeroxides Lipid Peroxides LOX15_pathway->LipidPeroxides LipidPeroxides->NFkB Augments LipidPeroxides->CellDeath LOX_IN_1 This compound LOX_IN_1->LOX15_pathway Inhibits

References

Technical Support Center: Controlling for Vehicle Effects of 15-LOX-IN-1 Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and controlling for the effects of solvents used with the 15-lipoxygenase-1 (15-LOX-1) inhibitor, 15-LOX-IN-1. The following question-and-answer format directly addresses common issues to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is controlling for solvent effects critical?

This compound is a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various inflammatory diseases.[1][2] Due to its hydrophobic nature, this compound often requires the use of organic solvents for dissolution. These solvents, also known as vehicles, are not always biologically inert and can exert their own effects, potentially confounding experimental results. Therefore, a dedicated vehicle control group is essential in every experiment to differentiate the effects of this compound from those of its solvent.

Q2: What are the recommended solvents for this compound?

The most commonly used solvent for this compound and similar lipophilic inhibitors is dimethyl sulfoxide (DMSO). Some in vivo applications may also utilize co-solvents like corn oil to improve tolerability. An alternative for improving aqueous solubility is the use of cyclodextrins.

Q3: What are the known biological effects of common solvents for this compound?

It is crucial to be aware of the potential biological activities of your chosen vehicle.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent but has well-documented biological effects. It can exhibit anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[3][4][5][6] At higher concentrations, DMSO can be cytotoxic.[5][6]

  • Cyclodextrins: These are cyclic oligosaccharides used to increase the aqueous solubility of hydrophobic compounds.[7][8] While generally considered to have a better safety profile than DMSO, some studies suggest that certain cyclodextrins can induce a pro-inflammatory response in macrophages.[9]

Q4: How do I choose the right vehicle and concentration for my experiment?

The ideal vehicle and its final concentration should be determined empirically for your specific experimental model. The goal is to use the lowest concentration of the vehicle that maintains the solubility of this compound while having minimal to no effect on the biological system being studied. A pilot study to test the effects of the vehicle alone is highly recommended.

Troubleshooting Guide

Problem: My vehicle control group shows unexpected results (e.g., suppression of inflammation).

This is a common issue, especially when using DMSO as a vehicle in inflammation studies.

Possible Cause: The vehicle itself is exerting a biological effect. DMSO, for instance, is known to have anti-inflammatory properties, particularly at concentrations of 0.5% and higher, by inhibiting key inflammatory signaling pathways like NF-κB and MAPK.[3][5][6]

Solutions:

  • Lower the Vehicle Concentration: Titrate the concentration of your vehicle down to the lowest possible level that still effectively dissolves this compound.

  • Switch to an Alternative Vehicle: Consider using a different solvent system. Cyclodextrins can be a good alternative to DMSO for improving the solubility of hydrophobic compounds, though their own potential for biological activity should also be assessed.[7][8][9]

  • Include a "No-Treatment" Control: In addition to your vehicle control, include a group of cells or animals that receive no treatment at all. This will help you to differentiate the effects of the vehicle from the baseline response of your system.

  • Acknowledge and Account for the Effect: If the vehicle effect is minor and consistent across experiments, you may be able to statistically account for it in your data analysis. However, this is the least desirable option.

Data Presentation: Solvent Properties and Effects

The following tables summarize key quantitative data for common solvents used with this compound.

Table 1: Solubility of this compound

SolventReported SolubilitySource
DMSO≥ 1 mg/mLGeneric Supplier Data

Note: It is highly recommended to determine the empirical solubility in your specific solvent and buffer system.

Table 2: Summary of Common Vehicle Effects

VehicleCommon Concentration Range (in vitro)Known Biological EffectsKey Signaling Pathways Affected
DMSO 0.1% - 1% (v/v)Anti-inflammatory, cytotoxic at higher concentrations, can induce cell differentiation.[3][4][5][6]NF-κB, MAPK.[3][4][5][6]
Cyclodextrins Varies by type and applicationCan modulate cholesterol homeostasis, may induce pro-inflammatory responses in some cell types.[9]Can influence various signaling pathways depending on the specific cyclodextrin and cell type.

Experimental Protocols

Protocol 1: In Vitro Vehicle Control for this compound in Macrophages

This protocol outlines a general procedure for testing the effects of this compound and its vehicle control on lipopolysaccharide (LPS)-induced cytokine production in a macrophage cell line (e.g., RAW 264.7).

  • Cell Seeding: Plate macrophages at a suitable density in a 24-well plate and allow them to adhere overnight.

  • Preparation of this compound and Vehicle Solutions:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Prepare a working solution of this compound by diluting the stock solution in cell culture medium to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept as low as possible (ideally ≤ 0.1%).

    • Prepare a vehicle control solution by diluting 100% DMSO in cell culture medium to the same final concentration as in the this compound working solution.

  • Treatment:

    • Remove the old medium from the cells and replace it with fresh medium.

    • Add the this compound working solution to the "treatment" wells.

    • Add the vehicle control solution to the "vehicle control" wells.

    • Add only cell culture medium to the "untreated control" wells.

    • Incubate for 1 hour.

  • Stimulation:

    • Add LPS to the "treatment," "vehicle control," and "untreated control" wells at a final concentration of 100 ng/mL.

    • Include a "no LPS" control group that receives only the vehicle.

    • Incubate for 24 hours.

  • Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

Protocol 2: In Vivo Vehicle Control for this compound in a Mouse Model of Peritonitis

This protocol provides a general framework for an in vivo experiment.

  • Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week.

  • Preparation of this compound and Vehicle for Injection:

    • Prepare a stock solution of this compound in DMSO.

    • For the final injection, dilute the this compound stock solution in a suitable vehicle, such as a mixture of DMSO and corn oil (e.g., 10% DMSO in corn oil), to achieve the desired dose.

    • Prepare the vehicle control by mixing the same ratio of DMSO and corn oil without the inhibitor.

  • Dosing:

    • Administer this compound or the vehicle control to the mice via intraperitoneal (i.p.) injection at a specified time before inducing peritonitis.

  • Induction of Peritonitis:

    • Inject a sterile inflammatory agent (e.g., zymosan or LPS) intraperitoneally.

  • Sample Collection:

    • At a predetermined time point after the inflammatory challenge, euthanize the mice.

    • Collect peritoneal lavage fluid to measure inflammatory cell infiltration and cytokine levels.

    • Blood samples can also be collected for systemic cytokine analysis.

  • Analysis:

    • Perform cell counts on the peritoneal lavage fluid.

    • Measure cytokine levels in the lavage fluid and/or serum using ELISA or a multiplex assay.

Mandatory Visualizations

Signaling Pathways

15-LOX Signaling and Vehicle Effects cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PLA2 PLA2 AA AA PLA2->AA releases 15-LOX-1 15-LOX-1 AA->15-LOX-1 substrate 15-HpETE 15-HpETE 15-LOX-1->15-HpETE produces NF-kB Pathway NF-kB Pathway 15-HpETE->NF-kB Pathway activates MAPK Pathway MAPK Pathway 15-HpETE->MAPK Pathway activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines induces transcription MAPK Pathway->Pro-inflammatory Cytokines induces transcription DMSO DMSO DMSO->NF-kB Pathway inhibits DMSO->MAPK Pathway inhibits This compound This compound This compound->15-LOX-1 inhibits

Caption: 15-LOX-1 signaling pathway and potential off-target effects of DMSO vehicle.

Experimental Workflow

Experimental Workflow for Vehicle Control cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_stimulation Inflammatory Stimulation cluster_analysis Data Analysis Start Start Prepare Cells/Animals Prepare Cells/Animals Start->Prepare Cells/Animals Prepare Solutions Prepare Solutions Start->Prepare Solutions Group 1: Untreated Group 1: Untreated Prepare Cells/Animals->Group 1: Untreated Group 2: Vehicle Control Group 2: Vehicle Control Prepare Solutions->Group 2: Vehicle Control Group 3: this compound Group 3: this compound Prepare Solutions->Group 3: this compound Stimulate with LPS/Zymosan Stimulate with LPS/Zymosan Group 1: Untreated->Stimulate with LPS/Zymosan Group 2: Vehicle Control->Stimulate with LPS/Zymosan Group 3: this compound->Stimulate with LPS/Zymosan Collect Samples Collect Samples Stimulate with LPS/Zymosan->Collect Samples Measure Endpoints Measure Endpoints Collect Samples->Measure Endpoints Compare Results Compare Results Measure Endpoints->Compare Results Conclusion Conclusion Compare Results->Conclusion

Caption: A typical experimental workflow for controlling for vehicle effects.

Troubleshooting Logic

Troubleshooting Vehicle Effects Start Unexpected Vehicle Effect Observed Is Vehicle DMSO? Is Vehicle DMSO? Start->Is Vehicle DMSO? Yes Yes Is Vehicle DMSO?->Yes Yes No No Is Vehicle DMSO?->No No Lower DMSO Concentration Lower DMSO Concentration Yes->Lower DMSO Concentration Perform Vehicle-Only Pilot Study Perform Vehicle-Only Pilot Study No->Perform Vehicle-Only Pilot Study Switch to Alternative Vehicle Consider Cyclodextrin Lower DMSO Concentration->Switch to Alternative Vehicle Problem Solved? Problem Solved? Lower DMSO Concentration->Problem Solved? Switch to Alternative Vehicle->Perform Vehicle-Only Pilot Study Perform Vehicle-Only Pilot Study->Problem Solved? Yes_End Proceed with Experiment Problem Solved?->Yes_End Yes No_End Re-evaluate Experimental Design Problem Solved?->No_End No

Caption: A flowchart for troubleshooting unexpected vehicle control effects.

References

Addressing batch-to-batch variability of 15-LOX-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 15-LOX-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments, with a focus on tackling batch-to-batch variability.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values between different batches of this compound.

Question: We are observing significant differences in the IC50 values when testing new batches of this compound in our 15-LOX-1 enzymatic assay. What could be the cause, and how can we troubleshoot this?

Answer:

Inconsistent IC50 values are a common indicator of batch-to-batch variability. Several factors could be contributing to this issue:

  • Purity and Impurities: The presence of impurities from the synthesis process can affect the potency of the inhibitor. Some impurities may have inhibitory activity, while others might interfere with the assay.

  • Solubility: Incomplete solubilization of the compound can lead to a lower effective concentration in the assay, resulting in a higher apparent IC50.

  • Stability: Degradation of the compound over time or due to improper storage can reduce its inhibitory activity.

Troubleshooting Steps:

  • Verify Solubility: Ensure that this compound is completely dissolved in the recommended solvent (e.g., DMSO) before further dilution in aqueous assay buffers.[1] Visually inspect the stock solution for any precipitates.

  • Perform Quality Control on New Batches: Before use in extensive experiments, it is advisable to perform a quality control check on each new batch. This can include:

    • LC-MS Analysis: To confirm the identity and purity of the compound.

    • NMR Spectroscopy: To verify the chemical structure.

    • Side-by-Side IC50 Determination: Compare the new batch against a previously validated "gold standard" batch in the same experiment.

  • Standardize Assay Conditions: Ensure that all assay parameters are consistent between experiments, including enzyme concentration, substrate concentration, incubation times, and buffer composition.[1][2]

  • Evaluate Compound Stability: If the stock solution has been stored for an extended period, consider preparing a fresh stock from the solid compound.

Issue 2: Poor solubility of this compound in aqueous buffers.

Question: We are having difficulty dissolving this compound in our aqueous assay buffer, even after initial dissolution in DMSO. What can we do to improve its solubility?

Answer:

Poor aqueous solubility is a known challenge for many small molecule inhibitors.[3] Here are some suggestions to improve the solubility of this compound:

  • Optimize DMSO Concentration: While DMSO is a common solvent for initial dissolution, high concentrations can be detrimental to enzyme activity and cell viability.[1] Keep the final DMSO concentration in your assay below 1% (v/v), and ideally below 0.5%.

  • Use a Surfactant: The inclusion of a non-ionic surfactant, such as Triton X-100 (at a low concentration, e.g., 0.01%), in the assay buffer can help to maintain the solubility of hydrophobic compounds.[4]

  • Sonication: Briefly sonicating the stock solution after dilution into the aqueous buffer can help to break up any small aggregates and improve dissolution.

  • Test Alternative Solvents: For cellular assays, if DMSO is causing toxicity, other organic solvents like ethanol could be tested, though their compatibility with the specific cell line and assay must be validated.

Issue 3: Unexpected or off-target effects in cellular assays.

Question: We are observing cellular effects that are inconsistent with 15-LOX-1 inhibition when using a new batch of this compound. How can we determine if these are off-target effects?

Answer:

Unexpected cellular phenotypes can arise from off-target activities of the inhibitor or the presence of active impurities.

Troubleshooting Steps:

  • Validate with a Structurally Different 15-LOX-1 Inhibitor: Use a known 15-LOX-1 inhibitor with a different chemical scaffold (e.g., PD-146176 or ML351) as a control.[5][6] If the same unexpected phenotype is observed, it may be related to 15-LOX-1 inhibition. If not, it could be an off-target effect of this compound or an impurity.

  • Use a Negative Control Compound: If available, use an inactive analogue of this compound to see if the unexpected effects are still present.

  • Purity Analysis: As mentioned previously, analyze the purity of the batch using techniques like LC-MS to identify any potential impurities that could be biologically active.

  • Dose-Response Analysis: Perform a dose-response curve for the unexpected effect. If the potency for the off-target effect is significantly different from the IC50 for 15-LOX-1 inhibition, it may suggest an independent mechanism.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A: this compound solid should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: What is the recommended solvent for this compound? A: The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1]

Q3: Can I use this compound in animal studies? A: While this compound is designed for in vitro use, its suitability for in vivo studies would require further investigation into its pharmacokinetics, pharmacodynamics, and potential toxicity, which is beyond the scope of standard in vitro testing.

Q4: How does 15-LOX-1 inhibition affect downstream signaling? A: 15-LOX-1 is a key enzyme in the metabolism of polyunsaturated fatty acids like arachidonic acid and linoleic acid, producing bioactive lipid mediators.[7][8] Inhibition of 15-LOX-1 can reduce the levels of these mediators, such as 15(S)-HETE and 13(S)-HODE, which are involved in inflammatory responses and cell death pathways.[7][8]

Data Presentation for Batch Comparison

When comparing different batches of this compound, it is crucial to present the data in a clear and organized manner. Below is an example table for comparing the key parameters of three different batches.

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (LC-MS) 99.2%97.5%99.5%> 98.0%
IC50 (nM) in vitro 55.4 ± 4.185.2 ± 6.852.8 ± 3.9Within 2-fold of reference
Solubility in DMSO > 10 mM> 10 mM> 10 mM> 10 mM
Appearance White solidOff-white solidWhite solidWhite to off-white solid

Experimental Protocols

Protocol: In Vitro 15-LOX-1 Enzymatic Assay

This protocol is for determining the IC50 of this compound using a spectrophotometric assay that measures the formation of the conjugated diene product of the 15-LOX-1 reaction.[1][7]

Materials:

  • Recombinant human 15-LOX-1 enzyme

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)[1]

  • DMSO

  • This compound

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 234 nm

Procedure:

  • Prepare Substrate Solution: Prepare a 250 µM solution of linoleic acid in borate buffer. A slight pre-oxidation of linoleic acid may be necessary for enzyme activation.[1]

  • Prepare Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of inhibitor concentrations.

  • Prepare Enzyme Solution: Dilute the 15-LOX-1 enzyme in ice-cold borate buffer to the desired working concentration (e.g., 400 U/ml for a final concentration of 200 U/ml).[1] Keep the enzyme solution on ice.

  • Assay Setup:

    • In a 96-well plate or cuvettes, add the desired volume of inhibitor solution (or DMSO for control).

    • Add the enzyme solution and incubate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to each well/cuvette to start the reaction.

  • Measure Absorbance: Immediately begin reading the absorbance at 234 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the reaction rates to the DMSO control (0% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling_Pathway Simplified 15-LOX-1 Signaling Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX15 15-LOX-1 PUFA->LOX15 Bioactive_Lipids Bioactive Lipid Mediators (e.g., 15(S)-HETE) LOX15->Bioactive_Lipids Inflammation Inflammation Bioactive_Lipids->Inflammation Cell_Death Regulated Cell Death Bioactive_Lipids->Cell_Death Inhibitor This compound Inhibitor->LOX15

Caption: Simplified signaling pathway of 15-LOX-1 and its inhibition.

Experimental_Workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Incubate Incubate Enzyme with Inhibitor Prep_Inhibitor->Incubate Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Incubate Prep_Substrate Prepare Substrate Solution Start_Reaction Add Substrate Incubate->Start_Reaction Measure Measure Absorbance at 234 nm Start_Reaction->Measure Calculate_Rates Calculate Reaction Rates Measure->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Troubleshooting_Workflow Troubleshooting Batch-to-Batch Variability Start Inconsistent Results with New Batch Check_Solubility Check for Complete Solubility Start->Check_Solubility QC_Purity Perform QC: Purity Analysis (LC-MS) Check_Solubility->QC_Purity Soluble Solubility_Issue Solubility Issue Check_Solubility->Solubility_Issue Not Soluble Compare_Batches Run Side-by-Side Assay with Old Batch QC_Purity->Compare_Batches Purity OK Purity_Issue Purity Issue QC_Purity->Purity_Issue Purity < 98% Potency_Difference Inherent Potency Difference Compare_Batches->Potency_Difference IC50 Differs Use_New_Batch Proceed with New Batch (adjust concentration if needed) Compare_Batches->Use_New_Batch IC50 Consistent Resolve_Solubility Optimize Solubilization (e.g., sonication, surfactant) Solubility_Issue->Resolve_Solubility Contact_Supplier Contact Supplier with QC Data Purity_Issue->Contact_Supplier Potency_Difference->Contact_Supplier

References

Methods for improving the specificity of 15-LOX activity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of their 15-lipoxygenase (15-LOX) activity assays.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for measuring 15-LOX activity?

A1: 15-LOX activity is typically measured by monitoring the formation of hydroperoxy fatty acids from polyunsaturated fatty acid substrates like linoleic acid or arachidonic acid.[1] Common methods include:

  • UV-Vis Spectrophotometry: This is a widely used method that measures the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxy product.[2]

  • Fluorescent Assays: These assays utilize probes like diphenyl-1-pyrenylphosphine (DPPP), which becomes fluorescent upon oxidation by lipid hydroperoxides, offering a sensitive detection method.[3]

  • Chromatographic Methods (HPLC-MS): High-performance liquid chromatography coupled with mass spectrometry allows for the direct detection and quantification of specific 15-LOX products, offering high specificity and the ability to distinguish between different products.[4]

  • Oxygen Consumption Assays: These assays measure the rate of oxygen consumption during the lipoxygenation reaction.

Q2: How can I distinguish between the activities of 15-LOX-1 and 15-LOX-2?

A2: Distinguishing between 15-LOX-1 and 15-LOX-2 activity is crucial due to their different biological roles.[5] Here are some strategies:

  • Substrate Specificity: While both isoforms can use arachidonic acid and linoleic acid, their product profiles can differ. Human 15-LOX-1 (ALOX15) produces predominantly 15(S)-HETE and a small amount of 12(S)-HETE from arachidonic acid, whereas human 15-LOX-2 (ALOX15B) almost exclusively forms 15(S)-HETE.[6][7]

  • Selective Inhibitors: Utilize inhibitors with known selectivity for each isoform. For example, some novel imidazole-based compounds show selectivity for h15-LOX-2.[8]

  • Antibody-based Assays: Specific antibodies can be used to capture and measure the activity of individual isoforms in complex samples.[9]

  • Genetic Approaches: Using cell lines or tissues from knockout animals for either ALOX15 or ALOX15B can definitively attribute activity to a specific isoform.[10]

Q3: What are some common non-selective inhibitors that I should be aware of?

A3: Several widely used lipoxygenase inhibitors lack specificity and can inhibit other LOX isoforms or have off-target effects.[11] These include:

  • Nordihydroguaiaretic acid (NDGA): A general redox inhibitor with broad activity against various LOX isoforms.[8][12]

  • Baicalein: A flavonoid that inhibits 5-LOX, 12-LOX, and 15-LOX.[9][11]

  • PD146176: While often used as a 12/15-LOX inhibitor, its selectivity should be carefully considered in the experimental context.[11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background signal or no enzyme activity 1. Substrate auto-oxidation. 2. Inactive enzyme. 3. Inappropriate buffer conditions (pH, temperature).1. Prepare substrate solutions fresh daily. A slight level of pre-oxidation may be necessary for enzyme activation, but excessive oxidation increases background.[1] 2. Ensure proper storage and handling of the enzyme solution; keep it on ice during experiments.[1] 3. Optimize buffer pH (typically around 7.4-8.0) and maintain a constant temperature (e.g., 25°C).[13][14]
Low signal-to-noise ratio 1. Low enzyme concentration. 2. Insufficient substrate concentration. 3. Low sensitivity of the assay method.1. Increase the enzyme concentration. A typical concentration for a spectrophotometric assay is around 200-400 U/mL.[1] 2. Ensure the substrate concentration is not limiting. For linoleic acid, a final concentration of 125-140 µM is common.[1][13] 3. Consider using a more sensitive method, such as a fluorescent assay or HPLC-MS.[3][4]
Inconsistent or irreproducible results 1. Variability in reagent preparation. 2. Pipetting errors. 3. Formation of compound aggregates, leading to false positives.[14]1. Prepare fresh buffers and substrate solutions for each experiment. 2. Use calibrated pipettes and ensure thorough mixing of reagents. 3. Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to prevent compound aggregation.[14]
Difficulty in distinguishing between 15-LOX and other LOX isoforms 1. Overlapping substrate specificities of different LOX isoforms. 2. Use of non-selective inhibitors.1. Analyze the product profile using HPLC-MS to identify specific HETE products. Human 15-LOX-1 produces a mix of 15-HETE and 12-HETE (approx. 9:1 ratio) from arachidonic acid, while 15-LOX-2 produces almost exclusively 15-HETE.[7] 2. Use a panel of selective inhibitors to profile the activity. (See Table 1 for examples).

Quantitative Data Summary

Table 1: IC₅₀ Values of Selected 15-LOX Inhibitors

Inhibitor Target Isoform IC₅₀ (µM) Assay Substrate Reference
MLS000545091h15-LOX-22.6Arachidonic Acid[8]
MLS000536924h15-LOX-23.1Arachidonic Acid[8]
327069h15-LOX-20.34 ± 0.05Arachidonic Acid[8]
327186h15-LOX-20.53 ± 0.04Arachidonic Acid[8]
327206h15-LOX-20.87 ± 0.06Arachidonic Acid[8]
ML351 (Compound 1)h12/15-LOX0.2Not Specified[11]
MLS000099089h12/15-LOX3.4 ± 0.5Not Specified[15]
Thien-2-yl analog (26)Rabbit 15-LOX-10.004Linoleic Acid[5]
Thien-2-yl analog (26)Rabbit 15-LOX-10.019Arachidonic Acid[5]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 15-LOX Activity

This protocol is based on the continuous monitoring of the formation of conjugated dienes at 234 nm.[1]

Materials:

  • 0.2 M Borate buffer (pH 9.0)

  • Linoleic acid (substrate)

  • 15-LOX enzyme solution (e.g., from soybean)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Substrate Solution (250 µM): Mix 10 µL of linoleic acid with 30 µL of ethanol. Add this to 120 mL of borate buffer. This solution should be used on the same day.[1]

  • Prepare Enzyme Solution: Dissolve 15-LOX in 0.2 M borate buffer to a concentration of approximately 10,000 U/mL. For the assay, dilute this stock to 400 U/mL. The final concentration in the cuvette will be 200 U/mL. Keep the enzyme solution on ice.[1]

  • Prepare Inhibitor Solutions: Dissolve the test compounds in DMSO.

  • Assay Setup (in quartz cuvettes):

    • Blank: 12.5 µL DMSO + 487.5 µL borate buffer.

    • Control (No Inhibitor): 12.5 µL DMSO + 487.5 µL enzyme solution.

    • Sample (with Inhibitor): 12.5 µL inhibitor solution + 487.5 µL enzyme solution.

  • Incubate the cuvettes with the enzyme and inhibitor/DMSO for 5 minutes at room temperature.

  • Initiate the Reaction: Rapidly add 500 µL of the substrate solution to each cuvette.

  • Measurement: Immediately place the cuvettes in the spectrophotometer and record the absorbance at 234 nm every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the rate of increase in absorbance (ΔA₂₃₄/min) to determine the enzyme activity. The percent inhibition can be calculated relative to the control.

Protocol 2: Ferrous Oxidation-Xylenol Orange (FOX) Assay

This colorimetric assay is based on the oxidation of Fe²⁺ to Fe³⁺ by hydroperoxides, which then forms a colored complex with xylenol orange.[13]

Materials:

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Linoleic acid (substrate)

  • 15-LOX enzyme solution (e.g., from soybean)

  • FOX Reagent: Sulfuric acid (30 mM), xylenol orange (100 µM), iron (II) sulfate (100 µM) in a methanol/water (9:1) mixture.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Incubation: In a 96-well plate, incubate the 15-LOX enzyme with the test compounds (or vehicle control) for 5 minutes at 25°C.

  • Add Substrate: Add linoleic acid (final concentration 140 µM) in Tris-HCl buffer to initiate the reaction.

  • Incubate: Incubate the mixture at 25°C for 20 minutes in the dark.

  • Terminate and Develop Color: Add 100 µL of FOX reagent to each well to stop the reaction and initiate color development.

  • Read Absorbance: After 30 minutes of incubation at 25°C, measure the absorbance at 560 nm.

  • Data Analysis: Calculate the percentage inhibition of hydroperoxide production based on the absorbance values compared to the control.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis P1 Prepare Buffer & Enzyme Solution A1 Pipette Enzyme and Inhibitor/Vehicle into Wells/Cuvettes P1->A1 P2 Prepare Substrate Solution (e.g., Linoleic Acid) A3 Initiate Reaction with Substrate P2->A3 P3 Prepare Inhibitor Stock Solutions in DMSO P3->A1 A2 Pre-incubate (e.g., 5 min at 25°C) A1->A2 A2->A3 A4 Incubate (e.g., 20 min at 25°C) A3->A4 D1 Measure Signal (e.g., Absorbance at 234nm or 560nm) A4->D1 D2 Calculate Reaction Rates / % Inhibition D1->D2 D3 Determine IC50 Values D2->D3

Caption: General workflow for a 15-LOX inhibitor screening assay.

troubleshooting_logic Start Inconsistent or Non-specific Results Q1 Are you using a selective inhibitor? Start->Q1 Sol1 Use a panel of selective inhibitors. Analyze product profile with HPLC-MS. Q1->Sol1 No Q2 Is background signal high? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Prepare fresh substrate daily. Check for buffer contamination. Q2->Sol2 Yes Q3 Is enzyme activity low/absent? Q2->Q3 No A2_Yes Yes A2_No No Sol3 Verify enzyme storage and handling. Optimize enzyme/substrate concentrations. Q3->Sol3 Yes End Consult Further Documentation Q3->End No A3_Yes Yes A3_No No

Caption: Troubleshooting logic for 15-LOX assay specificity issues.

pathway AA Arachidonic Acid (AA) LOX15_1 15-LOX-1 (ALOX15) AA->LOX15_1 LOX15_2 15-LOX-2 (ALOX15B) AA->LOX15_2 Prod1 15(S)-HPETE (~90%) LOX15_1->Prod1 Prod2 12(S)-HPETE (~10%) LOX15_1->Prod2 Prod3 15(S)-HPETE (~100%) LOX15_2->Prod3 HETE1 15(S)-HETE Prod1->HETE1 HETE2 12(S)-HETE Prod2->HETE2 HETE3 15(S)-HETE Prod3->HETE3

Caption: Differentiating 15-LOX-1 and 15-LOX-2 by product profile.

References

Technical Support Center: Overcoming Resistance to 15-LOX-IN-1 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 15-LOX-IN-1, a novel inhibitor of 15-lipoxygenase-1 (15-LOX-1), in cancer cell lines.

Troubleshooting Guide

Issue 1: Decreased Sensitivity or Acquired Resistance to this compound

Your cancer cell line, previously sensitive to this compound, now shows reduced growth inhibition at similar concentrations.

Possible Causes and Solutions

Possible Cause Suggested Troubleshooting Steps Expected Outcome if Cause is Correct
1. Altered 15-LOX-1 Expression 1.1. Perform Western blot or qPCR to quantify 15-LOX-1 protein and mRNA levels in resistant vs. sensitive cells.1.2. Sequence the ALOX15 gene in resistant cells to check for mutations.1.1. Resistant cells may show downregulated 15-LOX-1 expression.1.2. Mutations in the drug-binding site of 15-LOX-1 may be identified.
2. Increased Drug Efflux 2.1. Treat resistant cells with this compound in the presence of known ABC transporter inhibitors (e.g., verapamil, cyclosporin A).2.2. Measure intracellular accumulation of a fluorescent substrate of ABC transporters.2.1. Co-treatment restores sensitivity to this compound.2.2. Resistant cells show lower substrate accumulation, which is reversed by inhibitors.
3. Activation of Bypass Signaling Pathways 3.1. Perform a phospho-kinase array to compare the activation state of various signaling pathways in resistant vs. sensitive cells.3.2. Use specific inhibitors for identified activated pathways (e.g., PI3K, MAPK/ERK) in combination with this compound.3.1. Increased phosphorylation of key proteins in pro-survival pathways (e.g., Akt, ERK) in resistant cells.3.2. Combination therapy restores cell death.
4. Altered Metabolism of 15-LOX-1 Substrates 4.1. Use LC-MS to quantify levels of linoleic acid and arachidonic acid and their metabolites (e.g., 13-S-HODE) in resistant and sensitive cells treated with this compound.4.1. Resistant cells may have altered substrate availability or produce alternative pro-survival metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme that metabolizes polyunsaturated fatty acids like linoleic and arachidonic acid.[1] In many cancer types, such as colorectal cancer, 15-LOX-1 functions as a tumor suppressor.[2] Its enzymatic product, 13-S-hydroxyoctadecadienoic acid (13-S-HODE), can induce apoptosis.[3] By inhibiting 15-LOX-1 in cancers where it is pro-tumorigenic (e.g., some prostate cancers), this compound aims to reduce the production of pro-proliferative metabolites.[1] Conversely, in cancers where 15-LOX-1 is a tumor suppressor, direct inhibition might not be the primary therapeutic strategy; instead, understanding its regulation is key.

Q2: My cells are showing morphological changes and reduced adherence after long-term treatment with this compound. What could this indicate?

A2: This could be indicative of an epithelial-to-mesenchymal transition (EMT), a common mechanism of acquired drug resistance.[3] We recommend performing immunofluorescence or Western blotting for EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, Snail) to investigate this possibility.

Q3: Can I combine this compound with other chemotherapeutic agents?

A3: Yes, combination therapy is a promising strategy to overcome resistance. Based on your cell line's resistance mechanism, you could consider combining this compound with:

  • PI3K/Akt inhibitors: If you observe activation of the Akt pathway.

  • MEK/ERK inhibitors: If the MAPK pathway is upregulated.

  • Standard chemotherapies: To target different aspects of cancer cell survival.

Q4: How can I confirm that this compound is inhibiting 15-LOX-1 activity in my cells?

A4: You can perform a 15-LOX-1 activity assay. This typically involves incubating cell lysates with a 15-LOX-1 substrate (e.g., linoleic acid) and then measuring the production of the corresponding hydroperoxide product by spectrophotometry at 234 nm.[4][5] A decrease in product formation in the presence of this compound confirms its inhibitory activity.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and/or combination drugs) for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

  • Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: 15-LOX-1 Activity Assay

This spectrophotometric assay measures the enzymatic activity of 15-LOX-1.[4][9]

  • Lysate Preparation: Prepare cell lysates from treated and untreated cells in a suitable buffer.

  • Reaction Mixture: In a quartz cuvette, mix the cell lysate with a reaction buffer containing linoleic acid (substrate).

  • Spectrophotometric Reading: Immediately measure the increase in absorbance at 234 nm over time, which corresponds to the formation of the conjugated diene product.

  • Data Analysis: Calculate the rate of reaction to determine 15-LOX-1 activity. Compare the activity in this compound-treated samples to controls.

Data Presentation

Table 1: Illustrative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineThis compound IC50 (µM)
HT-29 (Sensitive)5.2 ± 0.8
HT-29 (Resistant)48.7 ± 5.3
PC-3 (Sensitive)8.1 ± 1.2
PC-3 (Resistant)62.5 ± 7.9

Table 2: Illustrative Effect of Combination Therapy on Resistant HT-29 Cells (% Viability)

Treatment24h48h72h
Vehicle Control100 ± 5.1100 ± 4.8100 ± 5.5
This compound (50 µM)85 ± 4.278 ± 5.072 ± 4.7
PI3K Inhibitor (10 µM)92 ± 3.985 ± 4.179 ± 5.2
Combination 55 ± 3.5 32 ± 2.9 15 ± 2.1

Visualizations

G cluster_0 Proposed this compound Action Linoleic Acid Linoleic Acid 15-LOX-1 15-LOX-1 Linoleic Acid->15-LOX-1 Substrate 13-S-HODE 13-S-HODE 15-LOX-1->13-S-HODE Metabolizes This compound This compound This compound->15-LOX-1 Inhibits Apoptosis Apoptosis 13-S-HODE->Apoptosis Induces

Caption: Proposed mechanism of this compound action.

G cluster_1 Troubleshooting Workflow for this compound Resistance Decreased Sensitivity Decreased Sensitivity Check 15-LOX-1 Expression Check 15-LOX-1 Expression Decreased Sensitivity->Check 15-LOX-1 Expression Drug Efflux Assay Drug Efflux Assay Decreased Sensitivity->Drug Efflux Assay Bypass Pathway Analysis Bypass Pathway Analysis Decreased Sensitivity->Bypass Pathway Analysis Downregulation/Mutation Downregulation/Mutation Check 15-LOX-1 Expression->Downregulation/Mutation Increased Efflux Increased Efflux Drug Efflux Assay->Increased Efflux Pathway Activation Pathway Activation Bypass Pathway Analysis->Pathway Activation

Caption: Logic diagram for troubleshooting resistance.

G cluster_2 Bypass Signaling in this compound Resistance This compound This compound 15-LOX-1 15-LOX-1 This compound->15-LOX-1 Apoptosis Apoptosis 15-LOX-1->Apoptosis Inhibition of pro-apoptotic signal Growth Factor Receptor Growth Factor Receptor PI3K/Akt Pathway PI3K/Akt Pathway Growth Factor Receptor->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway Growth Factor Receptor->MAPK/ERK Pathway Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival MAPK/ERK Pathway->Cell Survival Cell Survival->Apoptosis Inhibits

Caption: Activation of bypass pathways in resistance.

References

Validation & Comparative

A Comparative Guide to 15-Lipoxygenase (15-LOX) Inhibitors: Potency and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commonly used inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in a range of inflammatory diseases, neurodegenerative disorders, and cancer. The following sections detail the potency and selectivity of these inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool compounds for their studies.

Data Presentation: Inhibitor Potency and Selectivity

The efficacy of a 15-LOX inhibitor is determined by its potency (IC50 value) and its selectivity for the target enzyme over other related enzymes, such as 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), and cyclooxygenases (COX-1 and COX-2). The following tables summarize the available data for several prominent 15-LOX inhibitors. It is important to note that these values are compiled from various studies and may have been determined using different experimental conditions.

Table 1: Potency of 15-LOX Inhibitors

InhibitorTargetIC50 (nM)Source
ML351 Human 15-LOX-1200[1][2][3]
NDGA Human 15-LOX30,000[4]
Human 5-LOX200[4]
Baicalein Human 15-LOX-1Not specified, but potent[5][6]
Zileuton Human 5-LOX300-500[7]
Rabbit 15-LOX>100,000[7]

Table 2: Selectivity Profile of 15-LOX Inhibitors

Inhibitorvs. 5-LOXvs. Platelet 12-LOXvs. 15-LOX-2vs. COX-1vs. COX-2Source
ML351 >250-fold>250-fold>250-fold>250-fold>250-fold[2][3]
NDGA Less selective (potent 5-LOX inhibitor)~1-foldNot specified~0.3-foldNot specified[4]
Baicalein Not highly selectiveNot selective (15/12 ratio = 1.3)Not specifiedNot specifiedNot specified[8][9]
Zileuton Highly selective for 5-LOXLittle to no inhibitionLittle to no inhibitionLittle to no inhibitionLittle to no inhibition[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 15-LOX inhibitors.

Enzyme Activity Assay (UV-Vis Spectrophotometry)

This assay measures the enzymatic activity of 15-LOX by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.

Materials:

  • Purified 15-LOX enzyme

  • Arachidonic acid (substrate)

  • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl or borate buffer, pH 7.4-9.0)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and the purified 15-LOX enzyme.

  • Add the inhibitor compound at various concentrations to the reaction mixture and incubate for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C). A control reaction should be prepared with the solvent alone.

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 5 minutes).

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Cell-Based Lipoxygenase Activity Assay

This assay measures the activity of 15-LOX within a cellular context, providing a more physiologically relevant assessment of inhibitor efficacy.

Materials:

  • Cell line expressing the target 15-LOX isoform (e.g., human eosinophils for 15-LOX-1)

  • Cell culture medium and supplements

  • Inhibitor compound

  • Arachidonic acid

  • Reagents for product extraction (e.g., methanol, solid-phase extraction columns)

  • Analytical instrumentation for product quantification (e.g., HPLC, LC-MS)

Procedure:

  • Culture the cells to an appropriate density.

  • Pre-incubate the cells with various concentrations of the inhibitor compound for a specific duration.

  • Stimulate the cells with arachidonic acid to induce 15-LOX activity.

  • After a defined incubation period, terminate the reaction and lyse the cells.

  • Extract the lipid metabolites from the cell lysate.

  • Analyze the extracted samples using HPLC or LC-MS to separate and quantify the 15-LOX-specific products (e.g., 15-HETE).

  • Calculate the percentage of inhibition of product formation at each inhibitor concentration compared to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization

The following diagrams illustrate key concepts related to 15-LOX function and its inhibition.

G 15-LOX Signaling Pathway in Inflammation cluster_membrane Cell Membrane Arachidonic Acid Arachidonic Acid 15-LOX 15-LOX Arachidonic Acid->15-LOX Substrate 15-HPETE 15-HPETE 15-LOX->15-HPETE Oxygenation 15-HETE 15-HETE 15-HPETE->15-HETE Lipoxins Lipoxins 15-HPETE->Lipoxins Inflammation Inflammation 15-HETE->Inflammation Pro-inflammatory Resolution of Inflammation Resolution of Inflammation Lipoxins->Resolution of Inflammation Anti-inflammatory G Experimental Workflow for 15-LOX Inhibitor Screening Start Start Enzyme/Cell Prep Prepare 15-LOX Enzyme or Cell Culture Start->Enzyme/Cell Prep Inhibitor Incubation Incubate with Inhibitor Enzyme/Cell Prep->Inhibitor Incubation Substrate Addition Add Arachidonic Acid Inhibitor Incubation->Substrate Addition Measure Activity Measure Product Formation Substrate Addition->Measure Activity Data Analysis Calculate % Inhibition and IC50 Measure Activity->Data Analysis End End Data Analysis->End G Comparison of Inhibitor Specificity Inhibitor Inhibitor 15-LOX 15-LOX Inhibitor->15-LOX High Potency (Low IC50) 5-LOX 5-LOX Inhibitor->5-LOX Low Potency (High IC50) 12-LOX 12-LOX Inhibitor->12-LOX Low Potency (High IC50) COX COX Inhibitor->COX Low Potency (High IC50)

References

Validating Target Engagement of 15-LOX-IN-1 in Intact Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 15-LOX-IN-1, a potent inhibitor of 15-lipoxygenase-1 (15-LOX-1), with other commercially available inhibitors. The data presented herein is intended to assist researchers in selecting the most appropriate tool for their studies on the role of 15-LOX-1 in various physiological and pathological processes. Experimental data is provided to support the validation of target engagement in intact cellular systems.

Introduction to this compound and its Target

15-Lipoxygenase-1 (15-LOX-1) is a crucial enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid.[1] It catalyzes the formation of lipid peroxides, which are implicated in a variety of diseases, including inflammatory conditions, cancer, and neurodegenerative disorders.[1] this compound, also identified as compound 9c (i472), is a potent and selective inhibitor of 15-LOX-1.[2] Validating the engagement of this inhibitor with its target in a cellular context is critical for interpreting experimental results and for the development of novel therapeutics.

Comparative Analysis of 15-LOX Inhibitors

The following table summarizes the in vitro and cellular potency of this compound and other commonly used 15-LOX inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

InhibitorTarget(s)In Vitro IC50 (15-LOX-1)Cellular IC50Cell Line / Assay ConditionsReference(s)
This compound (Compound 9c/i472) 15-LOX-1 0.19 µM Effective at 0.2 - 5 µM RAW 264.7 macrophages; LPS-induced cell viability and lipid peroxidation assays [2][3]
PD14617615-LOX0.54 µM (rabbit reticulocyte 15-LO)0.81 µMIC21 cells transfected with human 15-LO; 13-HODE production[4]
ML35115-LOX-1200 nMProtective in HT-22 cellsMouse neuronal HT22 cells; oxidative glutamate toxicity[5][6]
NDGA5-LOX, 12-LOX, 15-LOX30 µM--[7]
Zileuton5-LOX>100 µM (for 15-LOX)--[8]

Signaling Pathway of 15-Lipoxygenase-1

The following diagram illustrates the central role of 15-LOX-1 in the conversion of polyunsaturated fatty acids into bioactive lipid mediators that can contribute to cellular stress and inflammation.

15-LOX_Signaling_Pathway 15-LOX-1 Signaling Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid, Linoleic Acid) LOX15_1 15-LOX-1 PUFA->LOX15_1 Substrate Lipid_Peroxides Lipid Hydroperoxides (e.g., 15-HpETE, 13-HpODE) LOX15_1->Lipid_Peroxides Catalysis Downstream_Mediators Pro-inflammatory Mediators Oxidative Stress Lipid_Peroxides->Downstream_Mediators Cellular_Response Cellular Responses (Inflammation, Cell Death) Downstream_Mediators->Cellular_Response Inhibitor This compound Inhibitor->LOX15_1 Inhibition

Caption: 15-LOX-1 catalyzes the peroxidation of PUFAs, leading to cellular responses.

Experimental Workflows for Target Engagement Validation

Several methods can be employed to validate the engagement of this compound with its target in intact cells. Below are diagrams illustrating the workflows for a lipid peroxidation assay and activity-based protein profiling.

Lipid Peroxidation Assay Workflow

This assay directly measures the downstream consequences of 15-LOX-1 inhibition.

Lipid_Peroxidation_Assay_Workflow Lipid Peroxidation Assay Workflow Start Seed Cells Treat_Inhibitor Treat with this compound or Vehicle Control Start->Treat_Inhibitor Induce_Stress Induce Oxidative Stress (e.g., with LPS) Treat_Inhibitor->Induce_Stress Add_Probe Add Lipid Peroxidation Sensor (e.g., BODIPY 581/591 C11) Induce_Stress->Add_Probe Incubate Incubate Add_Probe->Incubate Analyze Analyze by Fluorescence Microscopy or Flow Cytometry Incubate->Analyze End Quantify Lipid Peroxidation Analyze->End

Caption: Workflow for measuring lipid peroxidation to assess 15-LOX-1 inhibition.

Activity-Based Protein Profiling (ABPP) Workflow

ABPP provides a more direct measure of enzyme activity and target engagement.

ABPP_Workflow Activity-Based Protein Profiling Workflow Start Treat Intact Cells with This compound or Vehicle Lyse Cell Lysis Start->Lyse Probe_Incubation Incubate Lysate with 15-LOX Activity-Based Probe Lyse->Probe_Incubation SDS_PAGE SDS-PAGE Probe_Incubation->SDS_PAGE Visualize In-gel Fluorescence Scanning or Western Blot SDS_PAGE->Visualize End Quantify Probe Labeling Visualize->End

Caption: Workflow for ABPP to directly measure 15-LOX-1 activity and engagement.

Experimental Protocols

Cellular Lipid Peroxidation Assay using BODIPY 581/591 C11

This protocol is adapted from commercially available kits and published literature.[9][10]

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages)

  • This compound and other inhibitors

  • Lipopolysaccharide (LPS) or another stimulus to induce lipid peroxidation

  • BODIPY 581/591 C11 lipid peroxidation sensor

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Plate cells at an appropriate density in a suitable format (e.g., 96-well plate for microscopy or larger flasks for flow cytometry) and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound or other inhibitors for the desired time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Induction of Lipid Peroxidation: Add LPS (e.g., 100 ng/mL) or another appropriate stimulus to the cells and incubate for a time sufficient to induce lipid peroxidation (e.g., 24 hours).

  • Probe Loading: Add BODIPY 581/591 C11 to the cell culture medium at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C.[10]

  • Washing: Gently wash the cells twice with PBS to remove excess probe.

  • Analysis:

    • Fluorescence Microscopy: Image the cells using appropriate filter sets for the oxidized (emission ~510 nm) and reduced (emission ~590 nm) forms of the probe.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with appropriate laser and filter settings to detect the shift in fluorescence.

  • Data Analysis: Quantify the ratio of green to red fluorescence. A decrease in this ratio in inhibitor-treated cells compared to the stimulated control indicates inhibition of lipid peroxidation.

Activity-Based Protein Profiling (ABPP) in Intact Cells

This protocol provides a general framework for ABPP experiments to assess 15-LOX-1 target engagement.[11][12]

Materials:

  • Cells expressing 15-LOX-1

  • This compound

  • 15-LOX activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE reagents and equipment

  • In-gel fluorescence scanner or Western blot imaging system

Procedure:

  • Cell Treatment: Treat intact cells with this compound or vehicle for a specified time to allow for target engagement.

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer on ice.

  • Proteome Labeling: Incubate the cell lysate with the 15-LOX ABP for a defined period to allow for covalent modification of active enzyme.

  • SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

  • Visualization and Quantification:

    • Fluorescent Probe: Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths.

    • Biotinylated Probe: Transfer the proteins to a membrane and detect the labeled protein using streptavidin-HRP followed by chemiluminescence detection.

  • Data Analysis: Quantify the intensity of the band corresponding to 15-LOX-1. A decrease in band intensity in cells pre-treated with this compound indicates successful target engagement.

Conclusion

This compound is a potent inhibitor of 15-LOX-1, and its target engagement can be effectively validated in intact cells using methods that measure either the downstream effects of enzyme inhibition, such as lipid peroxidation, or directly assess enzyme activity through techniques like activity-based protein profiling. This guide provides the necessary information and protocols to aid researchers in their investigation of 15-LOX-1 biology and the development of novel therapeutic strategies targeting this enzyme.

References

Assessing the Cross-Reactivity of a Novel 15-LOX Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of a novel 15-lipoxygenase (15-LOX) inhibitor, exemplified here as "15-LOX-IN-1". The following sections detail the necessary experimental data, protocols, and pathway visualizations to rigorously evaluate the selectivity of such a compound against other human lipoxygenase isoforms.

Comparative Selectivity Profile

Evaluating the inhibitory activity of a compound against a panel of related enzymes is crucial for determining its specificity and potential for off-target effects. The table below presents a template for summarizing the half-maximal inhibitory concentrations (IC50) of a test compound against various human lipoxygenase isoforms.

Enzyme IsoformGene NameTest Compound IC50 (µM)Reference Compound (e.g., NDGA) IC50 (µM)
15-LOX-1ALOX15[Insert experimental value][Insert experimental value]
15-LOX-2ALOX15B[Insert experimental value][Insert experimental value]
12-LOXALOX12[Insert experimental value][Insert experimental value]
5-LOXALOX5[Insert experimental value][Insert experimental value]

Note: Data for "this compound" is hypothetical. Researchers should replace the placeholder values with their experimental findings. NDGA (Nordihydroguaiaretic acid) is a non-selective LOX inhibitor and can be used as a control.[1]

Experimental Protocols

Accurate and reproducible assessment of inhibitor cross-reactivity relies on well-defined experimental protocols. Below are methodologies for determining the in vitro inhibitory potential of a compound against different lipoxygenase isoforms.

In Vitro Lipoxygenase Inhibition Assay

This protocol outlines a common method for measuring the enzymatic activity of purified lipoxygenases and the inhibitory effects of test compounds.

Materials:

  • Purified human lipoxygenase enzymes (15-LOX-1, 15-LOX-2, 12-LOX, 5-LOX)

  • Substrate: Arachidonic acid or linoleic acid

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Control inhibitor (e.g., NDGA)

  • UV-Vis spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound and control inhibitor in a suitable solvent.

  • In a quartz cuvette or a UV-transparent microplate, add the assay buffer.

  • Add the desired concentration of the test compound or control inhibitor to the buffer and mix gently. An equivalent volume of the solvent should be added to the control wells.

  • Pre-incubate the enzyme with the inhibitor solution for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).[2]

  • Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).

  • Continuously monitor the formation of the hydroperoxy fatty acid product by measuring the increase in absorbance at a specific wavelength (e.g., 234-237 nm for arachidonic acid products).[2]

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

  • Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizing Experimental and Biological Pathways

Diagrams are essential for illustrating complex processes. The following visualizations, created using the DOT language, depict a standard experimental workflow for assessing inhibitor selectivity and a simplified overview of the 15-LOX signaling pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare Purified LOX Isoforms (15-LOX-1, 15-LOX-2, 12-LOX, 5-LOX) Incubation Pre-incubate Enzyme with Inhibitor Enzyme_Prep->Incubation Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Incubation Substrate_Prep Prepare Substrate Solution (Arachidonic Acid) Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Monitor Product Formation (Spectrophotometry) Reaction->Measurement Rate_Calc Calculate Initial Reaction Rates Measurement->Rate_Calc Inhibition_Calc Determine % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Calculate IC50 Values Inhibition_Calc->IC50_Calc

Caption: Experimental workflow for determining the IC50 of this compound.

The 15-lipoxygenase pathway plays a significant role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammation.[3][4][5]

G cluster_membrane Cell Membrane PUFA Polyunsaturated Fatty Acids (PUFAs) (e.g., Arachidonic Acid) 15_LOX_1 15-LOX-1 PUFA->15_LOX_1 Metabolized by 15_HPETE 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE) 15_LOX_1->15_HPETE 15_LOX_IN_1 This compound 15_LOX_IN_1->15_LOX_1 Inhibits 15_HETE 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) 15_HPETE->15_HETE Reduced to Lipoxins Lipoxins (Anti-inflammatory) 15_HETE->Lipoxins Further metabolized to Inflammation Inflammatory Response 15_HETE->Inflammation Modulates Lipoxins->Inflammation Resolves

Caption: Simplified signaling pathway of 15-LOX-1 and the point of inhibition.

Conclusion

A thorough assessment of the cross-reactivity of a novel 15-LOX inhibitor is paramount for its development as a selective therapeutic agent. By employing standardized in vitro assays and systematically comparing its potency against various lipoxygenase isoforms, researchers can establish a clear selectivity profile. This foundational data is critical for guiding further preclinical and clinical investigations into the compound's efficacy and safety.

References

Comparative Analysis of 15-Lipoxygenase Inhibitors for Cancer Therapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 15-lipoxygenase (15-LOX) inhibitors for cancer therapy, supported by experimental data. The role of 15-LOX in cancer is complex, exhibiting both tumor-promoting and tumor-suppressing functions depending on the specific isozyme and cancer type.[1][2] This guide focuses on inhibitors of 15-LOX-1 and 15-LOX-2, presenting their efficacy, selectivity, and mechanisms of action.

The Dual Role of 15-LOX in Cancer

15-Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce bioactive lipid mediators.[2][3] These products, including hydroxyeicosatetraenoic acids (HETEs) and hydroxyoctadecadienoic acids (HODEs), are involved in various cellular processes, including inflammation, cell proliferation, and apoptosis.[4]

The expression and activity of 15-LOX isoforms are often dysregulated in cancer. While some studies indicate that 15-LOX-1 acts as a tumor suppressor by inducing apoptosis and inhibiting cell growth, other reports suggest a pro-tumorigenic role, particularly in prostate cancer.[1] Conversely, 15-LOX-2 is often considered a tumor suppressor, with its expression being downregulated in several cancers.[4] This dual functionality underscores the importance of developing selective inhibitors to target the specific pro-tumorigenic activities of 15-LOX.

Comparative Efficacy of 15-LOX Inhibitors

A variety of natural and synthetic compounds have been identified as inhibitors of 15-LOX. Their efficacy is typically evaluated based on their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the in vitro efficacy of selected 15-LOX inhibitors.

Table 1: Synthetic 15-LOX Inhibitors
InhibitorTarget Isoform(s)IC50 (µM)Cancer Cell LineReference
MLS000327069h15-LOX-20.34 ± 0.05-[5]
MLS000327186h15-LOX-20.53 ± 0.04-[5]
MLS000327206h15-LOX-20.87 ± 0.06-[5]
MLS000545091h15-LOX-22.6-[5]
MLS000536924h15-LOX-23.1-[5]
Compound 5f15-LOX-1Similar to cisplatinPC3 (Prostate)[1]
Compound 2615-LOX7.1-[6]
Compound 2415-LOX11.5-[6]
Compound 1015-LOX12.7 (34.75% inhibition)-[6]
Compound 1315-LOX37NCI-H460, MCF7, SF268[6]
Table 2: Natural 15-LOX Inhibitors
InhibitorSourceTarget Isoform(s)IC50 (µM)Reference
Licochalcone BChinese Herbal Medicine15-LOX9.67[7]
EriodictyolChinese Herbal Medicine15-LOX18.99[7]
QuercetinPlants15-LOX4.84 ± 6.43[4]
BaicaleinPlants15-LOX22.46 ± 1.32[4]
Nordihydroguaiaretic acid (NDGA)Creosote Bush15-LOX-211[8]
6,7-dihydroxyisoflavan-15-LOX-28[8]

Selectivity of 15-LOX Inhibitors

The development of selective inhibitors is crucial to minimize off-target effects, as different LOX isoforms can have opposing roles in cancer. High selectivity ensures that the therapeutic agent specifically targets the pro-tumorigenic LOX pathway.

Table 3: Selectivity Profile of 15-LOX-2 Inhibitors
InhibitorSelectivity vs. h15-LOX-1Selectivity vs. h12-LOXSelectivity vs. h5-LOXSelectivity vs. COX-1 & COX-2Reference
MLS000327069>50-fold>50-fold>50-fold>50-fold[5]
MLS000327186>50-fold>50-fold>50-fold>50-fold[5]
MLS000327206>50-fold>50-fold>50-fold>50-fold[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of 15-LOX inhibitors and to standardize their evaluation, it is essential to visualize the relevant signaling pathways and experimental workflows.

G AA Arachidonic Acid LOX15 15-LOX AA->LOX15 HpETE 15(S)-HpETE LOX15->HpETE HETE 15(S)-HETE HpETE->HETE PPARg PPARγ HETE->PPARg Activates NFkB NF-κB HETE->NFkB Activates Proliferation Cell Proliferation & Angiogenesis PPARg->Proliferation Inhibits Apoptosis Apoptosis PPARg->Apoptosis Promotes NFkB->Proliferation Promotes Inhibitor 15-LOX Inhibitor Inhibitor->LOX15

Caption: 15-LOX signaling pathway in cancer.

G Screening High-Throughput Screening of 15-LOX Inhibitors EnzymeAssay In Vitro Enzyme Inhibition Assay (IC50 Determination) Screening->EnzymeAssay CellViability Cell-Based Assays (e.g., MTT, XTT) on Cancer Cell Lines EnzymeAssay->CellViability ApoptosisAssay Mechanism of Action Studies (e.g., Western Blot for Apoptosis Markers) CellViability->ApoptosisAssay InVivo In Vivo Animal Models (e.g., Xenograft) Efficacy & Toxicity ApoptosisAssay->InVivo Lead Lead Compound Optimization InVivo->Lead

Caption: Experimental workflow for evaluating 15-LOX inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of 15-LOX inhibitors.

15-Lipoxygenase (15-LOX) Enzyme Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of 15-LOX. The assay is based on monitoring the formation of the conjugated diene hydroperoxide product, which absorbs light at 234 nm.[3][9]

Materials:

  • Soybean 15-lipoxygenase (or purified human 15-LOX)

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Test inhibitor dissolved in DMSO

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Reagents:

    • Enzyme solution: Dilute 15-LOX in borate buffer to the desired concentration (e.g., 10,000 U/mL). Keep on ice.

    • Substrate solution: Prepare a 250 µM solution of linoleic acid in borate buffer.

    • Inhibitor solutions: Prepare serial dilutions of the test inhibitor in DMSO.

  • Assay Setup (in a 96-well UV plate or cuvettes):

    • Blank: Borate buffer and substrate solution.

    • Control (100% activity): Enzyme solution, DMSO (vehicle control), and borate buffer.

    • Inhibitor: Enzyme solution, inhibitor solution, and borate buffer.

  • Incubation: Pre-incubate the enzyme with the inhibitor (or DMSO) for 5 minutes at room temperature.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the 15-LOX inhibitor for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the inhibitor.

Western Blot for Apoptosis Markers

Western blotting is used to detect and quantify the expression of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[5][7][13]

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the expression of apoptosis markers between treated and untreated samples.

Conclusion

The multifaceted role of 15-LOX in cancer presents both challenges and opportunities for therapeutic intervention. The development of potent and selective 15-LOX inhibitors is a promising strategy, particularly for cancers where specific 15-LOX isoforms are known to drive disease progression. This guide provides a comparative overview of existing inhibitors and standardized protocols to aid researchers in the evaluation and development of novel anti-cancer agents targeting the 15-LOX pathway. Further research is warranted to fully elucidate the complex roles of 15-LOX isozymes in different cancer contexts and to translate the potential of 15-LOX inhibitors into effective clinical therapies.

References

Genetic Validation of 15-LOX-1 as a Therapeutic Target: A Comparative Guide to siRNA-Mediated Silencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using small interfering RNA (siRNA) to validate 15-lipoxygenase-1 (15-LOX-1) as a therapeutic target. We will objectively compare the performance of siRNA-mediated knockdown with small molecule inhibitors, supported by experimental data. Detailed protocols for key experiments are also included to facilitate the replication and further investigation of these findings.

Comparison of 15-LOX-1 Targeting Modalities

The validation of a therapeutic target requires robust methods to modulate its activity. Here, we compare the effects of 15-LOX-1 knockdown using siRNA with those of a well-characterized small molecule inhibitor, ML351. While direct comparative studies on cancer-related phenotypes are limited, we can draw insights from studies on inflammatory responses.

Disclaimer: The following tables present data from different studies. Direct comparison of quantitative values should be made with caution as experimental conditions (e.g., cell lines, concentrations, time points) may vary.

Table 1: Comparison of 15-LOX-1 siRNA and a Small Molecule Inhibitor on Inflammatory Marker Expression

Parameter15-LOX-1 (ALOX15B) siRNASmall Molecule Inhibitor (ML351)Reference
Effect on CCL2 Expression Increased expressionIncreased secretion of CCL5 and CXCL10[1]
Effect on other Cytokines Increased expression of CCL5, CXCL10, and IL6Not specified for CCL2, but for CCL5 and CXCL10[1]
Mechanism of Action Post-transcriptional gene silencingInhibition of enzymatic activity[1][2]

Table 2: Effects of 15-LOX-1 Modulation on Cancer-Associated Phenotypes (Data from separate studies)

Parameter15-LOX-1 siRNASmall Molecule Inhibitor (PD146176)Reference
Effect on Cell Viability Not specifiedIC50 of 3.81 µM in RAW 264.7 macrophages[3]
Effect on Apoptosis Not specifiedNot specified
Effect on Proliferation Not specifiedNot specified

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways influenced by 15-LOX-1 and the experimental steps to validate its targeting are crucial for therapeutic development.

15-LOX-1 Signaling Pathway

15-LOX-1 is implicated in various signaling cascades that influence inflammation and cancer progression. Key pathways include its interaction with transcription factors such as p53, NF-κB, and STAT6.

15-LOX-1_Signaling_Pathway LOX15_1 15-LOX-1 HETE15 15(S)-HETE LOX15_1->HETE15 Metabolite p53 p53 LOX15_1->p53 Activates STAT6 STAT6 LOX15_1->STAT6 Activates ArachidonicAcid Arachidonic Acid ArachidonicAcid->LOX15_1 Substrate NFkB NF-κB HETE15->NFkB Activates Inflammation Inflammation NFkB->Inflammation GeneExpression Gene Expression (e.g., CCL2) NFkB->GeneExpression Apoptosis Apoptosis p53->Apoptosis Proliferation Cell Proliferation STAT6->Proliferation

Caption: 15-LOX-1 signaling pathways in inflammation and cancer.

Experimental Workflow for siRNA-Mediated Gene Silencing

The following diagram outlines the key steps in a typical experiment to validate the effect of 15-LOX-1 knockdown using siRNA.

siRNA_Experimental_Workflow Start Start: Cell Seeding Transfection siRNA Transfection (15-LOX-1 siRNA vs. Control siRNA) Start->Transfection Incubation Incubation (24-72 hours) Transfection->Incubation Harvesting Cell Harvesting Incubation->Harvesting FunctionalAssay Functional Assays (e.g., Apoptosis, Proliferation) Incubation->FunctionalAssay RNA_Isolation RNA Isolation Harvesting->RNA_Isolation Protein_Isolation Protein Lysate Preparation Harvesting->Protein_Isolation qPCR qRT-PCR (mRNA expression) RNA_Isolation->qPCR WesternBlot Western Blot (Protein expression) Protein_Isolation->WesternBlot

References

A Comparative Analysis of 15-LOX-IN-1 and 5-LOX Inhibitors in Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between inhibitors of various lipoxygenase (LOX) isoforms is critical for advancing inflammation research and developing targeted therapeutics. This guide provides an objective comparison of the effects of 15-LOX-IN-1, a selective inhibitor of 15-lipoxygenase, with commonly used 5-lipoxygenase (5-LOX) inhibitors, supported by experimental data and detailed methodologies.

Lipoxygenases are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammatory responses. The 5-LOX and 15-LOX pathways, in particular, have emerged as key targets for therapeutic intervention in a range of inflammatory diseases. While both pathways are implicated in inflammation, their products can have opposing effects, making the selective inhibition of these enzymes a key strategy in drug development. 5-LOX is primarily responsible for the synthesis of pro-inflammatory leukotrienes.[1][2] In contrast, the 15-LOX pathway can produce both pro- and anti-inflammatory mediators, including lipoxins, which are involved in the resolution of inflammation.

Mechanism of Action: A Tale of Two Pathways

5-Lipoxygenase (5-LOX) Inhibitors: These compounds act by directly binding to the 5-LOX enzyme, thereby preventing the conversion of arachidonic acid into leukotriene A4 (LTA4) and subsequent pro-inflammatory leukotrienes (LTB4, LTC4, LTD4, and LTE4).[1] By blocking this pathway, 5-LOX inhibitors effectively reduce the inflammatory cascade. There are various classes of 5-LOX inhibitors, each with a unique mechanism, including those that bind to the active site and others that induce conformational changes in the enzyme.[1]

This compound: This inhibitor specifically targets 15-lipoxygenase. The 15-LOX pathway can lead to the production of 15-hydroxyeicosatetraenoic acid (15-HETE) from arachidonic acid. Depending on the cellular context, this pathway can contribute to both the generation of anti-inflammatory mediators like lipoxins and pro-inflammatory molecules. The precise mechanism of this compound involves the inhibition of this initial oxygenation step.

Potency and Selectivity: A Quantitative Comparison

The efficacy of an inhibitor is determined by its potency (IC50 value) and its selectivity for the target enzyme over other related enzymes. The following table summarizes the available data for this compound and prominent 5-LOX inhibitors.

InhibitorTargetIC50 Value (µM)Selectivity Notes
This compound 15-LOX1.92[3]Selective for 15-LOX.
Zileuton 5-LOX0.3 - 0.9 (in various cell types)[4]Shows little to no inhibition of 12-LOX and 15-LOX at concentrations up to 100 µM.[4]
NDGA (Nordihydroguaiaretic acid) Pan-LOX-A general LOX inhibitor, also affecting other cellular processes.
MK-886 FLAP (5-LOX-activating protein)-Indirectly inhibits 5-LOX by targeting its activating protein.
BWA4C 5-LOX-An iron-ligand type 5-LOX inhibitor.[5]

Signaling Pathways and Cellular Effects

The differential inhibition of 5-LOX and 15-LOX leads to distinct downstream effects on cellular signaling and the inflammatory response.

5-LOX Inhibition Pathway

`dot digraph "5-LOX_Inhibition_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Five_LOX [label="5-LOX", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LTA4 [label="Leukotriene A4 (LTA4)", fillcolor="#FBBC05", fontcolor="#202124"]; Pro_inflammatory_Leukotrienes [label="Pro-inflammatory\nLeukotrienes\n(LTB4, LTC4, LTD4, LTE4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Five_LOX_Inhibitors [label="5-LOX Inhibitors\n(e.g., Zileuton)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Arachidonic_Acid -> Five_LOX; Five_LOX -> LTA4; LTA4 -> Pro_inflammatory_Leukotrienes; Pro_inflammatory_Leukotrienes -> Inflammation; Five_LOX_Inhibitors -> Five_LOX [arrowhead=tee, color="#EA4335"]; } ` Caption: Inhibition of the 5-LOX pathway by specific inhibitors blocks the production of pro-inflammatory leukotrienes.

15-LOX Inhibition Pathway

`dot digraph "15-LOX_Inhibition_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Fifteen_LOX [label="15-LOX", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fifteen_HPETE [label="15-HPETE", fillcolor="#FBBC05", fontcolor="#202124"]; Fifteen_HETE [label="15-HETE", fillcolor="#FBBC05", fontcolor="#202124"]; Lipoxins [label="Lipoxins\n(Anti-inflammatory)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_resolving_effects [label="Pro-resolving Effects", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fifteen_LOX_IN_1 [label="this compound", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Arachidonic_Acid -> Fifteen_LOX; Fifteen_LOX -> Fifteen_HPETE; Fifteen_HPETE -> Fifteen_HETE; Fifteen_HETE -> Lipoxins; Lipoxins -> Pro_resolving_effects; Fifteen_LOX_IN_1 -> Fifteen_LOX [arrowhead=tee, color="#34A853"]; } ` Caption: this compound blocks the 15-LOX pathway, which can lead to both pro- and anti-inflammatory mediators.

Effects on Inflammatory Markers

Experimental studies have demonstrated the differential impact of these inhibitors on key inflammatory markers.

Inhibitor TypeEffect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)Effect on Chemokines (e.g., MCP-1)
5-LOX Inhibitors Significant reduction in TNF-α-induced IL-6 and other pro-inflammatory mediators.[2][6]Decreased TNF-α-induced MCP-1 levels.[2][6]
This compound Inhibition of 15-LOX can reduce the production of certain chemokines in response to LPS and Th2 cytokines.[7]Can modulate chemokine production in human lung macrophages.[7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of inhibitor efficacy.

Lipoxygenase Activity Assay (Cell-Free)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified lipoxygenase.

Workflow:

`dot digraph "LOX_Activity_Assay_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];

Reagents [label="{Reagents| - Purified LOX enzyme\l - Substrate (Arachidonic Acid)\l - Inhibitor (this compound or 5-LOX inhibitor)\l - Assay Buffer\l}", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="{Incubation| - Pre-incubate enzyme with inhibitor\l - Initiate reaction by adding substrate\l}", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="{Detection| - Measure product formation over time\l (e.g., spectrophotometrically at 234 nm)\l}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="{Data Analysis| - Calculate IC50 values\l}", fillcolor="#34A853", fontcolor="#FFFFFF"];

Reagents -> Incubation -> Detection -> Analysis; } ` Caption: Workflow for a cell-free lipoxygenase activity assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified lipoxygenase enzyme (e.g., human recombinant 5-LOX or 15-LOX) in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.4).

    • Prepare a stock solution of the substrate, arachidonic acid, in ethanol.

    • Prepare serial dilutions of the test inhibitors (this compound and 5-LOX inhibitors) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer, the purified enzyme, and the inhibitor at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.

    • Immediately measure the increase in absorbance at 234 nm over time using a microplate reader. This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Cell-Based Lipoxygenase Activity Assay

This assay evaluates the inhibitory effect of a compound on lipoxygenase activity within a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., human polymorphonuclear leukocytes (PMNLs) for 5-LOX, or cells overexpressing 15-LOX) to an appropriate density.

    • Pre-treat the cells with various concentrations of the inhibitors (this compound or 5-LOX inhibitors) for a defined period.

  • Cell Stimulation:

    • Stimulate the cells with a calcium ionophore (e.g., A23187) and arachidonic acid to induce lipoxygenase activity.

  • Product Measurement:

    • After a specific incubation time, terminate the reaction and extract the lipid mediators from the cell supernatant or cell lysate.

    • Quantify the levels of specific lipoxygenase products (e.g., LTB4 for 5-LOX, 15-HETE for 15-LOX) using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the percentage of inhibition of product formation for each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 values as described in the cell-free assay.

Conclusion

The choice between targeting the 5-LOX or 15-LOX pathway depends on the specific inflammatory context and the desired therapeutic outcome. 5-LOX inhibitors, by blocking the production of potent pro-inflammatory leukotrienes, offer a direct approach to suppressing inflammation. In contrast, the role of the 15-LOX pathway is more complex, with its products capable of both promoting and resolving inflammation. The development and characterization of selective inhibitors like this compound are crucial for dissecting the specific roles of 15-LOX in various diseases and for developing novel therapeutic strategies that may promote the resolution of inflammation. This guide provides a framework for comparing these inhibitors, emphasizing the importance of standardized experimental protocols and comprehensive data analysis for advancing the field.

References

A Head-to-Head Comparison of Commercially Available 15-Lipoxygenase-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

15-lipoxygenase-1 (15-LOX-1) is a critical enzyme in the metabolic pathway of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators. These mediators are implicated in a variety of inflammatory diseases, making 15-LOX-1 a compelling target for therapeutic intervention. This guide provides an objective, data-driven comparison of commercially available 15-LOX-1 inhibitors to aid researchers in selecting the most appropriate tool for their studies.

Performance Comparison of 15-LOX-1 Inhibitors

The following table summarizes the in vitro potency of several commercially available 15-LOX-1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

InhibitorChemical ClassHuman 15-LOX-1 IC50Selectivity NotesVendor Availability (Examples)
ML351 Naphthyl-oxazole200 nM[1]Highly selective over 5-LOX (>50 µM), 12-LOX (>100 µM), and 15-LOX-2 (>100 µM). No significant inhibition of COX-1 and -2.[1]Sigma-Aldrich, Cayman Chemical
PD146176 Indole-based3.81 µM[2][3]Also inhibits 12-LOX.R&D Systems, Cayman Chemical
NDGA (Nordihydroguaiaretic acid) Catechol~11 µM (for 15-LOX-2)Broad-spectrum LOX inhibitor, not selective for 15-LOX-1.[4] Also exhibits antioxidant properties.[5]Sigma-Aldrich, Cayman Chemical
15-Lipoxygenase Inhibitor 1 Pyrimido[4,5-b][3][5]benzothiazine18 µM[6]Also scavenges DPPH radicals (IC50 = 69.6 µM).[6]Cayman Chemical
i472 (Compound 9c) Indole-based0.19 µM (190 nM)[2][3][7][8]A potent inhibitor with demonstrated cellular activity.[2][3][7][8]Axon Medchem, MedchemExpress[7][8]
BLX-3887 -Potent inhibitor in eosinophils.[5]--
BLX-769 -Partial inhibition at 10 µM in eosinophils.[5]--

Signaling Pathway of 15-LOX-1

15-LOX-1 catalyzes the dioxygenation of polyunsaturated fatty acids like arachidonic acid (AA) and linoleic acid (LA). This enzymatic action leads to the formation of hydroperoxy fatty acids, such as 15-hydroperoxyeicosatetraenoic acid (15-HpETE) from AA and 13-hydroperoxyoctadecadienoic acid (13-HpODE) from LA. These lipid peroxides can be further metabolized to pro-inflammatory mediators like eoxins or anti-inflammatory mediators like lipoxins.[2] The pathway is also interconnected with other signaling cascades, including the NF-κB pathway, and plays a role in oxidative stress and regulated cell death.[2][3]

15-LOX-1_Signaling_Pathway 15-LOX-1 Signaling Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid, Linoleic Acid) LOX15_1 15-LOX-1 PUFA->LOX15_1 LipidPeroxides Lipid Peroxides (e.g., 15-HpETE, 13-HpODE) LOX15_1->LipidPeroxides ProInflammatory Pro-inflammatory Mediators (e.g., Eoxins) LipidPeroxides->ProInflammatory AntiInflammatory Anti-inflammatory Mediators (e.g., Lipoxins) LipidPeroxides->AntiInflammatory OxidativeStress Oxidative Stress LipidPeroxides->OxidativeStress Inflammation Inflammation ProInflammatory->Inflammation AntiInflammatory->Inflammation inhibition CellDeath Regulated Cell Death OxidativeStress->CellDeath

Caption: The 15-LOX-1 signaling cascade.

Experimental Protocols

A common method to determine the inhibitory activity of compounds against 15-LOX-1 is a spectrophotometric enzyme activity assay.

Objective: To measure the IC50 of a test compound against 15-LOX-1.

Principle: The assay measures the conversion of a polyunsaturated fatty acid substrate (e.g., linoleic acid) by 15-LOX-1 into a hydroperoxy product that has a characteristic UV absorbance at 234 nm.[2][9] The rate of increase in absorbance is proportional to the enzyme activity.

Materials:

  • Recombinant human 15-LOX-1

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • DMSO (for dissolving inhibitors)

  • Test inhibitor

  • UV-Vis spectrophotometer and cuvettes or a 96-well UV-compatible microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO. Make serial dilutions to the desired concentrations.

    • Prepare the substrate solution (e.g., 250 µM linoleic acid in borate buffer).

    • Prepare the enzyme solution by diluting the 15-LOX-1 enzyme in cold borate buffer to the desired concentration (e.g., ~10,000 U/mL).[9] Keep the enzyme on ice.

  • Assay Protocol:

    • In a cuvette or well of a microplate, add the enzyme solution.

    • Add the test inhibitor at various concentrations and incubate for a defined period (e.g., 5 minutes) at room temperature.

    • Initiate the reaction by adding the substrate solution.

    • Immediately measure the increase in absorbance at 234 nm over time (e.g., for 5 minutes) at regular intervals (e.g., every 30 seconds).[9]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the velocities to the control (no inhibitor) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow 15-LOX-1 Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepInhibitor Prepare Inhibitor Dilutions Incubate Incubate Enzyme and Inhibitor PrepInhibitor->Incubate PrepEnzyme Prepare Enzyme Solution PrepEnzyme->Incubate PrepSubstrate Prepare Substrate Solution AddSubstrate Add Substrate to Initiate Reaction Incubate->AddSubstrate Measure Measure Absorbance at 234 nm AddSubstrate->Measure CalcVelocity Calculate Reaction Velocities Measure->CalcVelocity CalcInhibition Calculate Percent Inhibition CalcVelocity->CalcInhibition PlotCurve Plot Dose-Response Curve CalcInhibition->PlotCurve DetermineIC50 Determine IC50 PlotCurve->DetermineIC50

Caption: Workflow for a 15-LOX-1 inhibition assay.

Cellular Assays

While in vitro enzyme assays are crucial for determining direct inhibitory potency, cell-based assays are necessary to evaluate an inhibitor's efficacy in a more physiologically relevant context. These assays can assess factors like cell permeability and stability.

A common approach involves using a cell line that expresses 15-LOX-1 (e.g., RAW 264.7 macrophages) and stimulating the 15-LOX-1 pathway.[2][3] The effect of the inhibitor on the production of 15-LOX-1 metabolites can then be quantified using techniques like HPLC or LC-MS. Additionally, downstream cellular effects, such as changes in cell viability or the production of inflammatory markers, can be measured.[2][3]

Conclusion

The selection of a 15-LOX-1 inhibitor should be guided by the specific requirements of the research. For studies demanding high selectivity, ML351 stands out as an excellent choice. For researchers seeking high potency, i472 presents a compelling option. It is crucial to consider the broader pharmacological profile of each inhibitor, including its selectivity against other enzymes and its performance in cellular models, to ensure the generation of robust and reliable experimental data.

References

Validating the Anti-inflammatory Effects of 15-LOX Inhibitors in Primary Human Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of 15-lipoxygenase (15-LOX) inhibitors in primary human cells. The data presented herein is compiled from published studies to assist researchers in evaluating the utility of these compounds for investigating inflammatory pathways and potential therapeutic development. While a specific compound named "15-LOX-IN-1" did not yield public data, this guide focuses on well-characterized 15-LOX inhibitors, PD146176 and ML351, for which experimental data in primary human cells are available.

Introduction to 15-Lipoxygenase and its Role in Inflammation

15-lipoxygenase (15-LOX) is a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid.[1] The enzymatic activity of 15-LOX leads to the production of a variety of bioactive lipid mediators, including hydroxyeicosatetraenoic acids (HETEs) and specialized pro-resolving mediators (SPMs) like lipoxins.[2] These mediators can exert both pro-inflammatory and anti-inflammatory effects, making 15-LOX a key regulator of the inflammatory response.[2] Inhibition of 15-LOX is therefore a promising strategy for modulating inflammation in various diseases.

Comparative Analysis of 15-LOX Inhibitors in Primary Human Lung Macrophages

The following tables summarize the quantitative data on the anti-inflammatory effects of two prominent 15-LOX inhibitors, PD146176 and ML351, on chemokine production in primary human lung macrophages. These cells were stimulated with lipopolysaccharide (LPS) or a combination of Interleukin-4 (IL-4) and Interleukin-13 (IL-13) to induce an inflammatory response.

Table 1: Effect of 15-LOX Inhibitor PD146176 on LPS-Induced Chemokine Release in Human Lung Macrophages [3]

ChemokineConcentration of PD146176Percentage Reduction (%)
CCL210 µM48
CCL310 µM29
CCL410 µM33
CXCL110 µM54
CXCL810 µM46
CXCL1010 µM56
TNF-α10 µM6 (not significant)

Table 2: Effect of 15-LOX Inhibitor PD146176 on IL-4/IL-13-Induced Chemokine Release in Human Lung Macrophages [3]

ChemokineStimulusConcentration of PD146176Percentage Reduction (%)
CCL13IL-410 µM58
CCL13IL-1310 µM67
CCL18IL-410 µM52
CCL18IL-1310 µM29
CCL22IL-410 µM37
CCL22IL-1310 µM28

Table 3: Effect of 15-LOX Inhibitor ML351 on LPS and IL-4/IL-13-Induced Chemokine Release in Human Lung Macrophages [3]

ChemokineStimulusConcentration of ML351Percentage Reduction (%)
CCL2LPS10 µMSignificant Reduction
CCL3LPS10 µMSignificant Reduction
CCL4LPS10 µMSignificant Reduction
CXCL1LPS10 µMSignificant Reduction
CXCL8LPS10 µMSignificant Reduction
CXCL10LPS10 µMSignificant Reduction
CCL13IL-4/IL-1310 µMSignificant Reduction
CCL18IL-4/IL-1310 µMSignificant Reduction
CCL22IL-4/IL-1310 µMSignificant Reduction

Note: The specific percentage reductions for ML351 were stated as significant but not quantified in the source material.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Isolation and Culture of Primary Human Lung Macrophages[3]
  • Tissue Source: Human lung tissue was obtained from patients undergoing surgery for carcinoma.

  • Macrophage Isolation: Lung macrophages (LMs) were isolated by bronchoalveolar lavage or from minced lung tissue.

  • Cell Culture: Isolated LMs were cultured in an appropriate medium, such as RPMI 1640, supplemented with fetal bovine serum and antibiotics.

In Vitro Inflammation Induction and Inhibitor Treatment[3]
  • Cell Plating: Human lung macrophages were seeded in culture plates at a suitable density.

  • Inhibitor Pre-treatment: Cells were pre-incubated with the 15-LOX inhibitor (PD146176 or ML351 at 10 µM) or vehicle control for 1 hour.

  • Inflammatory Stimulus: Inflammation was induced by adding either LPS (10 ng/mL) or a combination of IL-4 (10 ng/mL) and IL-13 (50 ng/mL) to the cell cultures.

  • Incubation: The cells were incubated for 24 hours to allow for chemokine production.

  • Supernatant Collection: After incubation, the cell culture supernatants were collected for chemokine analysis.

Measurement of Chemokine Levels[3]
  • ELISA: The concentrations of various chemokines (CCL2, CCL3, CCL4, CXCL1, CXCL8, CXCL10, CCL13, CCL18, and CCL22) and TNF-α in the culture supernatants were measured using specific enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.

  • Data Analysis: The percentage reduction in chemokine release was calculated by comparing the concentrations in the inhibitor-treated samples to the vehicle-treated controls.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Inflammatory Stimulus cluster_1 Primary Human Macrophage cluster_2 15-LOX Inhibitor LPS LPS TLR4 TLR4 LPS->TLR4 IL4_13 IL-4 / IL-13 IL4R IL-4R / IL-13R IL4_13->IL4R NFkB NF-κB Pathway TLR4->NFkB STAT6 STAT6 Pathway IL4R->STAT6 Chemokines Chemokine Production NFkB->Chemokines STAT6->Chemokines PUFA Polyunsaturated Fatty Acids (PUFAs) LOX15 15-LOX PUFA->LOX15 Metabolism Pro_inflammatory Pro-inflammatory Mediators LOX15->Pro_inflammatory Anti_inflammatory Anti-inflammatory Mediators LOX15->Anti_inflammatory Pro_inflammatory->Chemokines Inhibitor This compound (e.g., PD146176, ML351) Inhibitor->LOX15 G cluster_0 Experimental Workflow A Isolate Primary Human Lung Macrophages B Culture Macrophages A->B C Pre-treat with 15-LOX Inhibitor (e.g., PD146176, ML351) or Vehicle B->C D Induce Inflammation (LPS or IL-4/IL-13) C->D E Incubate for 24 hours D->E F Collect Supernatant E->F G Measure Chemokine Levels (ELISA) F->G H Analyze Data and Compare Inhibitor vs. Vehicle G->H

References

A Comparative Guide to 15-Lipoxygenase-1 (15-LOX-1) Inhibitors: Cross-Species Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of prominent 15-Lipoxygenase-1 (15-LOX-1) inhibitors across different species, supported by experimental data. The information is intended to assist researchers in selecting appropriate inhibitors for their studies and to provide a comparative framework for the development of new therapeutic agents targeting the 15-LOX-1 pathway.

Introduction to 15-LOX-1

15-Lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in some species like mice, is a crucial enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid. Its activity leads to the production of bioactive lipid mediators that are implicated in a variety of physiological and pathological processes. The 15-LOX-1 signaling pathway is a key player in inflammation, oxidative stress, and programmed cell death (apoptosis), making it a significant target for therapeutic intervention in a range of diseases, including ischemic stroke, type 1 diabetes, and certain cancers.

In Vitro Potency: A Cross-Species Look

The in vitro potency of 15-LOX-1 inhibitors is a critical determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for two widely studied 15-LOX-1 inhibitors, ML351 and PD146176, against 15-LOX-1 from different species.

InhibitorHuman 15-LOX-1Mouse 12/15-LOXRabbit 15-LOX
ML351 200 nM[1][2][3][4][5]Lower affinity than human 15-LOX-1[3]Not Reported
PD146176 0.81 µM (in intact cells)[6]Effective inhibitor of 12-HETE production[4]0.54 µM[6]

In Vivo Efficacy: Preclinical Models

The ultimate test of a potential therapeutic agent lies in its efficacy in a living organism. Preclinical studies in animal models are essential for evaluating the in vivo effects of 15-LOX-1 inhibitors.

ML351 in a Mouse Model of Ischemic Stroke

In a mouse model of focal embolic stroke, the administration of ML351 has been shown to be neuroprotective. Treatment with ML351 significantly reduced the infarct volume, which is a measure of the extent of brain tissue damage following a stroke.

Treatment GroupDoseTime PointInfarct Volume Reduction (%)
ML35150 mg/kg6 hoursStatistically Significant
ML35150 mg/kg24 hoursStatistically Significant
ML35150 mg/kg72 hoursStatistically Significant
PD146176 in a Mouse Model of Colorectal Cancer

The efficacy of PD146176 has been investigated in a mouse xenograft model of human colorectal cancer. In this model, PD146176 treatment led to a significant increase in tumor growth. This unexpected finding highlights the complexity of 15-LOX-1 signaling in different disease contexts and the importance of careful target validation.[4]

Experimental Protocols

15-Lipoxygenase Inhibition Assay (Spectrophotometric Method)

This assay is a common method for determining the in vitro potency of 15-LOX-1 inhibitors.

Principle: The assay measures the enzymatic activity of 15-LOX-1 by monitoring the formation of its product, 13-hydroperoxyoctadecadienoic acid (13-HPODE), from the substrate linoleic acid. The formation of 13-HPODE can be detected by an increase in absorbance at 234 nm.

Materials:

  • 15-LOX-1 enzyme (e.g., from rabbit reticulocytes or recombinant human)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture containing borate buffer and the 15-LOX-1 enzyme.

  • Add the inhibitor compound at various concentrations to the reaction mixture and incubate for a defined period.

  • Initiate the enzymatic reaction by adding the substrate, linoleic acid.

  • Immediately monitor the change in absorbance at 234 nm over time.

  • The rate of increase in absorbance is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Ischemic Stroke Model (Focal Embolic Stroke in Mice)

This model is used to evaluate the neuroprotective effects of 15-LOX-1 inhibitors in a setting that mimics human ischemic stroke.

Procedure:

  • Anesthetize the mice according to approved animal care and use protocols.

  • Induce a focal embolic stroke by occluding the middle cerebral artery (MCA) with a filament.

  • Administer the 15-LOX-1 inhibitor (e.g., ML351) or a vehicle control at a predetermined time point after the induction of ischemia. The route of administration can be intraperitoneal (i.p.) or intravenous (i.v.).

  • Monitor the animals for neurological deficits at various time points after the stroke.

  • At the end of the experiment, euthanize the animals and perfuse the brains.

  • Section the brains and stain them with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

  • Compare the infarct volumes between the inhibitor-treated and vehicle-treated groups to determine the neuroprotective efficacy of the inhibitor.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved in 15-LOX-1 signaling and the experimental process, the following diagrams have been generated using Graphviz (DOT language).

G cluster_pathway 15-LOX-1 Signaling Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX15 15-LOX-1 PUFA->LOX15 LipidMediators Bioactive Lipid Mediators (e.g., 15-HETE) LOX15->LipidMediators ROS Reactive Oxygen Species (ROS) LipidMediators->ROS NFkB NF-κB Activation ROS->NFkB Apoptosis Apoptosis ROS->Apoptosis Inflammation Inflammation NFkB->Inflammation CellDamage Cellular Damage & Disease Progression Inflammation->CellDamage Apoptosis->CellDamage

Caption: 15-LOX-1 signaling cascade in inflammation and apoptosis.

G cluster_workflow Inhibitor Efficacy Experimental Workflow Assay In Vitro Assay (Spectrophotometry) IC50 Determine IC50 Assay->IC50 Comparison Compare Efficacy IC50->Comparison AnimalModel In Vivo Model (e.g., Stroke Model) Treatment Administer Inhibitor AnimalModel->Treatment Outcome Assess Outcome (e.g., Infarct Volume) Treatment->Outcome Outcome->Comparison

Caption: Workflow for evaluating 15-LOX-1 inhibitor efficacy.

Conclusion

The cross-species comparison of 15-LOX-1 inhibitors reveals important considerations for preclinical research and drug development. ML351 demonstrates high potency against human 15-LOX-1 and significant in vivo efficacy in a mouse model of ischemic stroke. PD146176 also shows inhibitory activity across species, though its effects can be context-dependent. The variability in inhibitor potency and efficacy across different species underscores the importance of selecting appropriate animal models and thoroughly characterizing the pharmacological properties of candidate compounds in relevant biological systems. Further research is warranted to identify and develop more potent and selective 15-LOX-1 inhibitors with favorable cross-species activity to facilitate their translation into clinical applications.

References

Safety Operating Guide

Proper Disposal of 15-LOX-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling 15-LOX-IN-1 must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive operational plan based on general best practices for the disposal of research-grade chemical compounds.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound, especially when in powdered form or when preparing solutions, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

Quantitative Data for Chemical Waste Management

Proper disposal of chemical waste is governed by regulations that often include quantitative limits for accumulation in the laboratory. The following table summarizes typical limits based on guidelines from the Resource Conservation and Recovery Act (RCRA) and institutional policies.

ParameterGuidelineSource
Maximum Hazardous Waste Volume 55 gallons per Satellite Accumulation Area[1]
Maximum Acutely Toxic Waste (P-list) 1 quart of liquid or 1 kilogram of solid[1]
Maximum Accumulation Time Up to 12 months in a Satellite Accumulation Area[1]
Container Fill Level Do not exceed 75% of the container's capacity[2]
Waste Removal Trigger Request pickup when container is 75% full or at 150 days[2]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the necessary steps for the safe and compliant disposal of this compound and associated waste.

1. Waste Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, weigh boats, etc.), in a designated, properly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solvent, it should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams. For instance, never mix oxidizing acids with organic chemicals[2]. Halogenated and non-halogenated solvents should be collected in separate containers[2].

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.

2. Container Selection and Labeling:

  • Choose a container that is chemically compatible with this compound and any solvents used. Plastic containers are often preferred[1].

  • The container must be in good condition, with a secure, leak-proof lid[3].

  • Properly label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (e.g., "this compound in DMSO")

    • The approximate concentration and volume

    • The date when waste was first added to the container

    • The Principal Investigator's name and laboratory location

3. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[1][3].

  • The SAA must be under the control of laboratory personnel.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Store hazardous chemicals below eye level[2].

4. Requesting Disposal:

  • When the waste container is nearly full (approximately 75%) or has been accumulating for the maximum allowed time (e.g., six months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office[2].

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This is often done through an online system[2].

Visualizing Laboratory Processes

To further enhance understanding and compliance, the following diagrams illustrate key workflows and pathways relevant to laboratory operations involving this compound.

G cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Disposal A Solid Waste (e.g., contaminated gloves, tubes) D Select Compatible Waste Container A->D B Liquid Waste (e.g., this compound in solvent) B->D C Sharps Waste (e.g., contaminated needles) C->D Use Sharps Container E Affix Hazardous Waste Label D->E F Record Contents & Date E->F G Store in Designated Satellite Accumulation Area F->G H Keep Container Securely Closed G->H I Monitor Fill Level & Accumulation Time H->I J Request Waste Pickup from EHS I->J K EHS Collects Wastefor Final Disposal J->K

Caption: General workflow for the proper disposal of laboratory chemical waste.

G AA Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) AA->LOX15 Metabolized by HPETE 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE) LOX15->HPETE HETE 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) HPETE->HETE Reduced to Lipoxins Lipoxins HETE->Lipoxins Further Metabolized to Resolvins Resolvins & Protectins HETE->Resolvins Further Metabolized to LOX_IN_1 This compound LOX_IN_1->LOX15 Inhibits

Caption: Simplified signaling pathway of 15-Lipoxygenase (15-LOX) and the inhibitory action of this compound.

References

Personal protective equipment for handling 15-LOX-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 15-LOX-IN-1, a potent inhibitor of 15-lipoxygenase-1 (15-LOX-1). The following procedural guidance is designed to ensure the safe execution of experiments and proper disposal of waste materials.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the handling of similar potent small molecule inhibitors and general laboratory safety protocols. It is imperative to always consult the supplier-specific SDS and your institution's safety guidelines before handling this compound.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeRecommended EquipmentRationale
Eye Protection ANSI-approved safety glasses with side shields or goggles.Protects against splashes and airborne particles of the compound. If there is a significant splash risk, a face shield should also be worn.[1][2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated.[2][3][4]
Body Protection Laboratory coat.Provides a barrier against spills and contamination of personal clothing.[4]
Respiratory Use in a well-ventilated area. A fume hood is recommended.Minimizes inhalation of any dust or aerosols. For weighing or handling larger quantities, respiratory protection may be necessary based on a risk assessment.[3]

Operational Plan: Handling and Experimental Use

The following workflow outlines the key steps for the safe handling of this compound from receipt to experimental use.

G Figure 1. Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment A Receive and Log Compound B Review Safety Data Sheet (SDS) A->B C Don Appropriate PPE B->C D Prepare Stock Solution in Fume Hood C->D E Perform Experiment D->E F Record Observations E->F G Decontaminate Work Area F->G H Segregate and Label Waste G->H I Dispose of Waste per Protocol H->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K

Figure 1. Experimental Workflow for this compound

Experimental Protocol Considerations:

  • Weighing: When weighing the solid compound, do so in a chemical fume hood or a balance enclosure to avoid inhalation of dust.

  • Dissolving: this compound is often dissolved in a solvent such as DMSO to create a stock solution. Handle the solvent in a fume hood, wearing appropriate gloves.

  • Cell Culture Experiments: When adding the inhibitor to cell cultures, use sterile techniques within a biological safety cabinet.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation:

  • Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste. This includes any contaminated consumables like weigh boats or pipette tips.

  • Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste bag.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Collection: Follow your institution's protocol for hazardous waste pickup and disposal.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.